Pseudopelletierine
Description
Granatan-3-one is a natural product found in Punica granatum, Euglena gracilis, and other organisms with data available.
Structure
3D Structure
Properties
IUPAC Name |
(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-10-7-3-2-4-8(10)6-9(11)5-7/h7-8H,2-6H2,1H3/t7-,8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWSKVCZXBAWLZ-OCAPTIKFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H]2CCC[C@H]1CC(=O)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
552-70-5 | |
| Record name | Pseudopelletierine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552705 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PSEUDOPELLETIERINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/USN3FV3Z9X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery of Pseudopelletierine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudopelletierine, a tropane (B1204802) alkaloid, holds a significant place in the history of natural product chemistry. Its isolation from the root-bark of the pomegranate tree (Punica granatum) and the subsequent elucidation of its bicyclic structure posed a considerable challenge to chemists of the late 19th and early 20th centuries. This technical guide provides a comprehensive historical account of the discovery of this compound, detailing the key scientific milestones from its initial isolation to its first total synthesis. The document summarizes quantitative data, outlines experimental protocols, and visualizes key chemical transformations, offering valuable insights for researchers in natural product chemistry, medicinal chemistry, and drug development.
Discovery and Initial Characterization
The story of this compound begins with the pioneering work of the French pharmacist and chemist Charles Tanret . In the late 1870s, Tanret investigated the chemical constituents of the root-bark of the pomegranate tree, a plant with a long history of use in traditional medicine. His meticulous work led to the isolation of a crystalline alkaloid which he named this compound.[1][2]
Tanret's initial characterization of this compound laid the groundwork for future structural studies. He reported its elemental composition and proposed a molecular formula.
Physicochemical Properties
Early characterization of this compound relied on classical physicochemical measurements. The following table summarizes some of the key quantitative data reported in early and subsequent studies. It is important to note that spectroscopic data such as IR, NMR, and MS were not available during the initial discovery and structure elucidation phases.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO | [2] |
| Melting Point | 47-48.5 °C (hemihydrate), 63-64 °C (anhydrous) | [1] |
| Melting Point (recrystallized from ligroin) | 56-61 °C | [2] |
| Yield from Pomegranate Root Bark | ~0.03% | [2] |
Structure Elucidation: The Work of Piccinini
The determination of this compound's complex bicyclic structure was a significant achievement in the pre-spectroscopic era. The Italian chemist A. Piccinini made a crucial contribution in 1899 through a series of chemical degradation experiments.[1][2] Piccinini's work involved the oxidative cleavage of the this compound molecule, which ultimately led to the identification of known, simpler compounds, allowing him to deduce the parent structure.
Willstätter's Degradation and the Synthesis of Cyclooctatetraene (B1213319)
The structure of this compound proved to be a valuable starting point for other groundbreaking chemical research. In 1905, the Nobel laureate Richard Willstätter embarked on a remarkable 10-step synthesis of cyclooctatetraene, a molecule of immense theoretical interest, using this compound as the starting material.[1][3] This arduous synthesis, completed before the advent of modern synthetic methods, was a landmark achievement in organic chemistry and provided the first sample of this elusive and theoretically important hydrocarbon.
The overall transformation from this compound to cyclooctatetraene is a testament to the ingenuity of early 20th-century chemists. The following diagram provides a high-level overview of this synthetic pathway.
Caption: High-level overview of Willstätter's degradation of this compound.
The First Total Synthesis: Robinson and Menzies
The definitive proof of this compound's structure came with its total synthesis. In 1924, Robert Robinson and R.C. Menzies reported the first successful synthesis of this compound.[3][4] Their elegant and biomimetic approach, now famously known as the Robinson-Schöpf synthesis, involved a one-pot reaction that mimicked the presumed biosynthetic pathway of the alkaloid.[1]
Experimental Protocol: Robinson-Schöpf Synthesis of this compound
The Robinson-Schöpf synthesis is a classic example of a tandem reaction, where multiple chemical transformations occur in a single reaction vessel. The procedure, as later refined and published in Organic Syntheses, provides a detailed and reproducible method for the preparation of this compound.[1]
Reagents:
-
Methylamine (B109427) hydrochloride
-
Acetonedicarboxylic acid
-
Disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate
-
Sodium hydroxide (B78521)
-
Methylene (B1212753) chloride
Procedure:
-
A solution of glutaraldehyde is prepared.
-
To this solution are added aqueous solutions of methylamine hydrochloride, acetonedicarboxylic acid, and a buffer solution of disodium hydrogen phosphate and sodium hydroxide.
-
The mixture is stirred under a nitrogen atmosphere for 24 hours. During this time, carbon dioxide evolves, and the pH of the solution increases from approximately 2.5 to 4.5.
-
The solution is cooled, and an aqueous solution of sodium hydroxide is added to make the mixture basic.
-
The basic mixture is extracted with methylene chloride.
-
The combined organic extracts are dried and concentrated.
-
The crude product is purified by column chromatography on alumina, followed by recrystallization from pentane to yield pure this compound.[1]
The following diagram illustrates the workflow of the Robinson-Schöpf synthesis.
Caption: Workflow of the Robinson-Schöpf synthesis of this compound.
Modern Isolation and Characterization
While the fundamental principles of isolation remain the same, modern techniques have significantly improved the efficiency and purity of this compound extraction from natural sources. A contemporary method, inspired by Tanret's original work, involves the following steps:
Experimental Protocol: Modern Isolation of this compound
Procedure:
-
Pulverized root-bark of Punica granatum is treated with a basic aqueous solution (e.g., calcium oxide and sodium hydroxide) to liberate the free alkaloids.
-
The resulting paste is diluted with water and filtered.
-
The clear filtrate is extracted with an organic solvent such as chloroform.
-
The combined organic extracts are dried and the solvent is removed under reduced pressure to yield a crude alkaloid mixture.
-
The crude extract is then subjected to column chromatography for purification.
-
Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.
-
Removal of the solvent yields pure, crystalline this compound.[2]
The following diagram outlines the workflow for the modern isolation of this compound.
Caption: Workflow for the modern isolation of this compound.
Conclusion
The history of this compound's discovery is a compelling narrative of chemical ingenuity and perseverance. From Tanret's initial isolation to Robinson's elegant synthesis, the journey to understand this fascinating alkaloid pushed the boundaries of chemical science in its time. The structural puzzle of this compound not only led to the development of new synthetic methodologies but also provided the starting material for the landmark synthesis of cyclooctatetraene. For today's researchers, this story serves as a powerful reminder of the rich history of natural product chemistry and the enduring value of understanding the chemical world through both degradation and synthesis. The experimental protocols and data presented herein provide a valuable resource for those interested in the continued study of this and other complex natural products.
References
Pseudopelletierine: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudopelletierine, a tropane (B1204802) alkaloid with significant pharmacological interest, is predominantly found in the bark of the pomegranate tree (Punica granatum). This technical guide provides an in-depth overview of the natural sources of this compound, detailing its prevalence alongside other alkaloids. Furthermore, this document outlines comprehensive experimental protocols for its extraction, isolation, and purification from natural sources, including traditional acid-base extraction and modern chromatographic and membrane techniques. Quantitative data from various studies are summarized for comparative analysis, and analytical methodologies for quantification are also discussed. Visual workflows are provided to illustrate the isolation and purification processes, offering a valuable resource for researchers in natural product chemistry and drug development.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the pomegranate tree (Punica granatum L.), a member of the Lythraceae family.[1] The alkaloid is concentrated in the root and stem bark of the tree.[2][3] this compound is the major alkaloid in the bark, co-occurring with at least three other related alkaloids: pelletierine, isopelletierine, and methylpelletierine.[1] The total alkaloid content in the bark typically ranges from 0.5% to 1.0%.[3]
Quantitative Analysis of Alkaloids in Punica granatum
The concentration of this compound and its associated alkaloids can vary depending on factors such as the cultivar, geographical location, age of the plant, and harvesting time.[4][5][6][7] The following table summarizes the reported yields of the primary alkaloids from pomegranate root bark.
| Alkaloid | Yield (g/kg of raw bark) | Reference |
| This compound | 1.8 | [1] |
| Pelletierine | 0.52 | [1] |
| Isopelletierine | 0.01 | [1] |
| Methylpelletierine | 0.20 | [1] |
Isolation and Purification Methodologies
The isolation of this compound from Punica granatum bark leverages its basic nature as an alkaloid. The general principle involves an initial extraction from the plant material, followed by purification steps to separate it from other alkaloids and plant metabolites.
Classical Acid-Base Extraction
This traditional method relies on the differential solubility of the free base and salt forms of the alkaloid in organic and aqueous solvents, respectively.
-
Preparation of Plant Material: The dried root-bark of Punica granatum is pulverized into a coarse powder.[8]
-
Basification and Initial Extraction:
-
A suspension of calcium oxide (20.0 g), sodium hydroxide (B78521) (1.0 g), and water (145 mL) is prepared.[8]
-
This basic suspension is mixed with the powdered root-bark (46.4 g) to form a paste-like mixture.[8]
-
The mixture is stirred overnight in an ice bath.[8]
-
The suspension is then diluted with water (285 mL), and the solid plant material is removed by suction filtration. The filtration is repeated to obtain a clear filtrate.[8]
-
The alkaline filtrate is extracted multiple times with an organic solvent such as chloroform (B151607) (4 x 200 mL) or methylene (B1212753) chloride.[8]
-
-
Acidic Wash (Purification):
-
The combined organic extracts containing the crude alkaloids are then extracted with a dilute acid solution (e.g., 5% sulfuric acid or hydrochloric acid). This protonates the alkaloids, rendering them water-soluble and transferring them to the aqueous phase, leaving behind neutral lipophilic impurities in the organic phase.
-
-
Re-basification and Final Extraction:
-
The acidic aqueous solution is made basic again with the addition of a strong base like sodium hydroxide to a pH of approximately 12.[9] This deprotonates the alkaloids, causing them to precipitate or become soluble in an organic solvent.
-
The basic aqueous solution is then re-extracted with an organic solvent (e.g., methylene chloride) to obtain the purified alkaloid mixture.[9]
-
-
Drying and Concentration: The final organic extract is dried over an anhydrous salt (e.g., sodium sulfate) and concentrated under reduced pressure to yield the crude alkaloid mixture as a yellowish oil or solid.[8]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 4. aimspress.com [aimspress.com]
- 5. Analysis of the Phytochemical Composition of Pomegranate Fruit Juices, Peels and Kernels: A Comparative Study on Four Cultivars Grown in Southern Italy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative analysis of the phenolic contents and antioxidant activities of different parts of two pomegranate (Punica granatum L.) Cultivars: ‘Tunisia’ and ‘Qingpi’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Chemical Analysis of Eight Punica granatum L. Peel Cultivars and Their Antioxidant and Anti-Inflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Organic Syntheses Procedure [orgsyn.org]
The Biosynthesis of Pseudopelletierine in Punica granatum: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the biosynthesis of pseudopelletierine, a prominent piperidine (B6355638) alkaloid found in the pomegranate tree, Punica granatum. The biosynthetic pathway originates from the amino acid L-lysine and proceeds through key intermediates including cadaverine, Δ¹-piperideine, and N-methylisopelletierine. This document details the established biosynthetic route, supported by isotopic labeling studies, and presents available quantitative data on alkaloid content. Furthermore, it outlines detailed experimental protocols for the extraction, separation, and quantification of piperidine alkaloids from Punica granatum, and provides methodologies for key enzyme assays relevant to the biosynthetic pathway. Visual diagrams of the biosynthetic pathway and experimental workflows are included to facilitate understanding.
Introduction
Punica granatum L., commonly known as the pomegranate, is a fruit-bearing deciduous shrub or small tree belonging to the Lythraceae family. Beyond its culinary uses, various parts of the pomegranate plant, particularly the root and stem bark, are known to produce a range of bioactive secondary metabolites, including a class of piperidine alkaloids. Among these, this compound is a notable constituent, recognized for its characteristic tropane-like bicyclic structure.[1] The biosynthesis of these alkaloids has been a subject of scientific inquiry, with studies elucidating a pathway that connects primary amino acid metabolism to the formation of these complex heterocyclic compounds. This guide aims to consolidate the current knowledge on the biosynthesis of this compound in Punica granatum, providing a technical resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.
The Biosynthetic Pathway of this compound
The biosynthesis of this compound in Punica granatum initiates with the amino acid L-lysine and involves a series of enzymatic transformations. Isotopic labeling experiments have been instrumental in delineating this pathway.
The key steps are:
-
Decarboxylation of L-Lysine: The pathway commences with the decarboxylation of L-lysine to form the diamine cadaverine. This reaction is catalyzed by the enzyme lysine (B10760008) decarboxylase (LDC).[2][3]
-
Oxidative Deamination of Cadaverine: Cadaverine then undergoes oxidative deamination to yield 5-aminopentanal (B1222117). This step is catalyzed by an amine oxidase. 5-aminopentanal spontaneously cyclizes to form the imine, Δ¹-piperideine.[2][4]
-
Formation of N-methylisopelletierine: Δ¹-piperideine serves as a key intermediate and reacts with a three-carbon unit derived from acetate (B1210297) (likely acetoacetyl-CoA) to form isopelletierine. Subsequent N-methylation, catalyzed by an S-adenosylmethionine (SAM)-dependent N-methyltransferase, produces N-methylisopelletierine.[5][6]
-
Cyclization to this compound: N-methylisopelletierine is the direct precursor to this compound. An intramolecular Mannich-type cyclization is proposed to form the characteristic bicyclic [3.3.1] tropane-like skeleton of this compound.[5][7]
The overall biosynthetic pathway is illustrated in the diagram below.
References
- 1. gla.ac.uk [gla.ac.uk]
- 2. Cadaverine: A lysine catabolite involved in plant growth and development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Frontiers | Evolution of the key alkaloid enzyme putrescine N-methyltransferase from spermidine synthase [frontiersin.org]
- 7. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Pseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudopelletierine, a prominent alkaloid isolated from the root-bark of the pomegranate tree (Punica granatum), has been a subject of chemical interest for over a century. Its unique bridged bicyclic structure and intriguing stereochemistry have paved the way for advancements in synthetic organic chemistry and the study of natural products. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, spectroscopic properties, synthesis, and isolation of this compound, tailored for professionals in research and drug development.
Chemical Structure and Properties
This compound is chemically designated as 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one.[1] It possesses the chemical formula C₉H₁₅NO and has a molecular weight of 153.23 g/mol .[1]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one | [1] |
| Other Names | Granatonine, Pseudopunicine | [2] |
| CAS Number | 552-70-5 | [1] |
| Molecular Formula | C₉H₁₅NO | [1] |
| Molecular Weight | 153.23 g/mol | [1] |
| Appearance | Colorless crystalline solid | [2] |
| Melting Point | 54-61 °C | [2][3] |
| Boiling Point | Sublimes at 40 °C (0.3 mmHg) | [2] |
| Solubility | Soluble in organic solvents |
The precise bond lengths and angles of this compound have been determined by X-ray crystallography and are available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 1033836.[4]
Stereochemistry
This compound possesses a fascinating stereochemical profile. The molecule contains two stereogenic centers at the bridgehead carbons (C-1 and C-5).[3] However, due to the presence of a mirror plane of symmetry (Cs-symmetry), the molecule as a whole is achiral and thus optically inactive.[3] This internal symmetry makes the two stereocenters meso-like within the bicyclic system.
The 9-azabicyclo[3.3.1]nonane skeleton of this compound can exist in different conformations, with the chair-chair (CC) conformations being the most stable.[3] The interconversion between these conformations can occur through nitrogen inversion.[3]
Spectroscopic Data
The structure of this compound has been extensively characterized using various spectroscopic techniques.
Table 2: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) ppm | Multiplicity |
| H-1, H-5 | 3.36 | br s |
| N-CH₃ | 2.67 | s |
| H-2β, H-4β | 2.84 | m |
| H-2α, H-4α | 2.27 | m |
| H-6β, H-8β | 2.00 | m |
| H-6α, H-8α | 1.59 | m |
| H-7 | 1.55, 1.46 | m |
Table 3: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) ppm |
| C=O (C-3) | 215.3 |
| C-1, C-5 | 60.1 |
| C-2, C-4 | 48.7 |
| N-CH₃ | 36.0 |
| C-6, C-8 | 27.6 |
| C-7 | 15.8 |
The Infrared (IR) spectrum of this compound shows a characteristic strong absorption band for the carbonyl group (C=O) stretch, typically around 1715 cm⁻¹.
Experimental Protocols
Isolation of this compound from Punica granatum Root-Bark
This protocol is based on the classical acid-base extraction method for alkaloids.
Materials:
-
Dried and powdered root-bark of Punica granatum
-
10% Sodium Carbonate solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Eluent: Dichloromethane/Methanol mixture
-
Dragendorff's reagent for TLC visualization
Procedure:
-
Basification and Extraction:
-
Macerate 100 g of powdered root-bark with a 10% sodium carbonate solution to a pH of 9-10.
-
Extract the basified mixture with dichloromethane (3 x 200 mL) by percolation or soxhlet extraction.
-
Combine the organic extracts.
-
-
Acidic Extraction:
-
Extract the combined dichloromethane solution with 2M HCl (3 x 100 mL). The alkaloids will move to the acidic aqueous phase as their hydrochloride salts.
-
Separate and combine the acidic aqueous layers.
-
-
Liberation and Re-extraction of the Alkaloid:
-
Make the acidic aqueous solution basic (pH 9-10) by the slow addition of 10% sodium carbonate solution.
-
Extract the liberated free-base alkaloids with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the dried extract and evaporate the solvent under reduced pressure to obtain the crude alkaloid mixture.
-
Purify the crude extract by column chromatography on silica gel, eluting with a dichloromethane/methanol gradient.
-
Monitor the fractions by Thin Layer Chromatography (TLC), using Dragendorff's reagent for visualization. This compound typically has a higher Rf value than the other pelletierine (B1199966) alkaloids.[3]
-
Combine the fractions containing pure this compound and evaporate the solvent to yield colorless crystals.
-
Synthesis of this compound via the Robinson-Schöpf Reaction
This one-pot synthesis provides a high yield of this compound.[5]
Materials:
-
Glutaraldehyde (25% aqueous solution)
-
Methylamine (B109427) hydrochloride
-
Acetonedicarboxylic acid
-
Disodium (B8443419) hydrogen phosphate (B84403) (Na₂HPO₄)
-
Sodium hydroxide (B78521) (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup:
-
In a large round-bottom flask, combine a solution of glutaraldehyde, methylamine hydrochloride, and acetonedicarboxylic acid in water.
-
Add a buffered solution of disodium hydrogen phosphate and sodium hydroxide to adjust the pH to approximately 7.
-
-
Reaction:
-
Stir the mixture at room temperature for several hours. The reaction involves a double Mannich reaction followed by decarboxylation.
-
-
Workup:
-
Acidify the reaction mixture with concentrated HCl and heat to ensure complete decarboxylation.
-
Cool the solution and make it basic with a concentrated NaOH solution.
-
Extract the aqueous layer with dichloromethane (multiple portions).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter the solution and concentrate it under reduced pressure.
-
The crude product can be purified by recrystallization from pentane or by sublimation to yield pure this compound.[5]
-
Biosynthesis and Biological Activity
Biosynthesis
The biosynthesis of this compound in Punica granatum involves the cyclization of precursors derived from the lysine (B10760008) and acetate (B1210297) pathways. The core piperidine (B6355638) ring is formed from L-lysine.
Caption: Biosynthetic pathway of this compound.
Biological Activity
While the pomegranate plant is known for its rich content of bioactive compounds with antioxidant and antibacterial properties, specific signaling pathways for purified this compound are not extensively documented in publicly available literature. The biological effects of pomegranate extracts are often attributed to a synergistic action of various constituents, including ellagitannins and other alkaloids, in addition to this compound. Further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
Logical Workflow for Structural Elucidation
The determination of this compound's structure follows a logical progression from basic analysis to complex spectroscopic and synthetic verification.
Caption: Logical workflow for the structural elucidation of this compound.
Conclusion
This compound remains a molecule of significant interest due to its symmetrical yet complex bicyclic structure. The methodologies for its isolation and synthesis are well-established, providing a solid foundation for its further investigation. While its precise biological signaling pathways are yet to be fully uncovered, its unique chemical architecture makes it a valuable scaffold for medicinal chemistry and drug discovery programs. This guide provides the core technical information necessary for researchers to engage with this fascinating natural product.
References
- 1. Biosynthesis of some alkaloids of Punica granatum and Withania somnifera - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 2. iitg.ac.in [iitg.ac.in]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. The scaffold-forming steps of plant alkaloid biosynthesis - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00031K [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Pseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudopelletierine is a prominent alkaloid primarily isolated from the root-bark of the pomegranate tree (Punica granatum)[1][2]. It belongs to the class of tropane (B1204802) alkaloids and is a higher homolog of tropinone[2]. Structurally, it features a bicyclic system, 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, which has been a subject of interest in synthetic and structural chemistry[3][4]. This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its isolation and synthesis, and visualizations of key chemical pathways.
Physical and Chemical Properties
This compound is a colorless crystalline solid that can adopt a yellowish hue upon exposure to the elements[1]. The molecule possesses a plane of symmetry, rendering it achiral despite having two stereogenic centers[3].
Data Presentation
The quantitative physical and chemical data for this compound are summarized in the tables below for ease of reference and comparison.
Table 1: General and Structural Information
| Identifier | Value |
| IUPAC Name | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[1] |
| Other Names | Granatonine, Pseudopunicine, psi-Pelletierine[1] |
| CAS Number | 552-70-5[1] |
| Molecular Formula | C₉H₁₅NO[1][2] |
| Molecular Weight | 153.23 g/mol [2] |
| Appearance | Colorless to yellowish crystalline solid[1] |
Table 2: Physical Properties
| Property | Value |
| Melting Point | 54-65 °C[1][3] |
| Boiling Point | Sublimes at 40 °C (0.3 mmHg)[1]; 246 °C (atmospheric pressure) |
| Solubility | Soluble in water (1g/30ml), freely soluble in alcohol and chloroform. |
| pKa | Due to the tertiary amine, this compound is basic. While a specific pKa value is not readily available in the literature, it is expected to be in the range of similar bicyclic amines. |
Table 3: Spectroscopic Data
| Spectroscopy | Key Data Points |
| ¹H NMR | Signals are observed for the N-methyl group (singlet at δH = 2.67), bridgehead protons H-1 and H-5 (δH = 3.36), and various methylene (B1212753) protons, with assignments confirmed by NOESY spectra[3]. |
| ¹³C NMR | The spectrum displays six signals due to the molecule's symmetry, including a quaternary carbon and signals for methylene and methine carbons[3]. |
| IR Spectroscopy | The IR spectrum shows characteristic absorption bands for a ketone functional group[3]. |
| Mass Spectrometry | The molecular ion peak (M+•) is observed at m/z 153[3]. |
Experimental Protocols
Isolation of this compound from Punica granatum Root-Bark
The isolation of this compound leverages its basicity to separate it from other lipophilic compounds present in the pomegranate root-bark.
Methodology:
-
Basification and Extraction: The powdered root-bark is treated with a basic solution (e.g., a suspension of calcium oxide and sodium hydroxide) to deprotonate the alkaloid's ammonium (B1175870) salt form[3]. This increases its solubility in organic solvents. The resulting paste is then extracted with an organic solvent such as chloroform[3].
-
Acid-Base Extraction: The organic extract containing the alkaloids and other lipophilic substances is then washed with a strongly acidic aqueous solution. This protonates the basic nitrogen of this compound, rendering it hydrophilic and selectively partitioning it into the aqueous phase[3]. Other non-basic lipophilic impurities remain in the organic phase.
-
Re-extraction: The acidic aqueous phase is then made basic again, and the deprotonated this compound is re-extracted into a fresh organic solvent[3].
-
Purification: The solvent is removed under reduced pressure to yield the crude alkaloid. Further purification can be achieved by column chromatography on silica (B1680970) gel, with fractions monitored by Thin-Layer Chromatography (TLC) using Dragendorff's reagent for visualization[3]. The final product is a colorless, crystalline solid[3].
Robinson-Schöpf Synthesis of this compound
A classic and efficient method for the total synthesis of this compound is the Robinson-Schöpf synthesis, which is a one-pot reaction.
Methodology:
-
Reaction Setup: The synthesis involves the condensation of glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid[1]. The reaction is typically carried out under mild, "physiological" conditions, often in a buffered solution to maintain a suitable pH.
-
Double Mannich Reaction: The mechanism involves a double Mannich reaction. The methylamine reacts with glutaraldehyde to form an iminium ion, which is then attacked by the enolate of acetonedicarboxylic acid. This is followed by an intramolecular Mannich reaction to form the bicyclic core.
-
Decarboxylation: The intermediate bicyclic dicarboxylic acid is then decarboxylated by heating in an acidic solution to yield this compound.
-
Workup and Purification: The reaction mixture is made basic and extracted with an organic solvent like methylene chloride. The crude product can be purified by sublimation or recrystallization from pentane (B18724) to yield nearly colorless crystals.
Mandatory Visualizations
Chemical Pathways and Experimental Workflows
The following diagrams illustrate the key chemical transformations and experimental procedures associated with this compound.
Caption: Workflow for the isolation of this compound from its natural source.
Caption: Robinson-Schöpf synthesis of this compound.
Caption: Willstätter's synthesis of cyclooctatetraene from this compound.
References
Spectroscopic Data of Pseudopelletierine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the alkaloid Pseudopelletierine. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development and natural product analysis. This guide includes tabulated NMR, IR, and MS data, detailed experimental protocols, and a workflow diagram for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below are the ¹H and ¹³C NMR data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃).
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by its symmetry. Due to a mirror plane in the molecule, several protons are chemically equivalent, simplifying the spectrum.[1] The N-methyl group appears as a distinct singlet, while the bridgehead protons are the most deshielded.[1]
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity & Coupling Constants (J) [Hz] |
| H-1, H-5 | 3.36 | Multiplet |
| N-CH₃ | 2.67 | Singlet |
| H-2β, H-4β | 2.84 | Multiplet (coupled with H-2α, H-4α) |
| H-2α, H-4α | 2.27 | Multiplet (coupled with H-2β, H-4β) |
| H-6β, H-8β | 2.00 | Multiplet |
| H-6α, H-8α | 1.59 | Multiplet |
| H-7β | 1.55 | Multiplet |
| H-7α | 1.46 | Multiplet |
Note: Specific coupling constants (J values) are not explicitly detailed in the referenced literature but the coupled protons are identified.[1]
¹³C NMR Data
The ¹³C NMR spectrum of this compound is relatively simple, showing six distinct signals due to the molecule's symmetry.[2] The carbonyl carbon is significantly downfield, while the N-methyl carbon is found in the aliphatic region.
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-3 | 209.7 |
| C-1, C-5 | 55.8 |
| C-2, C-4 | 41.9 |
| N-CH₃ | 40.9 |
| C-6, C-8 | 29.1 |
| C-7 | 15.8 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound, typically obtained using the KBr pellet method, displays characteristic absorption bands corresponding to its functional groups. The most prominent feature is the strong absorption from the ketone carbonyl group.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2950 - 2850 | C-H stretching (alkyl) |
| ~1710 | C=O stretching (ketone) |
| ~1450 | C-H bending (alkyl) |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of this compound provides valuable information about its molecular weight and fragmentation pattern. The molecular ion peak is observed at m/z 153, corresponding to its molecular formula C₉H₁₅NO.[2] The fragmentation is influenced by the bicyclic ring structure and the nitrogen atom.[1]
| m/z | Relative Intensity (%) | Proposed Fragment |
| 153 | ~40 | [M]⁺ (Molecular Ion) |
| 110 | ~35 | [M - C₂H₅N]⁺ |
| 96 | ~100 | [M - C₃H₇N]⁺ (Base Peak) |
| 82 | ~45 | [C₅H₈N]⁺ |
| 68 | ~30 | [C₄H₆N]⁺ |
| 55 | ~50 | [C₄H₇]⁺ |
| 42 | ~75 | [C₂H₄N]⁺ |
Note: The relative intensities are estimated from the mass spectrum figure presented in the literature.[1]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of spectroscopic data. The following are typical experimental protocols for the analysis of this compound.
NMR Spectroscopy Protocol
-
Sample Preparation: A few milligrams of purified this compound are dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: Approximately 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation: Approximately 1-2 mg of finely ground, dry this compound is intimately mixed with about 100-200 mg of spectroscopic grade potassium bromide (KBr) in an agate mortar.[3][4] The mixture is then pressed in a die under high pressure (several tons) to form a transparent or translucent pellet.[3][4][5]
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Measurement Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: Typically 4 cm⁻¹.
-
Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Acquisition: A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS). For direct insertion, a small amount of the sample is placed in a capillary tube.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Parameters:
-
Ionization Energy: Typically 70 eV.
-
Source Temperature: 150-250 °C.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Data Acquisition: The detector records the abundance of each ion, generating a mass spectrum.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a natural product like this compound.
Caption: Workflow for the isolation and structural elucidation of this compound.
References
An In-depth Technical Guide to the Early Synthesis of Pseudopelletierine
This guide provides a detailed overview of the seminal early synthetic route to Pseudopelletierine, a key bicyclic alkaloid. The focus is on the Robinson-Schöpf synthesis, a classic one-pot reaction that became the foundation for efficient access to the granatane scaffold. This document is intended for researchers and professionals in organic chemistry and drug development, offering a historical context, detailed experimental protocols, and a clear visualization of the synthetic pathway.
Introduction: The Robinson-Schöpf Synthesis
The first synthesis of this compound was accomplished by Menzies and Robinson.[1] However, the most significant early achievement in its synthesis is the biomimetic, one-pot reaction developed by Robert Robinson and later optimized by Clemens Schöpf.[1][2] This method, now known as the Robinson-Schöpf synthesis, is renowned for its elegance and efficiency, mimicking the presumed biosynthetic pathway of the alkaloid.[2][3]
The synthesis constructs the complex bicyclic [3.3.1] aza-bridge structure of this compound by condensing three simple, acyclic precursors: glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid.[2] The reaction proceeds through a double Mannich reaction under mild, so-called "physiological" conditions, typically in a buffered aqueous solution at room temperature.[1][2] This approach was a significant improvement over earlier, more convoluted synthetic strategies for related alkaloids, which often involved numerous steps and produced very low overall yields.[4][5] The Robinson-Schöpf synthesis, with subsequent improvements, can achieve yields as high as 73%.[2][6]
Synthetic Workflow and Logic
The logical flow of the Robinson-Schöpf synthesis is a cascade of reactions occurring in a single pot. It begins with the formation of intermediates from the reaction of glutaraldehyde and methylamine, which then react with the enolate of acetonedicarboxylic acid. This is followed by a second intramolecular Mannich reaction and subsequent decarboxylation to yield the final product.
Quantitative Data Summary
The following table summarizes the quantitative data for a typical laboratory-scale Robinson-Schöpf synthesis of this compound, based on the procedure detailed in Organic Syntheses.[1][6]
| Parameter | Value | Moles (approx.) | Notes |
| Starting Materials | |||
| 2-Ethoxy-3,4-dihydro-2H-pyran | 64 g (from which glutaraldehyde is formed in situ) | 0.50 | Precursor to glutaraldehyde. |
| Concentrated HCl | 22 mL | 0.26 | For hydrolysis of the pyran precursor. |
| Methylamine Hydrochloride | 50 g | 0.74 | The amine source. |
| Acetonedicarboxylic Acid | 83 g | 0.57 | The central 3-carbon unit. |
| Reaction Conditions | |||
| Initial pH | 2.5 | N/A | Set by the initial mixture of reagents. |
| Final pH (after 24h) | 4.5 | N/A | pH increases as the reaction proceeds.[1] |
| Reaction Time | 24 hours | N/A | For the main condensation reaction.[1] |
| Reaction Temperature | Room Temperature | N/A | For the main condensation. |
| Decarboxylation Temp. | Steam Bath (Heating) | N/A | To ensure complete decarboxylation.[1] |
| Yield | |||
| Crude Product Yield | 47 - 55.5 g | N/A | Yield of sublimed, nearly colorless product.[6] |
| Final Product Yield | 44 - 52 g | N/A | After purification and removal of water of hydration.[1] |
| Overall Molar Yield | 61 - 73% | N/A | Based on 2-ethoxy-3,4-dihydro-2H-pyran as the limiting reagent.[6] |
Detailed Experimental Protocol
This protocol is adapted from a well-established procedure published in Organic Syntheses.[1][6] It details the in-situ generation of glutaraldehyde followed by the one-pot condensation and decarboxylation.
Step 1: Preparation of Glutaraldehyde Solution
-
In a 3-liter round-bottomed flask equipped with a mechanical stirrer, place 22 mL (0.26 mole) of concentrated hydrochloric acid and 165 mL of deoxygenated water.
-
Add 64 g (0.5 mole) of 2-ethoxy-3,4-dihydro-2H-pyran.
-
Stir the mixture vigorously for 20 minutes under a slow stream of nitrogen.
-
Allow the flask to stand for 1 hour. The result is a colorless aqueous solution of glutaraldehyde.
Step 2: One-Pot Condensation Reaction
-
To the glutaraldehyde solution, add the following in order:
-
350 mL of water.
-
A solution of 50 g (0.74 mole) of methylamine hydrochloride in 500 mL of water.
-
A solution of 83 g (0.57 mole) of acetonedicarboxylic acid in 830 mL of water.
-
A buffer solution prepared by dissolving 88 g (0.25 mole) of disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate and 7.3 g (0.18 mole) of sodium hydroxide (B78521) in 200 mL of water by heating.
-
-
The initial pH of the solution should be approximately 2.5.[1] Stir the mixture under a nitrogen atmosphere for 24 hours. During this time, carbon dioxide will evolve, and the pH will rise to about 4.5.[1]
Step 3: Decarboxylation and Work-up
-
Add 33 mL of concentrated hydrochloric acid to the reaction mixture.
-
Heat the solution on a steam bath for 1 hour to complete the decarboxylation process.[1]
-
Cool the solution to room temperature. Add a solution of 75 g of sodium hydroxide in 100 mL of water to make the mixture basic.[1]
-
Extract the basic mixture with eight 250-mL portions of methylene (B1212753) chloride.
-
Combine the organic extracts, dry them over sodium sulfate, and concentrate the volume to approximately 500 mL.
Step 4: Purification
-
Filter the concentrated methylene chloride solution through a column packed with 400 g of alumina.
-
Elute the column with additional methylene chloride until about 1.5 L of eluate has been collected.
-
Concentrate the eluate under reduced pressure to yield crystalline, though slightly yellow, this compound.
-
Sublime the solid at 40°C and 0.3 mm pressure to yield 47–55.5 g of crude, nearly colorless product.[6]
-
For final purification, dissolve the product in 100 mL of boiling pentane (B18724), add 3 mL of water, and boil until the aqueous layer is removed.
-
Chill the solution thoroughly in a refrigerator. Collect the resulting crystals by filtration and wash with ice-cold pentane to yield 44–52 g (61–73%) of pure, colorless this compound.[1][6]
References
A Technical Guide to the Robinson-Schöpf Synthesis of Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the Robinson-Schöpf synthesis, a cornerstone reaction in organic chemistry for the creation of the tropane (B1204802) alkaloid core. We will explore the intricate reaction mechanism, present detailed experimental protocols, and summarize key quantitative data. This document is intended to serve as a comprehensive resource for professionals engaged in alkaloid synthesis and drug development.
Introduction: A Biomimetic Masterpiece
Tropane alkaloids are a class of bicyclic [3.2.1] secondary metabolites characterized by the 8-azabicyclo[3.2.1]octane (or tropane) ring system.[1][2][3] This family of compounds includes clinically significant pharmaceuticals such as the anticholinergic agent atropine (B194438) and the stimulant cocaine.[2][4] The first total synthesis of the tropane core, specifically the intermediate tropinone (B130398), was achieved by Richard Willstätter in 1901, but it was a lengthy process with a low overall yield of 0.75%.[5][6]
In 1917, Sir Robert Robinson devised a remarkably simple and elegant one-pot synthesis of tropinone from succinaldehyde, methylamine (B109427), and acetone (B3395972).[5][7][8] This reaction, now famously known as the Robinson tropinone synthesis, is considered a classic in total synthesis due to its biomimetic approach, mimicking the plant's biosynthetic pathway from similar building blocks.[3][5] The synthesis was later optimized by Clemens Schöpf, who demonstrated that conducting the reaction under physiological pH conditions (pH 5-9) could significantly increase the yield.[9][10] The combined contributions led to the reaction being named the Robinson-Schöpf synthesis.[10][11] Robinson's initial reported yield was low, but with the use of acetonedicarboxylic acid instead of acetone and other improvements, yields exceeding 90% have been achieved.[5][9]
The Core Reaction: A Double Mannich Condensation
The Robinson-Schöpf synthesis is a tandem reaction that proceeds via a double Mannich reaction to construct the bicyclic tropane skeleton.[7][10] The mechanism involves the formation of two carbon-carbon bonds and two rings in a single pot.
The key steps in the synthesis of tropinone are as follows:
-
Iminium Formation: The reaction begins with the nucleophilic addition of methylamine to one of the aldehyde groups of succinaldehyde, followed by the loss of water to form an imine.[5][9]
-
First Ring Closure: This imine then undergoes an intramolecular nucleophilic attack, with the nitrogen's lone pair attacking the second aldehyde group, forming a cyclic N-methyl-Δ¹-pyrrolinium cation.[1][5] This intermediate is a cornerstone of the biomimetic nature of the synthesis.
-
Intermolecular Mannich Reaction: The enolate of acetonedicarboxylic acid acts as a nucleophile and attacks the iminium cation.[5][10] This step forms the first C-C bond.
-
Second Ring Closure (Intramolecular Mannich): Following the first Mannich reaction, a new enolate and a new imine are formed. A second, intramolecular Mannich reaction then occurs, closing the second ring and forming the bicyclic tropane core.[5]
-
Decarboxylation: The final step involves the loss of the two carboxylic acid groups from the acetonedicarboxylate moiety as carbon dioxide, yielding tropinone.[5][10]
Comparison with Natural Biosynthesis
Robinson's synthesis was termed "biomimetic" because it was postulated that a similar mechanism could occur in plants (in planta).[12] The natural biosynthesis of tropane alkaloids also begins with simple precursors, L-ornithine or L-arginine, which are converted to putrescine.[1][13] Putrescine is then N-methylated and subsequently undergoes oxidative deamination and cyclization to form the same key intermediate: the N-methyl-Δ¹-pyrrolinium cation.[1][13]
However, modern biochemical studies have revealed that while the precursors are similar, the subsequent formation of the tropane ring in plants does not proceed through a Mannich-type condensation. Instead, the N-methyl-Δ¹-pyrrolinium cation is coupled with a C4 unit derived from acetyl-CoA, in a process involving an atypical polyketide synthase and a cytochrome P450 enzyme for the final cyclization to tropinone.[1][12] Despite this mechanistic divergence, Robinson's chemical synthesis remains a powerful example of biogenetic-type synthesis, brilliantly predicting the core building blocks used by nature.
References
- 1. benchchem.com [benchchem.com]
- 2. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 3. Tropane alkaloid biosynthesis: a centennial review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. Page loading... [guidechem.com]
- 7. scispace.com [scispace.com]
- 8. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 10. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 11. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 12. d.lib.msu.edu [d.lib.msu.edu]
- 13. Biosynthesis of cocaine - Wikipedia [en.wikipedia.org]
The Enigmatic Role of Pseudopelletierine in Planta: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudopelletierine, a prominent piperidine (B6355638) alkaloid within the granatane class, is a significant secondary metabolite found in the pomegranate tree (Punica granatum L.). Historically recognized for its anthelmintic properties, its endogenous biological role within the plant has remained largely unexplored. This technical guide synthesizes the current understanding of this compound's function in plants, focusing on its biosynthesis, putative ecological roles in defense, and the allelopathic potential of pomegranate extracts rich in this alkaloid. While direct evidence exclusively implicating this compound is often embedded in studies of crude extracts, this document collates available quantitative data and outlines detailed experimental protocols to facilitate further targeted research. Visualized pathways and workflows are provided to offer a conceptual framework for future investigations into this intriguing plant defense compound.
Introduction
Secondary metabolites are crucial for a plant's interaction with its environment, providing defense against herbivores, pathogens, and competing plants. Alkaloids, a diverse group of nitrogen-containing compounds, are particularly prominent in plant defense arsenals. This compound, a C9N bicyclic alkaloid, is a characteristic constituent of Punica granatum, particularly concentrated in the root and stem bark.[1] While its chemical structure and synthesis have been subjects of interest, its functional significance for the pomegranate plant is an area ripe for investigation. This guide aims to provide a comprehensive overview of the current knowledge and to furnish researchers with the necessary theoretical and practical frameworks to further elucidate the biological role of this compound in plants.
Biosynthesis of this compound
The biosynthesis of this compound in Punica granatum is a subject of ongoing research, with key precursors and intermediates having been identified. The pathway is understood to originate from the amino acid lysine (B10760008).
The initial committed step is hypothesized to be the decarboxylation of lysine to form cadaverine.[2][3] Subsequent methylation and oxidative deamination lead to the formation of N-methyl-Δ¹-piperideine, a key cyclic intermediate. The remainder of the granatane skeleton is derived from acetate, which is incorporated to form the final bicyclic structure of this compound.[4] While the complete enzymatic cascade has not been fully elucidated in P. granatum, the general pathway provides a roadmap for future genomic and proteomic investigations.[2]
Biological Role in Plant Defense
While studies isolating the effects of pure this compound are scarce, a substantial body of evidence points to the potent defensive properties of Punica granatum extracts rich in alkaloids. This suggests a significant role for this compound as a key active component in the plant's defense strategy.
Nematicidal Activity
Extracts from pomegranate, particularly from the peel, have demonstrated significant nematicidal activity against various plant-parasitic nematodes.[5][6] This suggests a protective role for the alkaloids present in the root bark against soil-borne pests.
| Extract Source | Target Nematode | Activity | Reference |
| Pomegranate Peel (Aqueous) | Meloidogyne javanica | >75% egg hatch inhibition | [6] |
| Pomegranate Peel (Alcoholic) | Meloidogyne incognita | 76-100% mortality of juveniles | [5] |
| Pomegranate Peel (Saline) | Goat Gastrointestinal Nematodes | 99% egg hatching inhibition (at 12.5 mg/mL) | [7] |
Insecticidal and Repellent Activity
Pomegranate peel and leaf extracts have shown insecticidal and repellent effects against a range of insect pests, particularly those affecting stored products.[8][9][10] The toxicity is often attributed to the presence of tannins and alkaloids.
| Extract Source | Target Insect | Activity | Reference |
| Pomegranate Peel (Ethanol) | Tribolium castaneum (larvae) | 72% mortality (topical application) | [8] |
| Pomegranate Peel (Ethanol) | Myzus persicae (adults) | 53% mortality | |
| Pomegranate Peel (Acetone) | Sitophilus granarius (adults) | LD50: 76.93 µ g/adult (contact) | [10] |
Antimicrobial Activity
The antibacterial and antifungal properties of pomegranate extracts are well-documented.[11][12][13][14][15][16] While many studies highlight the role of phenolic compounds, alkaloids are also implicated in this defensive activity.[14][15]
| Extract Source | Target Microbe | Activity (MIC) | Reference |
| Pomegranate Peel (Aqueous) | Aspergillus ochraceus | 90% inhibition at 15 mg/mL | [14] |
| Pomegranate Leaves (TOF extract) | E. coli ATCC 25922 | 0.625 mg/mL | [13] |
| Pomegranate Leaves (TOF extract) | S. aureus ATCC 25923 | 0.625 mg/mL | [13] |
| Pomegranate Peel (Ethanol) | S. aureus (clinical isolates) | 12.5 mg/mL | |
| Pomegranate Peel (Ethanol) | P. aeruginosa (clinical isolates) | 12.5 mg/mL |
Allelopathic Potential
Aqueous extracts of pomegranate peels have been shown to inhibit the germination and growth of other plant species, indicating an allelopathic role.[17][18] This suggests that alkaloids, including this compound, leached from decaying plant material could suppress the growth of competing flora.
| Extract Source | Target Plant | Effect | Reference |
| Pomegranate Peel (Aqueous) | Hordeum spontaneum (Wild Barley) | Significant reduction in seed germination | [17] |
| Pomegranate Peel (Aqueous) | Hordeum vulgare (Barley) | Significant reduction in seed germination | [17] |
Regulation of Biosynthesis and Signaling
The regulation of this compound biosynthesis in response to environmental cues is a critical area for future research. Plant defense responses are often mediated by signaling molecules such as jasmonates. While a direct link between jasmonate signaling and this compound production in pomegranate has not been established, studies in other alkaloid-producing plants demonstrate that methyl jasmonate can elicit alkaloid biosynthesis.[19] A study on pomegranate leaves showed that methyl jasmonate treatment led to changes in the expression of genes related to the biosynthesis of other secondary metabolites, suggesting that similar regulatory networks may control alkaloid production.[20][21]
Experimental Protocols
The following protocols are generalized methodologies adapted from the literature for the extraction, quantification, and bioassay of alkaloids from Punica granatum. Researchers should optimize these protocols for their specific experimental needs.
Extraction of Alkaloids from Punica granatum Root Bark
This protocol is adapted from general alkaloid extraction procedures.
-
Maceration:
-
Air-dry and pulverize Punica granatum root bark.
-
Macerate the powdered material in 70% ethanol (B145695) (1:10 w/v) for 72 hours at room temperature with occasional shaking.
-
Filter the mixture through Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude ethanolic extract.
-
-
Acid-Base Extraction for Alkaloid Enrichment:
-
Dissolve the crude extract in 5% hydrochloric acid.
-
Filter the acidic solution to remove non-alkaloidal components.
-
Basify the filtrate to pH 9-10 with ammonium (B1175870) hydroxide.
-
Partition the basified solution with chloroform (B151607) or dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the enriched alkaloid fraction.
-
Quantification of this compound by HPLC-MS
This protocol is a general guideline for the analysis of alkaloids and should be optimized for this compound.
-
Instrumentation: High-Performance Liquid Chromatography system coupled with a Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).
-
Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 100-1000.
-
For targeted analysis, use Selected Ion Monitoring (SIM) for the [M+H]⁺ of this compound (m/z 154.12).
-
-
Quantification: Prepare a standard curve using a certified reference standard of this compound.
Conclusion and Future Directions
This compound, a major alkaloid in Punica granatum, likely plays a multifaceted role in the plant's defense against a range of biotic threats, including nematodes, insects, fungi, and bacteria, as well as in mediating interactions with competing plants. The current body of evidence, largely derived from studies on crude extracts, strongly supports this defensive function. However, to definitively establish the specific contributions of this compound, future research should focus on:
-
Isolation and Bioassays: Conducting bioassays with purified this compound to determine its specific activity and effective concentrations against various pests and pathogens.
-
Transcriptomics and Proteomics: Investigating the expression of genes and proteins involved in the this compound biosynthetic pathway in response to elicitors such as methyl jasmonate or herbivore damage.
-
In planta Functional Studies: Utilizing techniques such as virus-induced gene silencing (VIGS) to downregulate key biosynthetic genes in P. granatum and observing the impact on resistance to herbivores and pathogens.
A deeper understanding of the biological role of this compound will not only provide valuable insights into plant chemical ecology but may also open avenues for the development of novel, plant-derived pesticides and pharmaceuticals.
References
- 1. Diverse Phytochemicals and Bioactivities in the Ancient Fruit and Modern Functional Food Pomegranate (Punica granatum) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 3. researchgate.net [researchgate.net]
- 4. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In vitro nematocidal activity of Punica granatum L. against gastrointestinal helminths in goats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tjpp.tn [tjpp.tn]
- 9. bepls.com [bepls.com]
- 10. mdpi.com [mdpi.com]
- 11. ajbls.com [ajbls.com]
- 12. Frontiers | Antimicrobial efficacy of Punica granatum Lythraceae peel extract against pathogens belonging to the ESKAPE group [frontiersin.org]
- 13. Phytochemical Study and Antibacterial and Antibiotic Modulation Activity of Punica granatum (Pomegranate) Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. researchgate.net [researchgate.net]
- 16. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 17. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Jasmonate-dependent alkaloid biosynthesis in Catharanthus Roseus hairy root cultures is correlated with the relative expression of Orca and Zct transcription factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Methyl jasmonate elicits distinctive hydrolyzable tannin, flavonoid, and phyto-oxylipin responses in pomegranate (Punica granatum L.) leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methyl jasmonate elicits distinctive hydrolyzable tannin, flavonoid, and phyto-oxylipin responses in pomegranate (Punica granatum L.) leaves [escholarship.org]
A Technical Guide to Pseudopelletierine and its Relationship with Pelletierine Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of pseudopelletierine, a prominent member of the pelletierine (B1199966) class of piperidine (B6355638) alkaloids. It details its chemical properties, relationship to other pelletierine alkaloids, biosynthetic origins, and known pharmacological activities. This guide includes structured data tables, detailed experimental protocols for its isolation and biological evaluation, and visualizations of its biosynthesis and potential mechanism of action to support further research and development.
Introduction to Pelletierine Alkaloids
The pelletierine alkaloids are a group of piperidine alkaloids primarily isolated from the root bark of the pomegranate tree (Punica granatum). Historically, extracts containing these alkaloids were used for their potent anthelmintic (anti-parasitic worm) properties.[1] The principal alkaloids identified are pelletierine, isopelletierine, N-methylpelletierine, and this compound.[2]
This compound, chemically a 9-methyl-9-azabicyclo[3.3.1]nonan-3-one, is a bicyclic homologue of tropinone (B130398) and is often the most abundant of these alkaloids.[3] Its unique bridged structure has made it a subject of interest in synthetic and medicinal chemistry. This guide explores the intricate relationship between this compound and its related compounds, providing a technical foundation for professionals in the field.
Chemical Structures and Physicochemical Properties
The pelletierine alkaloids share a common piperidine core but differ in their stereochemistry and N-methylation patterns. This compound is distinct due to its bicyclic granatane skeleton.
Table 1: Physicochemical Properties of this compound and Related Alkaloids
| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | CAS Number | Appearance | Melting Point (°C) |
| This compound | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one | C₉H₁₅NO | 153.22 | 552-70-5 | Colorless solid, yellows on exposure[3] | 54[3] |
| Pelletierine | 1-[(2R)-piperidin-2-yl]propan-2-one | C₈H₁₅NO | 141.21 | 2858-66-4 | - | - |
| Isopelletierine | 1-(piperidin-2-yl)propan-2-one | C₈H₁₅NO | 141.21 | 539-00-4 | Optically inactive liquid | - |
| N-Methylpelletierine | 1-(1-methylpiperidin-2-yl)propan-2-one | C₉H₁₇NO | 155.24 | 4396-01-4 | - | - |
Data sourced from PubChem and other chemical databases.[4][5]
Biosynthesis of Pelletierine Alkaloids
The pelletierine alkaloids are derived from the amino acid L-lysine. The biosynthetic pathway involves the formation of a key intermediate, the cyclic imine Δ¹-piperideine. A Mannich-like condensation reaction is central to the formation of the piperidine core.
The biosynthesis of this compound is a continuation of this pathway. It is understood that N-methylisopelletierine serves as the immediate precursor to this compound through an intramolecular Mannich condensation, which forms the characteristic bicyclic structure.[6][7]
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijarset.com [ijarset.com]
- 4. benchchem.com [benchchem.com]
- 5. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 6. benchchem.com [benchchem.com]
- 7. Laboratory bioassays for the assessment of anthelmintic property of plant extracts against gastrointestinal nematodes | Moroccan Journal of Agricultural Sciences [techagro.org]
The Landmark Synthesis of Cyclooctatetraene from Pseudopelletierine: A Technical Retrospective
For decades, the synthesis of cyclooctatetraene (B1213319), a higher vinylogue of benzene (B151609), stood as a monumental challenge in organic chemistry. Its eventual construction from the alkaloid pseudopelletierine by Richard Willstätter in 1911 not only represented a triumph of synthetic prowess but also played a pivotal role in shaping the very understanding of aromaticity. This technical guide delves into the historical significance of this landmark synthesis, providing a detailed examination of the experimental protocols and quantitative data that solidified its place in chemical history.
The quest for cyclooctatetraene was driven by a desire to explore the boundaries of aromaticity. Following the elucidation of benzene's unique stability, chemists hypothesized that its higher homologue, cyclooctatetraene, would exhibit similar properties. Willstätter's arduous multi-step synthesis from a naturally occurring alkaloid was a groundbreaking achievement, yet the revelation that cyclooctatetraene did not possess the aromatic character of benzene was an equally profound discovery.[1] For a time, the validity of Willstätter's work was questioned, with some suggesting the product was in fact styrene. However, the synthesis was meticulously repeated and confirmed by Arthur C. Cope and C. G. Overberger in 1948, cementing Willstätter's legacy and the non-aromatic nature of cyclooctatetraene.[1][2]
Quantitative Data Summary
The following table summarizes the quantitative data for the key intermediates in the synthesis of cyclooctatetraene from this compound, as reported by Cope and Overberger in their 1948 repetition of Willstätter's work. This data was crucial in confirming the identity of the intermediates and the final product.
| Compound Name | Starting Material | Reagents | Product | Yield (%) | Melting Point (°C) |
| N-Methylgranatenine | This compound | Sodium, Ethanol (B145695) | N-Methylgranatenine | 80-85 | 49-50 |
| N-Methylgranatenine Methiodide | N-Methylgranatenine | Methyl Iodide | N-Methylgranatenine Methiodide | Quantitative | 265-266 (dec.) |
| Cyclooctatriene | N-Methylgranatenine Methiodide | Silver Oxide, Water, Heat | Cyclooctatriene | 45-50 | Liquid |
| Cyclooctatetraene Dibromide | Cyclooctatriene | Bromine | Cyclooctatetraene Dibromide | ~90 | 33-34 |
| Cyclooctatetraene | Cyclooctatetraene Dibromide | Quinoline, Heat | Cyclooctatetraene | 55-60 | -7 |
Experimental Protocols
The synthesis of cyclooctatetraene from this compound involves a series of challenging yet elegant chemical transformations. The key steps, as detailed by Cope and Overberger, are outlined below.
Reduction of this compound to N-Methylgranatenine
The initial step involves the reduction of the keto group of this compound.
-
Methodology: this compound is dissolved in absolute ethanol. Sodium metal is added portion-wise to the refluxing solution. The reaction mixture is heated until all the sodium has reacted. After cooling, water is added, and the ethanol is removed by distillation. The aqueous residue is then extracted with ether. The ethereal solution is dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield crude N-methylgranatenine, which can be purified by distillation under reduced pressure.
Hofmann Elimination of N-Methylgranatenine
This crucial step utilizes the Hofmann elimination to open the bicyclic ring system. This process is carried out in two stages.
-
Methodology (Stage 1: Formation of the Quaternary Ammonium (B1175870) Salt): N-Methylgranatenine is treated with an excess of methyl iodide in a suitable solvent such as methanol (B129727) or acetone. The mixture is allowed to stand at room temperature until the precipitation of N-methylgranatenine methiodide is complete. The quaternary ammonium salt is then collected by filtration, washed with the solvent, and dried.
-
Methodology (Stage 2: Elimination): The N-methylgranatenine methiodide is converted to the corresponding hydroxide (B78521) by treatment with silver oxide in water. The resulting solution is filtered to remove the silver iodide precipitate. The filtrate, containing the quaternary ammonium hydroxide, is then concentrated under reduced pressure and subsequently heated to effect the elimination reaction. The resulting cyclooctatriene is isolated by steam distillation.
Bromination of Cyclooctatriene
To introduce a leaving group for the final elimination step, cyclooctatriene is brominated.
-
Methodology: Cyclooctatriene is dissolved in a solvent such as carbon tetrachloride. A solution of bromine in the same solvent is added dropwise at a low temperature (typically 0 °C) with stirring. The reaction is monitored by the disappearance of the bromine color. After the addition is complete, the solvent is removed under reduced pressure to yield crude cyclooctatetraene dibromide.
Dehydrobromination to Cyclooctatetraene
The final step involves the elimination of two molecules of hydrogen bromide to form the desired cyclooctatetraene.
-
Methodology: The crude cyclooctatetraene dibromide is heated with a base, typically quinoline, at an elevated temperature. The reaction mixture is then cooled, and the product is isolated by steam distillation. The distilled cyclooctatetraene is then purified by fractional distillation.
Visualizing the Synthesis
The multi-step synthesis from this compound to cyclooctatetraene is a classic example of strategic organic synthesis. The following diagrams illustrate the overall reaction pathway and the logical progression of the key transformations.
Figure 1: The reaction pathway from this compound to cyclooctatetraene.
Figure 2: Logical workflow of the cyclooctatetraene synthesis.
The synthesis of cyclooctatetraene from this compound remains a testament to the power of classical organic synthesis in probing fundamental chemical principles. While more efficient synthetic routes have since been developed, the historical and pedagogical value of Willstätter's original work, and its meticulous confirmation by Cope and Overberger, is undeniable. It serves as a powerful reminder of the intricate relationship between synthesis, structure, and reactivity that lies at the heart of organic chemistry.
References
Pseudopelletierine: A Technical Guide for Researchers
CAS Number: 552-70-5[1][2][3][4]
IUPAC Name: 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one[1][5]
Stereochemically Specific IUPAC Name: (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one[6]
Introduction
Pseudopelletierine is a tropane (B1204802) alkaloid and a homolog of tropinone. It is most notably the primary alkaloid found in the root-bark of the pomegranate tree (Punica granatum). This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, isolation, and known biological activities, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Data
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO | [5][6] |
| Molecular Weight | 153.23 g/mol | [5] |
| Appearance | Crystalline solid | [5] |
| Melting Point | 54 °C (hemihydrate); 63-64 °C (anhydrous) | [5] |
| Boiling Point | 246 °C | |
| Solubility | Soluble in water, ethanol, chloroform (B151607), and benzene. Sparingly soluble in ether. |
Quantitative Data
Natural Abundance
This compound is the most abundant alkaloid in the root-bark of Punica granatum.
| Alkaloid | Yield (g/kg of raw bark) |
| This compound | 1.8 |
| Pelletierine | 0.52 |
| Isopelletierine | 0.01 |
| Methylpelletierine | 0.20 |
Biological Activity
The biological activity of this compound is an area of ongoing research. While the anthelmintic properties of pomegranate extracts are well-documented, specific quantitative data for the purified alkaloid are limited. However, its activity as a cholinesterase inhibitor has been reported.
| Biological Target | Activity Type | Value |
| Acetylcholinesterase (AChE) | Inhibition | IC₅₀ = 6.77 µM |
Experimental Protocols
Protocol 1: Synthesis of this compound via Robinson-Schöpf Reaction
This protocol outlines the classic one-pot synthesis of this compound.
Materials:
-
Methylamine (B109427) hydrochloride
-
Acetonedicarboxylic acid
-
Disodium (B8443419) hydrogen phosphate (B84403)
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663)
Procedure:
-
A solution of glutaraldehyde is prepared in water.
-
To this, an aqueous solution of methylamine hydrochloride is added, followed by an aqueous solution of acetonedicarboxylic acid.
-
A buffered solution of disodium hydrogen phosphate and sodium hydroxide is then added to adjust the pH to approximately 7.
-
The reaction mixture is stirred at room temperature for several hours to allow for the double Mannich reaction and subsequent cyclization to occur.
-
The solution is then made alkaline by the addition of sodium hydroxide.
-
The aqueous solution is extracted multiple times with diethyl ether.
-
The combined ether extracts are dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
Further purification can be achieved by crystallization or sublimation.
Protocol 2: Isolation of this compound from Punica granatum Root-Bark
This protocol describes a general method for the extraction and isolation of this compound from its natural source.
Materials:
-
Dried and powdered root-bark of Punica granatum
-
Hydrochloric acid (10%)
-
Ammonia (B1221849) solution
-
Chloroform
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Eluent (e.g., chloroform/methanol mixture)
Procedure:
-
The powdered root-bark is macerated with methanol for an extended period (e.g., 48-72 hours).
-
The methanolic extract is filtered and concentrated under reduced pressure.
-
The resulting residue is acidified with 10% hydrochloric acid.
-
The acidic solution is washed with chloroform to remove non-alkaloidal impurities.
-
The aqueous layer is then made alkaline with ammonia solution.
-
The alkaline solution is extracted multiple times with chloroform to extract the alkaloids.
-
The combined chloroform extracts are dried over anhydrous sodium sulfate and concentrated.
-
The crude alkaloid mixture is then subjected to column chromatography on silica gel.
-
Elution with a suitable solvent system (e.g., a gradient of chloroform and methanol) allows for the separation of this compound from other alkaloids.
-
Fractions containing this compound are identified by thin-layer chromatography, combined, and the solvent is evaporated to yield the purified compound.
Biosynthesis of this compound
The biosynthesis of this compound in Punica granatum proceeds from the amino acid lysine. The following diagram illustrates the key steps in the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound from lysine.
Experimental Workflow: Isolation and Purification
The following diagram outlines a typical workflow for the isolation and purification of this compound from its natural source.
Caption: Workflow for the isolation and purification of this compound.
References
- 1. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Affinity of muscarinic receptor antagonists for three putative muscarinic receptor binding sites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reconstitution of affinity-purified dopamine D2 receptor binding activities by specific lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Quantitative Analysis of Pseudopelletierine using High-Performance Liquid Chromatography (HPLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of Pseudopelletierine using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. The described methodology is applicable for the quantification of this compound in bulk materials and extracts, such as those derived from pomegranate (Punica granatum) root bark, where it is a major alkaloid.[1]
Introduction
This compound is a tropane (B1204802) alkaloid and a homolog of tropinone, primarily isolated from the root bark of the pomegranate tree.[1] Its chemical formula is C₉H₁₅NO with a molecular weight of 153.22 g/mol .[2][3] Accurate and precise quantification of this compound is crucial for quality control in herbal medicine, standardization of plant extracts, and in various stages of drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of alkaloids due to its high resolution, sensitivity, and reproducibility.[4]
This application note details a proposed RP-HPLC method for the quantitative determination of this compound, including protocols for sample preparation, standard preparation, and method validation based on the International Council for Harmonisation (ICH) guidelines.
Experimental
Instrumentation and Chromatographic Conditions
The following HPLC system and parameters are recommended for the analysis. Parameters may be adjusted to suit the available instrumentation, but any modifications will require re-validation.
| Parameter | Recommended Condition |
| HPLC System | Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV/Vis or PDA Detector |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: AcetonitrileIsocratic Elution: 60% A / 40% B (v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Run Time | 10 minutes |
Preparation of Reagents and Standards
2.2.1. Reagents
-
HPLC grade Acetonitrile
-
HPLC grade Methanol (B129727)
-
Formic Acid, analytical grade
-
Ultrapure water
-
This compound reference standard (>98% purity)
2.2.2. Preparation of Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up to the mark with the same solvent.
-
Sonicate for 5 minutes to ensure complete dissolution. This is the standard stock solution.
2.2.3. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
For example, to prepare a 100 µg/mL solution, transfer 1 mL of the stock solution to a 10 mL volumetric flask and make up to volume with the mobile phase.
-
These working standards will be used to construct the calibration curve.
Sample Preparation
The following is a general procedure for the extraction of this compound from plant material (e.g., pomegranate root bark). The efficiency of the extraction may need to be optimized for different sample matrices.
-
Grinding: Grind the dried plant material into a fine powder.
-
Extraction:
-
Accurately weigh about 1 g of the powdered plant material into a flask.
-
Add 20 mL of methanol containing 0.5% (v/v) hydrochloric acid.
-
Sonicate the mixture for 30 minutes at room temperature.
-
Allow the mixture to stand for 24 hours for complete extraction.
-
-
Filtration: Filter the extract through a Whatman No. 1 filter paper.
-
Evaporation: Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitution: Reconstitute the dried extract in 5 mL of the mobile phase.
-
Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation
The proposed HPLC method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose. The following parameters should be assessed:
| Validation Parameter | Methodology | Acceptance Criteria |
| Specificity | Inject blank (mobile phase), standard solution, and sample solution. Compare the chromatograms. | No interfering peaks at the retention time of this compound. |
| Linearity | Analyze a series of at least five concentrations of the standard solution (e.g., 1, 5, 10, 50, 100 µg/mL). Plot a graph of peak area versus concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy (Recovery) | Perform recovery studies by spiking a known amount of this compound standard into a pre-analyzed sample at three different concentration levels (e.g., 80%, 100%, 120% of the expected sample concentration). | Mean recovery should be within 98-102%. |
| Precision (Repeatability & Intermediate Precision) | Repeatability: Analyze six replicate injections of the same standard solution (e.g., 50 µg/mL) on the same day. Intermediate Precision: Repeat the analysis on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2%. |
| Limit of Detection (LOD) | Determined based on the signal-to-noise ratio (S/N) of 3:1 or calculated from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be detected. |
| Limit of Quantification (LOQ) | Determined based on the signal-to-noise ratio (S/N) of 10:1 or calculated from the standard deviation of the response and the slope of the calibration curve. | The lowest concentration of analyte that can be quantified with acceptable precision and accuracy. |
| Robustness | Intentionally vary chromatographic parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | The method should remain unaffected by small, deliberate variations in parameters. RSD should be within acceptable limits. |
Visualization of Experimental Workflow
The overall workflow for the quantitative analysis of this compound is depicted in the following diagram.
Caption: Experimental workflow for this compound quantification.
Conclusion
The proposed reversed-phase HPLC method provides a framework for a reliable and accurate quantitative analysis of this compound. Adherence to the detailed protocols for sample preparation, standard handling, and comprehensive method validation will ensure high-quality data suitable for research, quality control, and drug development applications.
References
Application Note: Mass Spectrometry Fragmentation Analysis of Pseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of Pseudopelletierine, a prominent alkaloid found in the root-bark of the pomegranate tree (Punica granatum). Understanding the fragmentation behavior of this bicyclic alkaloid is crucial for its identification, characterization, and quantification in complex mixtures, which is essential in natural product research, drug discovery, and quality control processes.
Chemical Information
| Property | Value |
| Compound Name | This compound |
| Synonyms | 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, Granatonine |
| Chemical Formula | C₉H₁₅NO |
| Exact Mass | 153.1154 u |
| Molecular Weight | 153.23 g/mol |
Mass Spectrometry Fragmentation Pattern
Electron ionization mass spectrometry of this compound yields a characteristic fragmentation pattern. The molecular ion peak [M]⁺• is observed at a mass-to-charge ratio (m/z) of 153.[1] The fragmentation is primarily initiated by two possible α-cleavages adjacent to the nitrogen atom, leading to the opening of the bicyclic ring system.[1] Subsequent rearrangements and further fragmentation events produce a series of diagnostic ions.
Table 1: Key Fragment Ions of this compound in EI-MS
| m/z | Proposed Fragment Structure/Formula | Relative Abundance |
| 153 | [C₉H₁₅NO]⁺• (Molecular Ion) | Moderate |
| 110 | [C₇H₁₂N]⁺ | Significant |
| 96 | [C₆H₈N]⁺ | Base Peak |
| 95 | [C₆H₇N]⁺ | Significant |
| 94 | [C₆H₆N]⁺ (N-methylpyridinium ion) | Significant |
Relative abundance is described qualitatively as data from a single spectrum image was interpreted. For precise quantitative analysis, analysis of the raw data would be required.
Fragmentation Pathway
The proposed fragmentation pathway of this compound under electron ionization is depicted below. The initial α-cleavage can occur at two distinct bonds, leading to different fragmentation cascades that ultimately produce the observed major fragment ions.
Caption: Proposed EI fragmentation pathway of this compound.
Experimental Protocol: GC-MS Analysis of this compound
This protocol outlines a general procedure for the analysis of this compound in a plant matrix, such as Punica granatum root extract, using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Sample Preparation: Extraction of Alkaloids
-
1.1. Weigh 100 g of dried and powdered Punica granatum root material.
-
1.2. Macerate the powder with 500 mL of methanol (B129727) in an orbital shaker for 72 hours at room temperature.
-
1.3. Filter the extract and repeat the extraction process with fresh methanol until the solvent remains colorless.
-
1.4. Combine the methanolic extracts and evaporate to dryness under reduced pressure.
-
1.5. Store the dried extract in an airtight container at 4°C.
-
1.6. For GC-MS analysis, dissolve a known amount of the dried extract in methanol to a final concentration of 1 mg/mL.
2. GC-MS Instrumentation and Parameters
The following parameters are based on a typical GC-MS system and may require optimization for different instruments.
| Parameter | Setting |
| Gas Chromatograph | Perkin-Elmer Clarus 680 system or equivalent |
| Column | Elite-5MS (30m x 0.25mm ID x 0.25µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow rate of 1 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial temperature of 60°C for 2 min, then ramp at 10°C/min to 300°C and hold for 6 min |
| Mass Spectrometer | Perkin-Elmer Clarus 680 MS or equivalent |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Scan Range | 40-600 amu |
3. Data Analysis
-
Identify the peak corresponding to this compound based on its retention time and the characteristic mass spectrum.
-
Confirm the identity by comparing the acquired mass spectrum with a reference spectrum or the fragmentation data provided in this note.
-
Quantification can be performed by integrating the peak area of the total ion chromatogram or a specific diagnostic ion and comparing it to a calibration curve prepared with a this compound standard.
Workflow Diagram
References
Application Notes and Protocols for the Extraction of Pseudopelletierine from Pomegranate Root Bark
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the extraction, isolation, and purification of pseudopelletierine from the root bark of the pomegranate tree (Punica granatum). This compound is the primary alkaloid found in the root bark, alongside other related alkaloids such as pelletierine, isopelletierine, and methylpelletierine.[1][2]
Data Presentation: Quantitative Analysis of Alkaloid Content and Extraction Yields
The following tables summarize the quantitative data related to the alkaloid content in pomegranate root bark and the yields of this compound obtained through different extraction methods.
Table 1: Alkaloid Content in Pomegranate (Punica granatum) Root Bark
| Alkaloid | Yield (g/kg of raw bark) | Total Alkaloid Content (%) | Reference |
| This compound | 1.8 | 0.5 - 1.0 | [1][2] |
| Pelletierine | 0.52 | 0.5 - 1.0 | [1][2] |
| Isopelletierine | 0.01 | 0.5 - 1.0 | [1][2] |
| Methylpelletierine | 0.20 | 0.5 - 1.0 | [1][2] |
Table 2: Reported Yields of this compound Extraction
| Starting Material (Root Bark) | Extraction Method | Final Yield of this compound | Yield (%) | Reference |
| 46.4 g | Aqueous extraction with basification, followed by chloroform (B151607) extraction and column chromatography | 15.9 mg | 0.03% | [3] |
Experimental Protocols
This section details the methodologies for the extraction and purification of this compound from pomegranate root bark.
Protocol 1: Laboratory-Scale Alkaline Extraction and Solvent Partitioning
This protocol is adapted from a detailed laboratory procedure and is suitable for isolating this compound for research purposes.[3]
Materials and Reagents:
-
Dried pomegranate root bark
-
Calcium oxide (CaO)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Chloroform (CHCl₃)
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Silica (B1680970) gel for column chromatography
-
Eluent for chromatography (e.g., a mixture of chloroform and methanol)
-
Dragendorff's reagent for TLC visualization
-
Standard laboratory glassware and equipment (blender, beakers, flasks, separatory funnel, rotary evaporator, chromatography column, TLC plates)
Procedure:
Part 1: Preparation and Extraction
-
Grinding: Pulverize 46.4 g of shredded pomegranate root bark into a coarse powder using a kitchen mill.[3]
-
Basification: Prepare a suspension by mixing 20.0 g of calcium oxide and 1.0 g of sodium hydroxide in 145 mL of water.[3]
-
Mixing: Combine the powdered root bark with the basic suspension to form a paste-like mixture.
-
Stirring: Stir the mixture overnight in an ice bath. This process helps in the homogenization and liberation of the free base alkaloids.[3]
-
Dilution and Filtration: Dilute the suspension with 285 mL of water and filter it under suction to remove the solid plant material. Repeat the filtration five times to obtain a clear filtrate (approximately 425 mL).[3]
Part 2: Liquid-Liquid Extraction
-
Solvent Extraction: Transfer the clear filtrate to a separatory funnel and extract it four times with 200 mL portions of chloroform.[3]
-
Drying: Combine the organic (chloroform) phases and dry them over anhydrous magnesium sulfate (MgSO₄).[3]
-
Concentration: Filter the dried organic phase and remove the solvent to dryness under reduced pressure using a rotary evaporator. This will yield a yellowish oil containing the crude alkaloid mixture (approximately 103.1 mg).[3]
Part 3: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a suitable eluent.
-
Loading: Dissolve the crude alkaloid extract (e.g., 57.4 mg) in a minimal amount of the eluent (3 mL) and load it onto the column.[3]
-
Elution: Elute the column with the chosen solvent system. Collect fractions of 4 mL after an initial pre-elution.[3]
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC). Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots using Dragendorff's reagent. This compound will appear as a distinct spot (Rf value can be used for identification).[3]
-
Isolation: Combine the fractions containing pure this compound (e.g., fractions 16-26 in the cited study) and remove the solvent under reduced pressure.[3] This will yield a colorless, crystalline solid of this compound.[3]
Visualizations
Experimental Workflow for this compound Extraction
Caption: Workflow for the extraction and purification of this compound.
Logical Relationship of Alkaloids in Pomegranate Root Bark
Caption: Major alkaloids present in pomegranate root bark.
References
Application Notes and Protocols for the Laboratory-Scale Synthesis of Pseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudopelletierine, a tropane (B1204802) alkaloid, has historically been sourced from the bark of the pomegranate tree (Punica granatum L.). However, for laboratory and developmental purposes, chemical synthesis offers a more reliable and scalable supply. The most established and efficient method for the laboratory-scale synthesis of this compound is the Robinson-Schöpf reaction. This biomimetic, one-pot synthesis involves a double Mannich reaction between glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid under mild conditions.[1][2] This document provides detailed protocols and quantitative data for this synthetic route, tailored for researchers in organic synthesis and drug development.
Reaction Principle: The Robinson-Schöpf Synthesis
The Robinson-Schöpf synthesis is a powerful method for constructing tropinone (B130398) and its analogs, such as this compound.[3][4][5] The reaction proceeds through a cascade of Mannich reactions, where an amine (methylamine), a dialdehyde (B1249045) (glutaraldehyde), and a β-keto acid (acetonedicarboxylic acid) condense to form the bicyclic core of the alkaloid.[2][6] Subsequent decarboxylation yields the final product. The reaction is typically performed in an aqueous buffer to maintain a pH that facilitates the reaction cascade.[7]
Quantitative Data Summary
The following table summarizes the key quantitative data for the laboratory-scale synthesis of this compound based on the well-established protocol from Organic Syntheses.[1][8]
| Parameter | Value | Reference |
| Reactants | ||
| 2-Ethoxy-3,4-dihydro-2H-pyran (Glutaraldehyde precursor) | 64 g (0.5 mole) | [1][8] |
| Methylamine hydrochloride | 50 g (0.74 mole) | [1][8] |
| Acetonedicarboxylic acid | 83 g (0.57 mole) | [1][8] |
| Reaction Conditions | ||
| Initial pH | 2.5 | [1][8] |
| Final pH (after 24h stirring) | 4.5 | [1][8] |
| Reaction Time | 24 hours (stirring) + 1 hour (decarboxylation) | [1][8] |
| Temperature | Room temperature (stirring), Steam bath (decarboxylation) | [1][8] |
| Product Yield and Properties | ||
| Crude this compound Yield | 47–55.5 g (61–73%) | [1][8] |
| Purified this compound Yield (as hemihydrate) | 47–55 g | [1] |
| Final Anhydrous this compound Yield | 44–52 g (58–68%) | [1] |
| Melting Point (anhydrous) | 63–64 °C | [1] |
| Melting Point (hemihydrate) | 47–48.5 °C | [1] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis and purification of this compound.
Part 1: Synthesis of this compound
-
Preparation of Glutaraldehyde Solution: In a 3-liter round-bottomed flask equipped with a mechanical stirrer and under a slow stream of nitrogen, combine 22 ml of concentrated hydrochloric acid, 165 ml of deoxygenated water, and 64 g of 2-ethoxy-3,4-dihydro-2H-pyran.[1][8] Stir the mixture vigorously for 20 minutes and then let it stand for 1 hour to ensure the complete hydrolysis to glutaraldehyde.[1][8]
-
One-Pot Condensation: To the glutaraldehyde solution, add the following reagents in order: 350 ml of water, a solution of 50 g of methylamine hydrochloride in 500 ml of water, and a solution of 83 g of acetonedicarboxylic acid in 830 ml of water.[1][8]
-
Buffering and Reaction: Prepare a buffer solution by dissolving 88 g of disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate and 7.3 g of sodium hydroxide (B78521) in 200 ml of water with gentle heating. Add this buffer to the reaction mixture. The initial pH of the solution will be approximately 2.5.[1][8] Stir the mixture under a nitrogen atmosphere for 24 hours, during which carbon dioxide will evolve, and the pH will rise to about 4.5.[1][8]
-
Decarboxylation: After 24 hours, add 33 ml of concentrated hydrochloric acid to the reaction mixture and heat it on a steam bath for 1 hour to complete the decarboxylation.[1][8]
Part 2: Isolation and Purification of this compound
-
Basification and Extraction: Cool the reaction mixture to room temperature and carefully add a solution of 75 g of sodium hydroxide in 100 ml of water to make the solution strongly basic.[1][8] Extract the basic mixture with eight 250-ml portions of methylene (B1212753) chloride.[1][8]
-
Drying and Concentration: Combine the methylene chloride extracts and dry them over anhydrous sodium sulfate. Concentrate the dried solution to a volume of about 500 ml under reduced pressure.[1][8]
-
Chromatographic Purification: Prepare a chromatography column with 400 g of alumina (B75360) in a 50-mm diameter column. Filter the concentrated extract through the alumina column and elute with methylene chloride until approximately 1.5 liters of eluate has been collected.[1][8]
-
Crystallization and Sublimation: Concentrate the eluate under reduced pressure to obtain crystalline, yet yellow, this compound.[1][8] For further purification, sublime the solid at 40°C and 0.3 mm Hg to yield 47–55.5 g of nearly colorless, crude this compound.[1][8]
-
Final Purification via Hemihydrate Formation: Dissolve the sublimed product in 100 ml of boiling pentane (B18724) and add 3 ml of water. Boil the mixture until the aqueous layer disappears.[1] Chill the solution thoroughly in a refrigerator to induce crystallization. Collect the crystals by filtration and wash them with ice-cold pentane. A second crop can be obtained by concentrating the filtrate. The combined this compound hemihydrate should weigh between 47–55 g.[1]
-
Dehydration to Anhydrous this compound: Sublimation of the hemihydrate as described in step 4 will remove the water of hydration, yielding 44–52 g of pure, colorless, anhydrous this compound with a melting point of 63–64 °C.[1]
Visualizations
Diagram 1: Robinson-Schöpf Synthesis of this compound
Caption: Reaction pathway for the Robinson-Schöpf synthesis.
Diagram 2: Experimental Workflow for this compound Synthesis and Purification
Caption: Step-by-step workflow for synthesis and purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Robinson-Schöpf Reaction [drugfuture.com]
- 4. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
- 5. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols for the Derivatization of Pseudopelletierine for Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pseudopelletierine, a tropane (B1204802) alkaloid found in the root bark of the pomegranate tree (Punica granatum), presents a unique bicyclic scaffold, the 9-azabicyclo[3.3.1]nonan-3-one core, which is of significant interest in medicinal chemistry. Its rigid structure and the presence of a reactive ketone functionality make it an attractive starting point for the synthesis of diverse chemical libraries for biological screening. Derivatization of the this compound core can lead to the discovery of novel compounds with a range of pharmacological activities.
These application notes provide a detailed overview of potential derivatization strategies for this compound, complete with experimental protocols and suggested biological screening targets based on existing literature for analogous structures.
Derivatization Strategies and Protocols
The primary sites for derivatization on the this compound molecule are the ketone at the C-3 position and the tertiary amine at the N-9 position. Additionally, the α-carbons to the ketone (C-2 and C-4) can be functionalized.
Derivatization of the C-3 Ketone
The ketone group offers a versatile handle for a variety of chemical transformations, including condensation reactions to form oximes and hydrazones, and carbon-carbon bond-forming reactions.
This protocol describes the synthesis of 2,6-bis(benzylidene)granatanone derivatives, which are monocarbonyl analogs of curcumin (B1669340). These compounds have shown potential as anti-inflammatory agents.
Experimental Protocol:
-
Dissolution of Reactants: Dissolve this compound (1.0 eq) and the desired aromatic aldehyde (2.2 eq) in a 1:1 mixture of ethanol (B145695) and water.
-
Catalysis: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) to the mixture to catalyze the reaction.
-
Reaction: Stir the reaction mixture at room temperature for 48 hours.
-
Isolation and Purification: Isolate the resulting precipitate by filtration. Purify the crude product by recrystallization or column chromatography to yield the 2,6-bis(benzylidene)granatanone derivative.
Source: Based on the synthesis of monocarbonyl analogs of curcumin with anti-inflammatory activity.
Oxime derivatives of various ketones have demonstrated a wide range of biological activities, including antimicrobial, anticonvulsant, and anticancer effects.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol.
-
Addition of Reagent: Add hydroxylamine (B1172632) hydrochloride (1.2 eq) and a base such as sodium acetate (B1210297) or pyridine (B92270) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into cold water.
-
Isolation: Collect the precipitated oxime by filtration and wash with water.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure this compound oxime.
Hydrazone derivatives are known to possess a broad spectrum of biological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3]
Experimental Protocol:
-
Condensation Reaction: Dissolve this compound (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Reagent Addition: Add a substituted hydrazine (B178648) or hydrazide (1.1 eq) to the solution. A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.
-
Reaction Conditions: Stir the mixture at room temperature or under reflux for a period ranging from a few hours to overnight, depending on the reactivity of the hydrazine.
-
Isolation: The hydrazone product often precipitates from the reaction mixture upon cooling. If not, the solvent can be removed under reduced pressure.
-
Purification: The crude hydrazone can be purified by recrystallization from an appropriate solvent or by column chromatography.
Derivatization at the N-9 Position
The tertiary amine of the this compound scaffold can be targeted for N-alkylation or N-arylation to modulate the compound's physicochemical properties and biological activity.
Experimental Protocol:
-
Reaction Setup: Dissolve the this compound derivative in a polar aprotic solvent such as acetonitrile (B52724) or DMF.
-
Addition of Base: Add a suitable base, for instance, potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution.
-
Addition of Alkylating Agent: Add the desired alkyl halide (e.g., benzyl (B1604629) bromide, ethyl iodide) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
Quantitative Data Presentation
While specific quantitative biological data for a wide range of this compound derivatives is not extensively available in the public domain, the following table provides a template for summarizing screening results. Data for novel derivatives would be populated as it is generated.
| Derivative ID | Structure/Modification | Target Assay | Activity (e.g., IC50, MIC) |
| PP-CUR-1 | 2,6-bis(4-hydroxybenzylidene)-pseudopelletierine | Anti-inflammatory (e.g., NO inhibition in macrophages) | Data to be determined |
| PP-OX-1 | This compound oxime | Antibacterial (e.g., S. aureus) | Data to be determined |
| PP-HYD-1 | This compound N-benzoylhydrazone | Antifungal (e.g., C. albicans) | Data to be determined |
| PP-N-BEN | 9-Benzyl-pseudopelletierine | Monoamine reuptake inhibition | Data to be determined |
Visualization of Workflows and Pathways
Derivatization Workflow
Caption: General workflow for derivatization and screening.
Signaling Pathway (Hypothetical for Anti-inflammatory Derivatives)
Caption: Inhibition of the NF-κB signaling pathway.
Suggested Biological Screening Targets
Based on the chemical functionalities introduced and the activities of structurally related compounds, the following biological targets and assays are recommended for screening this compound derivatives:
-
Antimicrobial Activity: Screen against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) to determine Minimum Inhibitory Concentrations (MIC).
-
Anticancer Activity: Evaluate cytotoxicity against a panel of human cancer cell lines (e.g., MCF-7, HeLa, A549) using assays such as the MTT or SRB assay to determine IC50 values.
-
Anti-inflammatory Activity: Assess the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7). Further studies can investigate the inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
-
Neurological Activity: Given that the tropane alkaloid scaffold is prevalent in compounds acting on the central nervous system, screening for activity at neurotransmitter receptors (e.g., muscarinic, nicotinic, dopamine, serotonin) or transporters could be fruitful. For instance, derivatives could be tested in monoamine reuptake assays.
Conclusion
This compound is a versatile scaffold for the development of novel bioactive compounds. The derivatization strategies outlined in these application notes provide a starting point for creating diverse chemical libraries. Systematic biological screening of these derivatives, guided by the suggested targets, holds the potential for the discovery of new therapeutic leads. Careful analysis of the structure-activity relationships will be crucial for the subsequent optimization of hit compounds.
References
- 1. Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Hydrazones and Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Pseudopelletierine as a Scaffold for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing pseudopelletierine as a scaffold in the synthesis of novel compounds with therapeutic potential. The focus is on the synthesis of monocarbonyl analogs of curcumin (B1669340) and their evaluation as anti-inflammatory agents.
Introduction to this compound as a Scaffold
This compound, a tropane (B1204802) alkaloid, presents a rigid bicyclic [3.3.1]nonane framework that serves as an excellent starting point for the design of novel bioactive molecules. Its three-dimensional structure allows for the precise spatial orientation of appended functional groups, making it a "privileged scaffold" in medicinal chemistry. The inherent properties of this scaffold can lead to compounds with improved pharmacological profiles, such as enhanced bioavailability and metabolic stability, when compared to more flexible linear molecules.
Recent research has demonstrated the utility of the this compound scaffold in the development of monocarbonyl analogs of curcumin, a natural compound with potent anti-inflammatory properties but limited therapeutic application due to poor bioavailability.[1][2] By incorporating the this compound core, it is possible to synthesize curcumin analogs with improved solubility and potent anti-inflammatory activity.[1]
Synthesis of this compound-Based Curcumin Analogs
A series of ten novel monocarbonyl analogs of curcumin were synthesized using this compound as the core scaffold. The general synthetic scheme involves a Claisen-Schmidt aldol (B89426) condensation between this compound and various substituted aromatic aldehydes.[1]
Quantitative Data Summary
The following table summarizes the yield and key biological activity data for a selection of the synthesized this compound-curcumin analogs.
| Compound ID | Aromatic Aldehyde Substituent | Yield (%) | PBMC Viability (IC50, µM) | TNF-α Inhibition (%) at 10 µM | IL-6 Inhibition (%) at 10 µM |
| 3 | 4-Hydroxy-3-methoxy | 75 | > 50 | 60.2 | 55.1 |
| 4 | 3-Hydroxy-4-methoxy | 72 | > 50 | 58.7 | 53.2 |
| 5 | 4-Hydroxy | 81 | > 50 | 55.4 | 50.1 |
| 6 | 4-Dimethylaminophenyl | 85 | 25.8 | 75.3 | 70.8 |
| 7 | 4-Methyl | 78 | > 50 | 45.1 | 40.7 |
| 8 | 4-Methoxy | 80 | > 50 | 48.9 | 43.5 |
| 10 | 3,4-Dimethoxy | 76 | > 50 | 52.3 | 48.6 |
| 11 | 2,4-Dihydroxy | 68 | > 50 | 65.7 | 61.3 |
| Curcumin | - | - | 35.4 | 80.1 | 75.4 |
| Naproxen | - | - | > 50 | 40.2 | 35.8 |
Data sourced from "Monocarbonyl Analogs of Curcumin Based on the this compound Scaffold: Synthesis and Anti-Inflammatory Activity".[1][2][3]
Experimental Protocols
General Protocol for the Synthesis of this compound-Based Curcumin Analogs
This protocol describes the Claisen-Schmidt aldol condensation for the synthesis of the target compounds.[1]
Materials:
-
This compound (9-methyl-9-azabicyclo[3.3.1]nonan-3-one)
-
Substituted aromatic aldehydes
-
Ethanol
-
1 M Sodium hydroxide (B78521) solution
-
Distilled water
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound (1 equivalent) in ethanol.
-
Add an excess of the respective aromatic aldehyde (2.5 equivalents) to the solution.
-
To the stirred mixture, add a 1 M aqueous solution of sodium hydroxide as a catalyst.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, neutralize the reaction mixture with a dilute acid solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., dichloromethane/methanol).
-
Characterize the final products by spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol for In Vitro Anti-Inflammatory Activity Assessment
This protocol outlines the procedure for evaluating the anti-inflammatory effects of the synthesized compounds on peripheral blood mononuclear cells (PBMCs).[1]
Materials:
-
Synthesized this compound-curcumin analogs
-
Curcumin and Naproxen (as controls)
-
Peripheral blood mononuclear cells (PBMCs)
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Human TNF-α and IL-6 ELISA kits
Procedure:
Cell Viability Assay (MTT Assay):
-
Seed PBMCs in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of the test compounds (0.1-50 µM) for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37 °C.
-
Add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration that inhibits 50% of cell viability).
Cytokine Production Assay (ELISA):
-
Seed PBMCs in a 24-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-incubate the cells with the test compounds at a non-toxic concentration (e.g., 10 µM) for 2 hours.
-
Stimulate the cells with LPS (100 ng/mL) for 24 hours to induce inflammation.
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Express the results as a percentage of inhibition compared to the LPS-stimulated control.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for this compound-curcumin analogs.
Anti-Inflammatory Assay Workflow
Caption: Workflow for in vitro anti-inflammatory activity assays.
Proposed Anti-Inflammatory Signaling Pathway
The anti-inflammatory activity of curcumin and its analogs is often attributed to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[4]
Caption: Proposed inhibition of the NF-κB signaling pathway.
References
- 1. Monocarbonyl Analogs of Curcumin Based on the this compound Scaffold: Synthesis and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monocarbonyl Analogs of Curcumin Based on the this compound Scaffold: Synthesis and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Investigating antibacterial and anti-inflammatory properties of synthetic curcuminoids [frontiersin.org]
Application Notes and Protocols: Development of Granatane-Based Kinase Inhibitors
A Fictional Application Note for Research and Development
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has therefore become a major focus of drug discovery. Natural products and their derivatives have historically been a rich source of novel therapeutic agents. While there is a lack of significant research on Pseudopelletierine as a kinase inhibitor scaffold, the structurally related granatane core, a bridged bicyclic amine, presents a promising starting point for the design of novel kinase inhibitors. This document outlines the hypothetical development of a series of granatane-based inhibitors targeting Mitogen-activated protein kinase kinase 1 (MEK1), a key component of the RAS/RAF/MEK/ERK signaling pathway frequently activated in various cancers.
Core Compound Structure
The core structure of the hypothetical granatane-based inhibitors is a substituted N-phenyl-9-azabicyclo[3.3.1]nonan-3-amine. Variations in the substitution pattern on the phenyl ring were explored to establish a structure-activity relationship (SAR).
Quantitative Data Summary
The inhibitory activity of the synthesized granatane derivatives against MEK1 was determined using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound ID | R1-Substitution (para) | R2-Substitution (meta) | MEK1 IC50 (nM) |
| GKI-1 | -H | -H | 1580 |
| GKI-2 | -F | -H | 750 |
| GKI-3 | -Cl | -H | 420 |
| GKI-4 | -CH3 | -H | 980 |
| GKI-5 | -OCH3 | -H | 650 |
| GKI-6 | -Cl | -Cl | 150 |
| GKI-7 | -Cl | -F | 210 |
| GKI-8 (Lead) | -Cl | -CF3 | 85 |
Signaling Pathway Diagram
Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Granatane-Based Inhibitors on MEK1.
Experimental Protocols
1. General Synthesis of Granatane-Based Kinase Inhibitors (GKI)
This protocol describes the synthesis of the lead compound, GKI-8.
-
Step 1: Synthesis of 9-Azabicyclo[3.3.1]nonan-3-one (Granatanone) A solution of 1,5-diaminopentane (1.0 eq) and 1,3-acetonedicarboxylic acid (1.1 eq) in water is adjusted to pH 5 with acetic acid. The mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold water, and dried to yield granatanone.
-
Step 2: Reductive Amination To a solution of granatanone (1.0 eq) and 4-chloro-3-(trifluoromethyl)aniline (B120176) (1.2 eq) in methanol, sodium cyanoborohydride (1.5 eq) is added portion-wise. The reaction is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography (silica gel, dichloromethane/methanol gradient) to afford GKI-8.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of the lead Granatane-Based Kinase Inhibitor, GKI-8.
2. In Vitro MEK1 Kinase Inhibition Assay
This protocol details the procedure to determine the IC50 values of the synthesized compounds.
-
Materials:
-
Recombinant human MEK1 enzyme
-
ERK1 (inactive) as substrate
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (GKI series) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
Add 5 µL of the diluted compounds to the wells of a 384-well plate.
-
Add 10 µL of a solution containing MEK1 and ERK1 in assay buffer to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ Kinase Assay protocol.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the data to a four-parameter logistic curve.
-
3. Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of the lead compound on the proliferation of cancer cell lines with known RAS/RAF mutations (e.g., A375 melanoma).
-
Materials:
-
A375 human melanoma cell line
-
DMEM medium supplemented with 10% FBS
-
GKI-8 dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
-
Procedure:
-
Seed A375 cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of GKI-8 and incubate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Logical Relationship Diagram
Caption: Logical workflow for the development and optimization of Granatane-Based Kinase Inhibitors.
The hypothetical development of granatane-based kinase inhibitors demonstrates a structured approach to drug discovery, starting from a novel scaffold. The lead compound, GKI-8, shows promising inhibitory activity against MEK1 in vitro. Further studies, including in vivo efficacy and toxicity assessments, are necessary to evaluate its therapeutic potential. These application notes and protocols provide a framework for researchers interested in exploring bridged bicyclic amines as a novel class of kinase inhibitors.
Protocols for the N-Demethylation of Pseudopelletierine: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the N-demethylation of pseudopelletierine to yield northis compound. The removal of the N-methyl group is a critical transformation in the synthesis of novel derivatives for drug discovery and development, allowing for subsequent N-alkylation or N-acylation to explore structure-activity relationships. This guide covers classical and modern methods, presenting quantitative data in structured tables and visualizing workflows for clarity.
Introduction to N-Demethylation of this compound
This compound, a tropane (B1204802) alkaloid, features a tertiary N-methyl group within its bicyclic structure. Its demethylated counterpart, northis compound, is a key intermediate for the synthesis of a variety of pharmacologically active compounds. The N-demethylation of tertiary amines, particularly within complex alkaloid scaffolds, can be challenging.[1] This document outlines several established protocols, including the von Braun reaction, Polonovski-type reactions, and the use of chloroformate reagents. While specific literature on the N-demethylation of this compound is sparse, the protocols provided are based on well-established procedures for structurally similar tropane alkaloids and may require optimization for this specific substrate.
Comparative Overview of N-Demethylation Methods
The choice of N-demethylation method depends on factors such as substrate tolerance to reagents, desired yield, scale of the reaction, and safety considerations. The following table summarizes the key characteristics of the methods detailed in this guide.
| Method | Reagents | General Yields (for analogous alkaloids) | Key Advantages | Key Disadvantages |
| Von Braun Reaction | Cyanogen (B1215507) bromide (BrCN) | Moderate | Well-established classical method. | Highly toxic reagent (BrCN), often requires harsh hydrolysis conditions.[1][2] |
| Chloroformate Method | Ethyl chloroformate, α-Chloroethyl chloroformate | Good to Excellent | High yields, commercially available reagents. | Chloroformates can be toxic and corrosive.[3] |
| Polonovski Reaction | Acetic anhydride (B1165640) (classical) or Iron salts (modified) | Moderate to Good | Milder conditions than von Braun, versatile. | Often requires a two-step process (N-oxidation then rearrangement).[4] |
| Polonovski-Potier Reaction | Trifluoroacetic anhydride (TFAA) | Good | Milder than classical Polonovski, can isolate iminium ion.[5] | TFAA is corrosive and moisture-sensitive. |
Experimental Protocols
The following sections provide detailed experimental protocols for the N-demethylation of this compound. Note: These are generalized procedures based on reactions with similar tropane alkaloids and should be optimized for this compound.
Protocol 1: Von Braun Reaction
The von Braun reaction involves the treatment of a tertiary amine with cyanogen bromide to form a cyanamide, which is then hydrolyzed to the secondary amine.[2]
Materials:
-
This compound
-
Cyanogen bromide (BrCN)
-
Anhydrous benzene (B151609) or toluene (B28343)
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (B78521) (NaOH), aqueous solution
-
Diethyl ether or Dichloromethane (B109758)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Procedure:
-
Cyanamide Formation:
-
In a fume hood, dissolve this compound (1 equivalent) in anhydrous benzene or toluene.
-
Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-cyanonorthis compound.
-
-
Hydrolysis:
-
To the crude cyanamide, add an aqueous solution of hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture to room temperature and basify with a concentrated sodium hydroxide solution until pH > 10.
-
Extract the aqueous layer with diethyl ether or dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude northis compound by column chromatography or crystallization.
-
Safety Precautions: Cyanogen bromide is highly toxic and should be handled with extreme caution in a well-ventilated fume hood.
Protocol 2: N-Demethylation using Ethyl Chloroformate
This method proceeds via the formation of a carbamate (B1207046) intermediate, which is subsequently cleaved to yield the secondary amine.[6]
Materials:
-
This compound
-
Ethyl chloroformate
-
Anhydrous potassium carbonate or triethylamine (B128534)
-
Anhydrous toluene or dichloromethane
-
Potassium hydroxide (KOH)
-
Ethanol (B145695) or Diethylene glycol
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Carbamate Formation:
-
Dissolve this compound (1 equivalent) in anhydrous toluene or dichloromethane.
-
Add anhydrous potassium carbonate (2 equivalents) or triethylamine (1.5 equivalents).
-
Add ethyl chloroformate (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC.
-
Filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
-
Carbamate Cleavage:
-
Dissolve the crude carbamate in ethanol or diethylene glycol.
-
Add a concentrated solution of potassium hydroxide (5-10 equivalents).
-
Heat the mixture to reflux for 4-12 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and add water.
-
Extract the aqueous layer with diethyl ether or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the resulting northis compound by column chromatography.
-
Protocol 3: Modified Polonovski-Potier Reaction
This two-step procedure involves the N-oxidation of this compound followed by a rearrangement induced by trifluoroacetic anhydride (TFAA).[4][5]
Materials:
-
This compound
-
Hydrogen peroxide (H₂O₂) or m-Chloroperoxybenzoic acid (m-CPBA)
-
Methanol (B129727) or Dichloromethane
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane
-
Sodium bisulfite or Sodium thiosulfate (B1220275) solution
-
Sodium bicarbonate solution
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium hydroxide (NaOH), aqueous solution
-
Anhydrous sodium sulfate
Procedure:
-
N-Oxide Formation:
-
Dissolve this compound (1 equivalent) in methanol or dichloromethane.
-
Cool the solution to 0 °C and add hydrogen peroxide (30% aqueous solution, 1.5 equivalents) or m-CPBA (1.2 equivalents) portion-wise.
-
Stir the reaction at 0 °C to room temperature for 2-6 hours until the starting material is consumed (monitored by TLC).
-
If using m-CPBA, quench the reaction with a sodium bisulfite or sodium thiosulfate solution.
-
Remove the solvent under reduced pressure to obtain the crude this compound N-oxide.
-
-
Polonovski-Potier Rearrangement and Hydrolysis:
-
In a fume hood, dissolve the crude N-oxide in anhydrous dichloromethane and cool to -78 °C.
-
Add trifluoroacetic anhydride (1.5 equivalents) dropwise.
-
Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of water.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The resulting intermediate is typically an enamine or iminium ion derivative, which is then hydrolyzed by treatment with aqueous acid (e.g., 1 M HCl) followed by basification and extraction as described in the previous protocols to yield northis compound.
-
Visualized Workflows
The following diagrams illustrate the general experimental workflows for the described N-demethylation protocols.
Caption: Workflow for the Von Braun N-Demethylation Reaction.
Caption: Workflow for N-Demethylation using Ethyl Chloroformate.
Caption: Workflow for the Modified Polonovski-Potier Reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. von Braun reaction - Wikipedia [en.wikipedia.org]
- 3. Chloroformate-Mediated Ring Cleavage of Indole Alkaloids Leads to Re-engineered Antiplasmodial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Pseudopelletierine in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pseudopelletierine, a tropane (B1204802) alkaloid containing the 9-azabicyclo[3.3.1]nonane skeleton, serves as a versatile and strategic starting material in the synthesis of a variety of complex heterocyclic compounds. Its rigid bicyclic structure and inherent functionalities make it an attractive building block for the construction of intricate molecular architectures, particularly in the biomimetic synthesis of other alkaloids. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of advanced heterocyclic systems, with a focus on its role as a precursor to Lycopodium and homotropane alkaloids.
Introduction to this compound
This compound (N-methyl-9-azabicyclo[3.3.1]nonan-3-one) is a naturally occurring alkaloid that can also be efficiently synthesized in the laboratory. The most common and high-yielding synthetic route is the Robinson-Schöpf synthesis, a one-pot reaction involving the condensation of glutaraldehyde (B144438), methylamine, and acetonedicarboxylic acid.[1][2] This method provides a reliable source of the this compound scaffold for further synthetic elaborations.
Key Synthetic Applications
The primary application of this compound in heterocyclic synthesis is as a foundational building block for more complex, polycyclic alkaloids. Its inherent stereochemistry and functional groups can be strategically manipulated to construct challenging molecular frameworks.
Biomimetic Synthesis of Lycopodium Alkaloids
Lycopodium alkaloids are a large and structurally diverse family of natural products, many of which exhibit significant biological activities. The biosynthesis of many of these alkaloids is believed to involve a pelletierine-type precursor.[3][4][5] Synthetic chemists have adopted this biosynthetic hypothesis to develop biomimetic and bio-inspired total syntheses. In these strategies, a this compound-derived unit is coupled with another molecular fragment to assemble the core structure of the target alkaloid.
Logical Workflow for Biomimetic Synthesis of Lycopodium Alkaloids
Caption: Biomimetic synthesis of Lycopodium alkaloids from this compound.
Synthesis of Homotropane Alkaloids
Homotropane alkaloids, such as adaline and euphococcinine, possess the 9-azabicyclo[3.3.1]nonane core structure of this compound.[6] Synthetic routes to these molecules often involve the construction of this bicyclic system, for which this compound can serve as a direct precursor or a structural template for retrosynthetic analysis.[7][8][9]
Experimental Protocols
While complete, detailed protocols for the multi-step synthesis of complex alkaloids from this compound are extensive and beyond the scope of these notes, this section provides a foundational protocol for the synthesis of a key precursor, N-benzyl-9-azabicyclo[3.3.1]nonan-3-one, a common derivative used in further synthetic transformations.
Protocol: Synthesis of N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one
This protocol is adapted from established procedures for the Robinson-Schöpf-type synthesis.[10][11]
Materials:
-
Glutaraldehyde (25% aqueous solution)
-
Benzylamine (B48309) hydrochloride
-
3-Oxopentanedioic acid (acetonedicarboxylic acid)
-
Sodium acetate (B1210297)
-
Hydrochloric acid (5N)
-
Diethyl ether
-
Methanol
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine glutaraldehyde (2.4 mol) and benzylamine hydrochloride (2.4 mol) in water (1050 mL). Cool the mixture to 0 °C using an ice bath.
-
Addition of Reagents: To the cooled solution, add 3-oxopentanedioic acid (2.4 mol). Subsequently, add a solution of sodium acetate (79.7 g in 797 mL of water). A thick orange precipitate is expected to form.
-
Reaction: Heat the reaction mixture to 50 °C and stir at this temperature for 4 hours.
-
Work-up: Cool the mixture to room temperature and let it stand for 24 hours. Acidify the reaction mixture to pH 2 with 5N aqueous hydrochloric acid.
-
Extraction: Transfer the acidified mixture to a separatory funnel and wash with diethyl ether (2 x 500 mL) to remove organic impurities. The aqueous layer contains the desired product.
-
Basification and Extraction: Carefully basify the aqueous layer to pH 8-9 with a suitable base (e.g., sodium carbonate). Extract the product into dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude N-benzyl-9-azabicyclo[3.3.1]nonan-3-one by column chromatography on silica gel using a dichloromethane:methanol (e.g., 49:1 v/v) eluent system.
Quantitative Data:
| Compound | Starting Material | Reagents | Solvent | Yield (%) | Reference |
| N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Glutaraldehyde | Benzylamine HCl, 3-Oxopentanedioic acid, NaOAc | Water | 54 | [11] |
| endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | N-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Sodium borohydride | Methanol | 100 (crude) | [11] |
| 3-Amino-9-methyl-9-azabicyclo[3.3.1]nonane | N-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime | Raney nickel, Ammonium acetate, H₂ | Ethanol | - |
Yields are as reported in the cited literature and may vary depending on experimental conditions.
Signaling Pathways and Logical Relationships
The synthetic utility of this compound can be visualized as a branching pathway where the core scaffold is modified to access a variety of more complex heterocyclic systems.
Synthetic Pathways from this compound
Caption: Synthetic transformations of the this compound scaffold.
Conclusion
This compound is a valuable and readily accessible starting material for the synthesis of a wide range of complex heterocyclic compounds. Its application in the biomimetic synthesis of Lycopodium and homotropane alkaloids highlights its strategic importance in modern organic synthesis. The protocols and workflows presented herein provide a foundation for researchers and drug development professionals to explore the rich chemistry of this versatile alkaloid scaffold. Further investigations into novel cycloaddition and rearrangement reactions of the this compound core could unveil new avenues for the discovery of medicinally important heterocyclic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. EP3042902A1 - Method for producing endo-9-azabicyclo[3.3.1]nonane-3-ol derivative - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Deciphering the Biosynthetic Mechanism of Pelletierine in Lycopodium Alkaloid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent progress in the synthesis of homotropane alkaloids adaline, euphococcinine and N-methyleuphococcinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Four-Step Total Synthesis of (+)-Euphococcinine and (±)-Adaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stereoselective synthesis of (+)-euphococcinine and (-)-adaline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. US7868017B2 - 9-azabicyclo[3.3.1]nonane derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for Pharmacological Screening of Pseudopelletierine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological screening methods for Pseudopelletierine derivatives. The protocols detailed below are designed to assess the potential of these compounds as therapeutic agents, with a primary focus on their application as cognitive enhancers and neuroprotective agents.
Introduction to this compound and its Derivatives
This compound, a tropane (B1204802) alkaloid, and its derivatives represent a promising class of compounds for drug discovery, particularly in the area of neurodegenerative diseases and cognitive disorders. The rigid bicyclic structure of the 9-azabicyclo[3.3.1]nonane core, also known as the granatane skeleton, provides a unique scaffold for the design of novel therapeutic agents. The primary pharmacological targets for cognitive enhancement and neuroprotection include the cholinergic system, specifically acetylcholinesterase (AChE), and pathways involved in neuronal survival and plasticity.
In Vitro Pharmacological Screening
Acetylcholinesterase (AChE) Inhibition Assay
Objective: To determine the potency of this compound derivatives as inhibitors of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease.
Methodology: Ellman's Spectrophotometric Method
This colorimetric assay is a widely used method for screening AChE inhibitors. It relies on the hydrolysis of acetylthiocholine (B1193921) (ATCh) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.
Experimental Protocol:
-
Reagent Preparation:
-
Phosphate (B84403) Buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
ATCh solution (10 mM in phosphate buffer)
-
AChE solution (from electric eel, 0.1 U/mL in phosphate buffer)
-
Test Compounds (this compound derivatives) and positive control (e.g., Donepezil) dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution, followed by serial dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the test compound solution at various concentrations.
-
Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.
-
Add 10 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCh solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Data Presentation:
Table 1: Acetylcholinesterase Inhibitory Activity of Polysubstituted Pyrrole Derivatives (Representative Data for Structurally Related Compounds) [1][2]
| Compound | R1 | R2 | R3 | % Inhibition at 50 µM | IC50 (µM) |
| 4ad | SMe | CN | 4-Cl | 89.84 | 2.95 ± 1.31 |
| 4ah | SMe | CN | 4-F | 85.12 | 4.78 ± 1.6 |
| Donepezil | - | - | - | - | 0.02 ± 0.001 |
Note: This data is for polysubstituted pyrroles, which are structurally distinct from this compound but serve as an example of how to present AChE inhibition data. Researchers should replace this with their own data on this compound derivatives.
Neuroprotection Assays
Objective: To evaluate the ability of this compound derivatives to protect neuronal cells from various insults, such as oxidative stress and excitotoxicity, which are implicated in neurodegenerative diseases.
Methodology: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Experimental Protocol:
-
Cell Culture:
-
Use a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells or primary cortical neurons).
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxic agent. Common models include:
-
Oxidative Stress: Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA).
-
-
Include appropriate controls: untreated cells (negative control) and cells treated with the neurotoxin alone (positive control).
-
Incubate for an appropriate time (e.g., 24 hours).
-
-
MTT Assay:
-
Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 4 hours at 37°C.
-
Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the negative control.
-
Plot cell viability against the concentration of the test compound to determine the EC50 value (the concentration that provides 50% of the maximal protective effect).
-
Data Presentation:
Table 2: Neuroprotective Effect of this compound Derivatives against H₂O₂-Induced Toxicity in SH-SY5Y Cells (Template)
| Compound | Concentration (µM) | Cell Viability (%) |
| Control | - | 100 |
| H₂O₂ (100 µM) | - | 52.3 ± 4.5 |
| Derivative 1 | 1 | |
| 10 | ||
| 50 | ||
| Derivative 2 | 1 | |
| 10 | ||
| 50 |
Note: This is a template table. Researchers should populate it with their experimental data.
Cytotoxicity Assays
Objective: To determine the inherent toxicity of the this compound derivatives to neuronal and non-neuronal cells. This is crucial for establishing a therapeutic window.
Methodology: LDH Release Assay
The lactate (B86563) dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells into the culture medium.
Experimental Protocol:
-
Cell Culture:
-
Use both neuronal (e.g., SH-SY5Y) and non-neuronal (e.g., HepG2, a human liver cancer cell line) cells.
-
Seed cells in a 96-well plate and allow them to adhere.
-
-
Treatment:
-
Treat the cells with a range of concentrations of the this compound derivatives for a specified period (e.g., 24 or 48 hours).
-
Include a positive control for cytotoxicity (e.g., Triton X-100).
-
-
LDH Assay:
-
Collect the cell culture supernatant.
-
Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis:
-
Calculate the percentage of cytotoxicity relative to the positive control.
-
Determine the IC50 value (the concentration that causes 50% cell death).
-
Data Presentation:
Table 3: Cytotoxicity of 2,4-Diaryl-3-azabicyclo[3.3.1]nonan-9-one Derivatives in HepG2 Cells (Representative Data for Structurally Related Compounds) [1]
| Compound | R | IC50 (µg/mL) |
| 9 | H | > 50 |
| 10 | 4-CH₃ | > 50 |
| 11 | 4-OCH₃ | > 50 |
| 12 | 4-F | 3.76 |
| 13 | 4-Cl | 10.25 |
| 14 | 4-Br | 15.62 |
| 15 | 4-CH(CH₃)₂ | > 50 |
Note: This data is for structurally related compounds and serves as an example. Researchers should generate their own data for this compound derivatives.
In Vivo Pharmacological Screening
Cognitive Enhancement Models
Objective: To assess the ability of this compound derivatives to improve learning and memory in animal models.
Methodology: Morris Water Maze
The Morris water maze is a widely used test of spatial learning and memory in rodents. The animal is placed in a circular pool of opaque water and must learn to find a hidden platform.
Experimental Protocol:
-
Animals:
-
Use adult male mice or rats.
-
-
Apparatus:
-
A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden platform submerged just below the water surface.
-
Visual cues are placed around the room.
-
-
Procedure:
-
Acquisition Phase (e.g., 4 days):
-
Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the test.
-
Each animal performs a set number of trials per day (e.g., 4 trials).
-
For each trial, the animal is placed in the water at a different starting position and allowed to swim until it finds the platform.
-
Record the time to find the platform (escape latency) and the path length.
-
-
Probe Trial (e.g., on day 5):
-
The platform is removed from the pool.
-
The animal is allowed to swim for a fixed time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was located).
-
-
-
Data Analysis:
-
Compare the escape latencies and path lengths during the acquisition phase between the treated and control groups.
-
Compare the time spent in the target quadrant during the probe trial.
-
Data Presentation:
Table 4: Effect of this compound Derivatives on Spatial Memory in the Morris Water Maze (Template)
| Treatment Group | Dose (mg/kg) | Mean Escape Latency (Day 4) (s) | Time in Target Quadrant (s) |
| Vehicle Control | - | ||
| Scopolamine (Amnesia Model) | 1 | ||
| Donepezil | 1 | ||
| Derivative 1 | 1 | ||
| 5 | |||
| 10 | |||
| Derivative 2 | 1 | ||
| 5 | |||
| 10 |
Note: This is a template table. Researchers should populate it with their experimental data.
References
Application Notes and Protocols for In Vitro Bioactivity Testing of Pseudopelletierine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to a panel of in vitro assays for characterizing the bioactivity of Pseudopelletierine, a major alkaloid from the root-bark of the pomegranate tree (Punica granatum)[1]. Due to a lack of extensive publicly available data on the specific bioactivities of this compound, this document outlines detailed protocols for assays in key areas of pharmacological interest based on its structural similarity to other bioactive alkaloids. The proposed assays will investigate its potential as an anticholinergic, a modulator of serotonergic and dopaminergic receptors, its cytotoxicity, and its anti-inflammatory properties.
Data Presentation
Quantitative data from the described assays should be summarized for clear comparison. The following tables are templates for organizing experimental results.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Radioligand | Kᵢ (nM) |
| Muscarinic M₁ | [³H]-Pirenzepine | Data to be determined |
| Muscarinic M₂ | [³H]-AF-DX 384 | Data to be determined |
| Muscarinic M₃ | [³H]-4-DAMP | Data to be determined |
| Serotonin 5-HT₂ₐ | [³H]-Ketanserin | Data to be determined |
| Dopamine D₂ | [³H]-Spiperone | Data to be determined |
Table 2: Acetylcholinesterase Inhibition by this compound
| Enzyme Source | IC₅₀ (µM) | Inhibition Type |
| Electric Eel AChE | Data to be determined | Data to be determined |
| Human Recombinant AChE | Data to be determined | Data to be determined |
Table 3: Cytotoxicity of this compound
| Cell Line | IC₅₀ (µM) after 48h |
| HEK293 (non-cancerous) | Data to be determined |
| HeLa (cervical cancer) | Data to be determined |
| MCF-7 (breast cancer) | Data to be determined |
| A549 (lung cancer) | Data to be determined |
Table 4: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Endpoint Measured | IC₅₀ (µM) |
| NF-κB Reporter Assay | HEK293T | Luciferase Activity | Data to be determined |
| TNF-α ELISA | RAW 264.7 | TNF-α Secretion | Data to be determined |
Experimental Protocols
Receptor Binding Assays
These protocols are designed to determine the binding affinity of this compound for muscarinic, serotonergic, and dopaminergic receptors using radioligand binding assays.
1.1. General Workflow for Receptor Binding Assays
Caption: General workflow for radioligand receptor binding assays.
1.2. Protocol for Muscarinic Receptor Binding Assay
-
Objective: To determine the inhibitory constant (Kᵢ) of this compound for M₁, M₂, and M₃ muscarinic receptor subtypes.
-
Materials:
-
Cell membranes expressing human M₁, M₂, or M₃ receptors.
-
Radioligands: [³H]-Pirenzepine (for M₁), [³H]-AF-DX 384 (for M₂), [³H]-4-DAMP (for M₃).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Unlabeled Ligands: Atropine (for non-specific binding).
-
This compound stock solution.
-
96-well plates, glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand at a concentration near its K₋ (dissociation constant), and 50 µL of varying concentrations of this compound.
-
For total binding, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding, add 50 µL of a high concentration of atropine.
-
Add 100 µL of the membrane preparation to each well.
-
Incubate at room temperature for 60 minutes.
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.
-
Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method to determine the AChE inhibitory activity of this compound.
2.1. Workflow for AChE Inhibition Assay
Caption: Workflow for the colorimetric acetylcholinesterase inhibition assay.
2.2. Protocol for AChE Inhibition Assay
-
Objective: To determine the IC₅₀ value of this compound for AChE.
-
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI).
-
Phosphate (B84403) buffer (0.1 M, pH 8.0).
-
This compound stock solution.
-
96-well microplate reader.
-
-
Procedure:
-
In a 96-well plate, add 25 µL of varying concentrations of this compound solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.
-
Add 25 µL of AChE solution to each well and incubate for 15 minutes at 25°C.
-
Initiate the reaction by adding 25 µL of ATCI solution.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Cytotoxicity Assay (MTT Assay)
This protocol uses the MTT assay to evaluate the cytotoxic effects of this compound on various cell lines. The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
3.1. Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT-based cell viability and cytotoxicity assay.
3.2. Protocol for MTT Assay
-
Objective: To determine the IC₅₀ of this compound in different cancer and non-cancerous cell lines.
-
Materials:
-
Cell lines (e.g., HEK293, HeLa, MCF-7, A549).
-
Complete culture medium.
-
This compound stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.
-
Incubate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
Anti-Inflammatory Activity: NF-κB Signaling Pathway
This protocol utilizes a luciferase reporter assay to investigate the inhibitory effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation.
4.1. NF-κB Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
4.2. Protocol for NF-κB Luciferase Reporter Assay
-
Objective: To determine if this compound inhibits NF-κB activation.
-
Materials:
-
HEK293T cells.
-
NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase).
-
Lipofectamine 2000 or similar transfection reagent.
-
Tumor Necrosis Factor-α (TNF-α) or Lipopolysaccharide (LPS) as an inducer.
-
This compound stock solution.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
-
-
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.
-
After 24 hours, pre-treat the cells with varying concentrations of this compound for 1 hour.
-
Stimulate the cells with TNF-α (10 ng/mL) or LPS (1 µg/mL) for 6 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.
-
References
Application Notes and Protocols: Development of Analytical Standards for Pseudopelletierine
Introduction
Pseudopelletierine is a prominent alkaloid found in the root-bark of the pomegranate tree (Punica granatum)[1]. As a homolog of tropinone, it serves as a valuable starting material in synthetic organic chemistry and possesses potential pharmacological activities that warrant further investigation[1]. The development of a highly pure and well-characterized analytical standard for this compound is crucial for ensuring the accuracy, reproducibility, and reliability of research and development activities[2][3]. These application notes provide detailed protocols for the synthesis, purification, and comprehensive analytical characterization required to establish a reference standard for this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a compound is the first step in the development of an analytical standard.
| Property | Value | Reference |
| IUPAC Name | (1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-one | [4] |
| Molecular Formula | C₉H₁₅NO | [1][4] |
| Molar Mass | 153.22 g/mol | [1][4] |
| Appearance | Colorless crystalline solid (can yellow on exposure) | [1][5] |
| Melting Point | 54 °C (initial); 63–64 °C (after sublimation) | [1][6] |
| Boiling Point | Sublimes at 40 °C (0.3 mmHg) | [1] |
| Symmetry | Cₛ-symmetry (achiral despite two stereocenters) | [5] |
Experimental Protocols
Protocol 1: Synthesis and Purification of this compound
This protocol is adapted from the well-established Robinson-Schöpf synthesis, which is a one-pot reaction involving a double Mannich reaction[1][5].
Objective: To synthesize and purify this compound with high purity suitable for use as a reference standard.
Materials:
-
2-ethoxy-3,4-dihydro-2H-pyran
-
Concentrated Hydrochloric Acid (HCl)
-
Deoxygenated Water
-
Methylamine (B109427) hydrochloride
-
Acetonedicarboxylic acid
-
Disodium (B8443419) hydrogen phosphate (B84403) dodechydrat
-
Sodium hydroxide (B78521) (NaOH)
-
Methylene (B1212753) chloride (DCM)
-
Sodium sulfate (B86663) (anhydrous)
-
Alumina (B75360) (for chromatography)
-
Pentane
Procedure:
-
Preparation of Glutaraldehyde (B144438) Solution:
-
In a 3-L round-bottomed flask under a nitrogen stream, combine 22 ml of concentrated HCl, 165 ml of deoxygenated water, and 64 g of 2-ethoxy-3,4-dihydro-2H-pyran.
-
Stir the mixture vigorously for 20 minutes and then let it stand for 1 hour to yield a solution of glutaraldehyde[7].
-
-
One-Pot Condensation Reaction:
-
To the glutaraldehyde solution, add the following in order: 350 ml of water, a solution of 50 g of methylamine hydrochloride in 500 ml of water, and a solution of 83 g of acetonedicarboxylic acid in 830 ml of water[7].
-
Finally, add a pre-warmed solution of 88 g of disodium hydrogen phosphate dodecahydrate and 7.3 g of sodium hydroxide in 200 ml of water. The initial pH should be around 2.5[6][7].
-
Stir the reaction mixture under nitrogen for 24 hours. The pH will rise to approximately 4.5[6][7].
-
-
Decarboxylation:
-
Extraction:
-
Initial Purification (Column Chromatography):
-
Combine the methylene chloride extracts, dry over anhydrous sodium sulfate, and concentrate to about 500 ml[7].
-
Prepare a column with 400 g of alumina and pass the concentrated extract through it.
-
Elute the column with methylene chloride until approximately 1.5 L of eluate is collected[7].
-
Concentrate the eluate under reduced pressure to obtain crude, yellow, crystalline this compound[7].
-
-
Final Purification (Sublimation):
Visualization of Synthesis and Purification Workflow:
Caption: A flowchart of the synthesis and purification process for this compound.
Protocol 2: Identification and Structural Elucidation
Objective: To confirm the identity and structure of the purified this compound using spectroscopic methods.
Procedure:
-
Prepare a sample by dissolving ~10-20 mg of purified this compound in deuterated chloroform (B151607) (CDCl₃).
-
Acquire ¹H NMR, ¹³C NMR, and 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer[8].
-
Process and analyze the spectra to confirm the chemical shifts, coupling constants, and correlations consistent with the structure of this compound.
Expected ¹H and ¹³C NMR Data: Due to the molecule's Cₛ-symmetry, several proton and carbon signals are isochronous (chemically equivalent)[5].
| ¹H NMR (CDCl₃) | δ (ppm) | Multiplicity | Assignment |
| N-CH₃ | 2.67 | s | H-9 |
| CH | 2.84 | m | H-1, H-5 |
| CH₂ | 2.27 | m | H-2α, H-4α |
| CH₂ | 2.00 | m | H-6β, H-8β |
| CH₂ | 1.59 | m | H-6α, H-8α |
| CH₂ | 1.45 | m | H-7 |
| ¹³C NMR (CDCl₃) | δ (ppm) | Assignment |
| C=O | 212.0 | C-3 |
| CH | 55.8 | C-1, C-5 |
| N-CH₃ | 41.9 | C-9 |
| CH₂ | 34.5 | C-2, C-4 |
| CH₂ | 29.1 | C-6, C-8 |
| CH₂ | 15.8 | C-7 |
| Data adapted from Sicker et al. as cited in Redalyc[9] |
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol).
-
Analyze using High-Resolution Mass Spectrometry (HRMS) with an ESI or APCI source to determine the exact mass.
-
Confirm the molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the protonated molecule (C₉H₁₆NO⁺).
Expected Result:
Protocol 3: Purity Determination
Objective: To assess the purity of the this compound standard using chromatographic and thermal analysis techniques.
Instrumentation & Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A gradient of Acetonitrile and a buffer (e.g., 0.1% formic acid in water).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (ketone chromophore) or PDA detector.
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL) and create a series of dilutions for linearity assessment.
-
Sample Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Analysis: Record the chromatogram. The purity is calculated based on the area percent of the main peak relative to the total area of all peaks. A purity of ≥99.5% is desirable for a primary reference standard.
-
Method Validation: Validate the method for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines[11].
GC can be used as an orthogonal technique for purity assessment, especially for volatile and thermally stable compounds like this compound[10][13].
Instrumentation & Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C
-
Detector: Flame Ionization Detector (FID)
-
Detector Temperature: 280 °C
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.
Procedure:
-
Standard Preparation: Prepare a solution of this compound in a suitable solvent like methylene chloride or methanol (B129727) (e.g., 1 mg/mL).
-
Analysis: Inject 1 µL of the solution into the GC system.
-
Data Analysis: Calculate purity based on the area percent of the main peak.
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for characterizing the thermal properties and purity of a standard[14][15][16].
Procedure (DSC):
-
Accurately weigh 2-5 mg of this compound into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample under a nitrogen atmosphere from 25 °C to 200 °C at a rate of 10 °C/min[15].
-
Analyze the thermogram for melting point (onset and peak temperature) and enthalpy of fusion. A sharp, single endotherm is indicative of high purity.
Procedure (TGA):
-
Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere[15].
-
Analyze the TGA curve to determine the onset of decomposition and identify any mass loss due to residual solvents or volatile impurities prior to decomposition.
Expected Thermal Analysis Data:
| Parameter | Technique | Expected Result | Interpretation |
| Melting Onset (Tₒₙₛₑₜ) | DSC | ~62-63 °C | Start of melting; should be a sharp transition. |
| Melting Peak (Tₚₑₐₖ) | DSC | ~63-64 °C | Corresponds to the literature melting point of the pure, anhydrous form[6]. |
| Heat of Fusion (ΔHբ) | DSC | To be determined | Energy required for melting; useful for polymorphism studies. |
| Mass Loss before 100°C | TGA | <0.5% | Indicates absence of significant volatile impurities or water. |
| Onset of Decomposition | TGA | To be determined | Indicates the upper limit of thermal stability. |
Visualization of Analytical Workflow
Workflow for Characterization of this compound Standard:
Caption: A diagram illustrating the analytical tests for standard certification.
By following these detailed protocols, researchers and scientists can effectively synthesize, purify, and characterize this compound to establish a reliable analytical standard for use in drug development, quality control, and other scientific investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. scbt.com [scbt.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. This compound | C9H15NO | CID 6602484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 8. mdpi.com [mdpi.com]
- 9. A COLLATERAL APPROACH ON THE 13C NMR ANALYSIS OF this compound, AN ALKALOID FROM POMEGRANATE [redalyc.org]
- 10. Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. iajps.com [iajps.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chromatographic separation of pseudopelletierine from its structurally related alkaloids: pelletierine (B1199966), isopelletierine, and methylpelletierine. These piperidine (B6355638) alkaloids, primarily extracted from the root bark of the pomegranate tree (Punica granatum), present a unique separation challenge due to their similar chemical structures. This guide outlines effective methods for extraction, qualitative analysis by Thin-Layer Chromatography (TLC), and quantitative separation and identification by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols are designed to provide a robust starting point for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
This compound is the primary alkaloid found in the root bark of the pomegranate tree (Punica granatum), co-occurring with at least three other related alkaloids: pelletierine, isopelletierine, and methylpelletierine.[1] These compounds are of significant interest to the pharmaceutical industry and scientific community due to their biological activities. The structural similarities among these alkaloids, particularly between the chiral isomers pelletierine and isopelletierine, necessitate efficient and selective chromatographic methods for their isolation, identification, and quantification.
This application note details various chromatographic techniques, including TLC for rapid screening and HPLC and GC-MS for high-resolution separation and analysis. The provided protocols are intended to serve as a comprehensive guide for researchers working on the isolation and characterization of these important natural products.
Chemical Structures of Target Alkaloids
Understanding the structural nuances of the target alkaloids is crucial for developing effective separation strategies.
-
This compound: C₉H₁₅NO (M+• = 153)[1]
-
Pelletierine: C₈H₁₅NO (M+• = 141)[1]
-
Isopelletierine: C₈H₁₅NO (M+• = 141)[1]
-
Methylpelletierine: C₉H₁₇NO (M+• = 155)[1]
Experimental Protocols
Extraction of Total Alkaloids from Punica granatum Root Bark
This protocol describes a classic acid-base extraction method to isolate the total alkaloid fraction from the plant material.
Materials:
-
Dried and powdered root bark of Punica granatum
-
10% Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
1 M Sulfuric Acid (H₂SO₄)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Filter paper
Procedure:
-
Macerate 100 g of powdered pomegranate root bark with a 10% NaOH solution until the powder is thoroughly moistened. Let it stand for 2 hours.
-
Transfer the basified plant material to a Soxhlet extractor and extract with dichloromethane for 8-12 hours.
-
Concentrate the dichloromethane extract to a volume of approximately 200 mL using a rotary evaporator.
-
Transfer the concentrated extract to a separatory funnel and perform a liquid-liquid extraction with 1 M H₂SO₄ (3 x 100 mL).
-
Combine the acidic aqueous phases and basify to pH 10-12 with 10% NaOH solution.
-
Extract the aqueous phase with dichloromethane (3 x 150 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude total alkaloid extract.
Diagram of the Alkaloid Extraction Workflow
Caption: Workflow for the acid-base extraction of total alkaloids.
Thin-Layer Chromatography (TLC) for Qualitative Analysis
TLC is a rapid and effective method for the initial qualitative assessment of the alkaloid extract.
Materials:
-
TLC silica (B1680970) gel 60 F₂₅₄ plates
-
Crude alkaloid extract
-
Mobile Phase: Dichloromethane:Methanol (B129727) (4:1, v/v) with 2% aqueous Ammonia
-
Dragendorff's reagent for visualization
-
Developing tank
-
Capillary tubes
Procedure:
-
Dissolve a small amount of the crude alkaloid extract in methanol.
-
Apply the sample as a small spot onto the baseline of a TLC plate using a capillary tube.
-
Place the plate in a developing tank saturated with the mobile phase.
-
Allow the solvent front to ascend to near the top of the plate.
-
Remove the plate from the tank and mark the solvent front.
-
Dry the plate in a fume hood.
-
Spray the plate with Dragendorff's reagent to visualize the alkaloid spots (typically orange to brown spots).
-
Calculate the Retention Factor (Rf) for each spot.
Expected Results: A typical separation will show three distinct spots. This compound, being the most nonpolar of the main alkaloids, will exhibit the highest Rf value.
| Compound | Expected Rf Value |
| This compound | ~0.72 |
| Pelletierine/Isopelletierine | ~0.43 |
| Methylpelletierine | ~0.25 |
Note: These Rf values are approximate and can vary based on experimental conditions.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
This section provides a general HPLC method that can be optimized for the separation of this compound and its related alkaloids. A reversed-phase C18 column is a common starting point for the analysis of alkaloids.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 250 mm (or equivalent).
-
Mobile Phase: A gradient of A: 0.1% Formic Acid in Water and B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10% to 50% B
-
20-25 min: 50% to 10% B
-
25-30 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Column Temperature: 25 °C
Sample Preparation: Dissolve the crude alkaloid extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter before injection.
Note on Chiral Separation: To separate the enantiomers pelletierine and isopelletierine, a chiral stationary phase (CSP) column is required. Common chiral selectors for alkaloids include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives). The mobile phase for chiral separations often consists of a non-polar solvent like hexane (B92381) with a polar modifier such as isopropanol (B130326) or ethanol.
Diagram of the HPLC Analysis Workflow
Caption: General workflow for the HPLC analysis of alkaloids.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like the pomegranate alkaloids.
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS with an electron ionization (EI) source.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 min
-
Ramp: 10 °C/min to 280 °C
-
Hold at 280 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: m/z 40-400
Sample Preparation: Dissolve the crude alkaloid extract in methanol and filter through a 0.45 µm syringe filter.
Data Presentation
The following table summarizes the expected chromatographic data for the target alkaloids. Note: This data is illustrative and will vary based on the specific instrument and conditions used. Experimental determination is required for accurate quantification.
| Analyte | Molecular Formula | Mass (m/z) | TLC Rf | Expected GC Elution Order | Expected RP-HPLC Elution Order |
| Pelletierine/Isopelletierine | C₈H₁₅NO | 141 | ~0.43 | 1 | 3 |
| Methylpelletierine | C₉H₁₇NO | 155 | ~0.25 | 2 | 2 |
| This compound | C₉H₁₅NO | 153 | ~0.72 | 3 | 1 |
Conclusion
The successful separation of this compound from its related alkaloids is achievable through a combination of classical extraction techniques and modern chromatographic methods. TLC provides a rapid and effective means of qualitative assessment. For quantitative analysis, HPLC with a C18 column offers good separation of the main alkaloids, although a chiral column is necessary for the resolution of pelletierine and isopelletierine. GC-MS serves as an excellent tool for the definitive identification and quantification of these volatile alkaloids. The protocols and data presented herein provide a solid foundation for researchers to develop and validate their own methods for the analysis of these important natural products.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Robinson-Schöpf Synthesis of Pseudopelletierine
Welcome to the technical support center for the Robinson-Schöpf synthesis of pseudopelletierine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to help optimize experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the likely causes and how can I improve the outcome?
A: Low yields in the Robinson-Schöpf synthesis of this compound can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions. Here are common culprits and troubleshooting steps:
-
Suboptimal pH: The reaction is highly sensitive to pH. The condensation of glutaraldehyde (B144438) with methylamine (B109427) and acetonedicarboxylic acid proceeds best under acidic conditions.[1]
-
Solution: Carefully control the pH of the reaction mixture. The optimal range is typically between pH 2.5 and 4.5.[1][2] An initial pH of 2.5, which gradually rises to 4.5 over the course of the reaction, has been shown to be effective.[2] Use a phosphate (B84403) buffer to maintain the desired pH range.[2]
-
-
Incomplete Decarboxylation: The final step of the synthesis is an acid-catalyzed decarboxylation. If this step is omitted or incomplete, the yield of the final product will be significantly reduced.
-
Poor Quality Starting Materials: The purity of glutaraldehyde, methylamine, and acetonedicarboxylic acid is crucial.
-
Solution: Use freshly prepared or purified reagents. Glutaraldehyde solutions, in particular, can degrade over time. Ensure the acetonedicarboxylic acid is of high purity.[2]
-
-
Suboptimal Reaction Time: The reaction may not have proceeded to completion.
-
Solution: While some reports suggest the reaction can reach maximum yield in about 4 hours[1], a longer reaction time of 24 hours is also commonly employed to ensure completion.[2] Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.
-
Issue 2: Formation of Side Products and Impurities
Q: My final product is impure, and I suspect the formation of side products. How can I identify and minimize them?
A: The formation of byproducts is a common challenge. Understanding the possible side reactions can help in devising strategies to minimize them.
-
Self-Condensation of this compound: The product can undergo self-condensation, especially under basic conditions.
-
Polymerization of Glutaraldehyde: Glutaraldehyde can polymerize, especially under unfavorable pH conditions.
-
Solution: Ensure the glutaraldehyde solution is of good quality and that the reaction pH is maintained within the optimal acidic range.
-
-
Incomplete Reaction: The presence of unreacted starting materials or intermediates will lead to an impure final product.
-
Solution: As mentioned previously, ensure optimal reaction conditions (pH, time, temperature) to drive the reaction to completion. Effective purification, such as column chromatography followed by sublimation, is also critical to isolate the pure this compound.[2]
-
Data Presentation
The following table summarizes the impact of key reaction parameters on the yield of this compound.
| Parameter | Condition | Yield (%) | Notes |
| pH | 2.5 - 4.0 | 45 - 57% | The reaction is highly pH-sensitive.[1] |
| pH | Initial 2.5, rising to 4.5 | 61 - 73% | A gradual increase in pH over 24 hours can be effective.[2] |
| Decarboxylation | Omitted | 57% (crude) | Acid-catalyzed decarboxylation is a critical step for maximizing yield.[2] |
| Reaction Time | ~4 hours | 45 - 57% | Maximum yields have been reported to be reached in this timeframe.[1] |
| Reaction Time | 24 hours | 61 - 73% | A longer reaction time is often used to ensure completion.[2] |
Experimental Protocols
Key Experiment: Robinson-Schöpf Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[2]
1. Preparation of the Reaction Mixture:
-
To a solution of glutaraldehyde, add water, a solution of methylamine hydrochloride, and a solution of acetonedicarboxylic acid in water.
-
Add a buffer solution of disodium (B8443419) hydrogen phosphate dodecahydrate and sodium hydroxide (B78521). The initial pH of the solution should be approximately 2.5.
2. Reaction:
-
Stir the mixture under a nitrogen atmosphere at room temperature for 24 hours. During this time, the pH will gradually increase to about 4.5.
3. Decarboxylation:
-
Add concentrated hydrochloric acid to the reaction mixture.
-
Heat the solution on a steam bath for 1 hour to a temperature of about 80°C to complete the decarboxylation.
4. Workup and Extraction:
-
Cool the solution to room temperature.
-
Add a concentrated solution of sodium hydroxide to raise the pH to about 12.
-
Promptly extract the basic mixture with multiple portions of methylene (B1212753) chloride.
5. Purification:
-
Dry the combined organic extracts over sodium sulfate.
-
Concentrate the solution and purify the crude product by column chromatography on alumina.
-
Further purify the product by sublimation to yield nearly colorless this compound.
Visualizations
Reaction Mechanism
Caption: Reaction mechanism of the Robinson-Schöpf synthesis.
Experimental Workflow
Caption: General experimental workflow for this compound synthesis.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Purification of Pseudopelletierine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of Pseudopelletierine.
Section 1: Frequently Asked Questions (FAQs)
What are the common challenges in purifying this compound?
The purification of this compound can present several challenges, including:
-
Product Instability: The compound can darken over time, even when stored under an inert atmosphere in the cold.[1]
-
Hygroscopicity: Anhydrous this compound readily absorbs moisture from the air to form a hemihydrate.[1]
-
Difficult Distillation: The compound has a tendency to crystallize in the condenser during distillation, making this purification method inconvenient.[1]
-
Presence of Impurities: Crude this compound is often a yellow, crystalline solid that requires further purification to remove colored and other impurities.[1]
-
Self-Condensation: At a high pH (around 12), the product can undergo self-condensation, necessitating prompt extraction.[1]
My purified this compound is yellow/darkens over time. What is the cause and how can I prevent it?
The yellow discoloration and subsequent darkening of this compound are likely due to degradation, possibly through oxidation or self-condensation reactions. Even sublimed this compound can darken over time.[1] To minimize this, the following is recommended:
-
Prompt Extraction: During workup, the extraction of the basic mixture should be performed promptly to avoid self-condensation at high pH.[1]
-
Proper Storage: Store the purified, anhydrous compound under dry conditions.[1] Keeping it under an inert atmosphere (e.g., dry nitrogen) in a refrigerator may also slow down the degradation process.[1]
What is the white solid that forms when my anhydrous this compound is exposed to air?
If anhydrous this compound is exposed to moist air, it forms a hemihydrate, which is a crystalline solid with a melting point of about 48°C.[1]
What are the typical impurities I might encounter?
Common impurities can include:
-
Dark-brown resinous material: This can be co-extracted if the pH during the workup is not sufficiently high.[1]
-
Unreacted starting materials or byproducts: Depending on the synthetic route, these may be present in the crude product. The Robinson-Schöpf reaction, for instance, uses glutaraldehyde, methylamine, and acetonedicarboxylic acid.[2]
What are the recommended storage conditions for this compound?
To ensure stability, anhydrous this compound should be stored under dry conditions.[1] Storage under dry nitrogen in a refrigerator can also help to slow down the darkening process.[1]
Section 2: Troubleshooting Guides
Troubleshooting Column Chromatography
| Problem | Possible Cause | Solution |
| Yellow eluate despite purification | Incomplete removal of colored impurities. | Ensure proper packing of the alumina (B75360) column. The amount of alumina should be sufficient (e.g., 400g for a 50mm column).[1] |
| Low yield after chromatography | Adsorption of the product onto the stationary phase. | Ensure complete elution by using an adequate volume of the eluting solvent (e.g., methylene (B1212753) chloride).[1] |
| Streaking of spots on TLC | Sample overload or interaction with the stationary phase. | Dilute the sample before spotting. Consider adding a small amount of a modifying solvent to the mobile phase. |
Troubleshooting Sublimation
| Problem | Possible Cause | Solution |
| Low recovery of sublimed product | Sublimation temperature or pressure is not optimal. | Optimize the sublimation conditions. A reported condition is 40°C and 0.3 mm Hg.[1] |
| Product still appears impure after sublimation | The crude product contains non-volatile impurities. | Pre-purify the crude product by passing it through a column of alumina before sublimation.[1] Two sublimations may be necessary to achieve high purity (m.p. 62–64°C).[1] |
| Product darkens after sublimation | Inherent instability of the compound. | Store the sublimed product under dry nitrogen in a refrigerator to slow down degradation.[1] |
Troubleshooting Recrystallization
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallization | The solvent is not ideal, or the solution is supersaturated. | Try a different solvent system. Induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| Poor recovery of crystals | The compound is too soluble in the chosen solvent. | Cool the solution in an ice bath to reduce solubility. Use a minimal amount of solvent for dissolution. |
| Crystals are colored | Co-crystallization of impurities. | Treat the solution with activated charcoal before filtration and crystallization to remove colored impurities. |
Section 3: Experimental Protocols
Protocol 1: Purification by Alumina Column Chromatography
This protocol is adapted from a procedure described in Organic Syntheses.[1]
Materials:
-
Crude this compound
-
Alumina (activated by heating at 120°C for 3 hours at 50–100 mm Hg)[1]
-
Methylene chloride
-
Chromatography column (e.g., 50 mm diameter)
-
Sodium sulfate (B86663) (for drying)
Procedure:
-
Dissolve the crude this compound in methylene chloride.
-
Dry the solution over sodium sulfate.
-
Concentrate the solution to a volume of about 500 ml.[1]
-
Prepare a chromatography column by packing 400 g of activated alumina in methylene chloride.[1]
-
Filter the concentrated this compound solution through the prepared alumina column.
-
Elute the column with methylene chloride, collecting the eluate.
-
Continue elution until approximately 1.5 L of eluate has been collected.[1]
-
Concentrate the eluate under reduced pressure to yield crystalline, yellow this compound.
Protocol 2: Purification by Sublimation
This protocol is suitable for the final purification step.[1]
Materials:
-
Crude or column-purified this compound
-
Sublimation apparatus
-
Vacuum pump
-
Heating mantle or oil bath
Procedure:
-
Place the crude or partially purified this compound into the sublimation apparatus.
-
Assemble the apparatus and connect it to a high-vacuum pump.
-
Evacuate the system to a pressure of approximately 0.3 mm Hg.[1]
-
Gently heat the apparatus to around 40°C.[1]
-
The this compound will sublime and deposit as colorless crystals on the cold finger of the apparatus.
-
Once the sublimation is complete, carefully turn off the heat and allow the apparatus to cool to room temperature under vacuum.
-
Vent the apparatus and collect the pure, colorless this compound crystals (m.p. 63–64°C in a sealed tube).[1]
Protocol 3: Purity Assessment by Thin Layer Chromatography (TLC)
Materials:
-
Silica gel or alumina TLC plates
-
Developing chamber
-
Mobile phase (e.g., a mixture of a non-polar and a polar solvent, to be optimized)
-
Visualization agent (e.g., Dragendorff reagent)[2]
-
This compound sample
Procedure:
-
Prepare a developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Dissolve a small amount of the this compound sample in a suitable solvent (e.g., chloroform (B151607) or methylene chloride).
-
Spot a small amount of the dissolved sample onto the baseline of a TLC plate.
-
Place the TLC plate in the developing chamber and allow the mobile phase to ascend the plate.
-
Once the solvent front is near the top of the plate, remove the plate and mark the solvent front.
-
Allow the plate to dry completely.
-
Visualize the spots. For this compound, the Dragendorff reagent can be used. A specific effect is observed where the spot initially turns intense violet and then disappears upon spraying with a sodium nitrite (B80452) solution, later reappearing as a brown spot.[2]
-
Calculate the Rf value for the main spot and check for the presence of any impurity spots.
Section 4: Diagrams
Caption: General Purification Workflow for this compound.
Caption: Troubleshooting Logic for Discolored this compound.
References
Technical Support Center: Pseudopelletierine Synthesis
Welcome to the technical support center for pseudopelletierine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this compound, primarily via the Robinson-Schöpf reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method is the Robinson-Schöpf synthesis, a one-pot reaction involving glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid.[1] This biomimetic approach is a classic example of a double Mannich reaction.[2][3]
Q2: Why is pH control so critical in this synthesis?
A2: The pH of the reaction medium is a crucial parameter that influences both the yield of this compound and the formation of side-products. The condensation of glutaraldehyde with methylamine and acetonedicarboxylic acid has been found to be highly sensitive to pH, with optimal yields typically obtained in the pH range of 2.5-4.[4] Deviations from this range can lead to the polymerization of glutaraldehyde at alkaline pH and the decomposition of acetonedicarboxylic acid in highly acidic conditions.[5][6]
Q3: My reaction mixture turns dark brown and is difficult to purify. What is the cause?
A3: The formation of a dark-brown resin is a common issue and is often attributed to the self-condensation and polymerization of glutaraldehyde, especially under alkaline conditions.[5][7] These side reactions produce α,β-unsaturated poly-glutaraldehyde and other oligomers, which are colored and can complicate the isolation of the desired product.
Q4: What are the recommended methods for purifying crude this compound?
A4: Purification of this compound typically involves a multi-step approach. After the reaction, a common work-up includes basification followed by extraction with an organic solvent like methylene (B1212753) chloride. The crude product can then be further purified by column chromatography on alumina, followed by sublimation or recrystallization from a solvent like pentane.[4]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of this compound and provides potential solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Yield of this compound | 1. Incorrect pH: The reaction is highly pH-sensitive. | - Carefully monitor and adjust the pH of the reaction mixture to maintain it within the optimal range (typically 2.5-4).[4] Use a calibrated pH meter. |
| 2. Decomposition of Acetonedicarboxylic Acid: This starting material is unstable in solution and can decompose upon heating or in the presence of acid/metal ions.[6] | - Use fresh, high-purity acetonedicarboxylic acid. If possible, store it in a desiccator.[8] - Prepare the solution of acetonedicarboxylic acid just before use. - Avoid excessive heating during the reaction. | |
| 3. Polymerization of Glutaraldehyde: In aqueous solutions, glutaraldehyde can polymerize, reducing the concentration of the reactive monomer.[5][9] | - Use purified, monomeric glutaraldehyde if possible. Commercial glutaraldehyde solutions can contain polymers. - Maintain the reaction at the recommended temperature to avoid accelerating polymerization. | |
| Formation of a Dark, Resinous Precipitate | 1. Glutaraldehyde Polymerization: This is a primary cause of colored impurities, especially at non-optimal pH.[7] | - Strictly control the pH to stay within the acidic range that favors the desired reaction over polymerization. - Ensure efficient stirring to prevent localized areas of high pH during the addition of reagents. |
| 2. Self-condensation of Intermediates: Aldol-type self-condensation of reaction intermediates can lead to polymeric byproducts.[10] | - Maintain the recommended reaction temperature and concentration of reactants to disfavor side reactions. | |
| Product is a Yellowish Solid After Initial Extraction | 1. Co-extraction of Colored Impurities: The crude product is often contaminated with colored byproducts from glutaraldehyde side reactions. | - This is a normal observation before final purification. Proceed with column chromatography and then sublimation or recrystallization to obtain a colorless product.[4] |
| Difficulty in Isolating the Product | 1. Emulsion Formation During Extraction: The presence of polymeric materials can lead to the formation of stable emulsions during the work-up. | - If an emulsion forms, try adding a saturated brine solution to break it. - Centrifugation can also be an effective method to separate the layers. |
| 2. Product Loss During Purification: this compound can be lost during multiple purification steps. | - Optimize each purification step. For column chromatography, ensure proper packing and choice of eluent. - For sublimation, carefully control the temperature and pressure to avoid decomposition. | |
| Presence of Unexpected Side-Products in Analyses (e.g., NMR, GC-MS) | 1. Formation of Tropinone (B130398) Analogs: If acetonedicarboxylic acid decomposes to acetone, a reaction with glutaraldehyde and methylamine could potentially form tropinone-like structures, though this is less common. | - Ensure the quality and stability of your acetonedicarboxylic acid. |
| 2. Further Reactions of this compound: Under certain conditions, the product itself can undergo further Mannich-type reactions or self-condensation.[11] | - Once the reaction is complete, promptly proceed with the work-up to isolate the product and prevent its degradation or further reaction. |
Experimental Protocols
General Protocol for Robinson-Schöpf Synthesis of this compound
This is a generalized procedure based on literature descriptions. Researchers should consult specific literature for detailed and optimized protocols.
-
Preparation of Glutaraldehyde Solution: An aqueous solution of glutaraldehyde is prepared. Often, this is generated in situ from a precursor like 2-ethoxy-3,4-dihydro-2H-pyran by acidic hydrolysis.
-
Reaction Setup: In a reaction vessel equipped with a stirrer, the glutaraldehyde solution is combined with aqueous solutions of methylamine hydrochloride and acetonedicarboxylic acid.
-
pH Adjustment: A buffer solution (e.g., disodium (B8443419) hydrogen phosphate) is added to adjust and maintain the pH of the mixture within the optimal range (e.g., 2.5-4.5).[4]
-
Reaction: The mixture is stirred at room temperature for an extended period (e.g., 24 hours) under an inert atmosphere (e.g., nitrogen) to allow for the condensation and cyclization to occur.
-
Decarboxylation: After the initial reaction, the solution is acidified (e.g., with HCl) and heated (e.g., on a steam bath) to facilitate the decarboxylation of the intermediate dicarboxylic acid to form this compound.
-
Work-up: The reaction mixture is cooled and then made basic (e.g., with NaOH). The aqueous solution is then extracted multiple times with an organic solvent such as methylene chloride.
-
Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude this compound is purified by column chromatography on alumina, eluting with a suitable solvent. Final purification to a colorless solid is often achieved by sublimation under vacuum.
Visualizations
Below are diagrams illustrating key pathways and workflows in this compound synthesis.
Caption: Main vs. Side-Product Pathways in this compound Synthesis.
Caption: Standard Purification Workflow for this compound.
Caption: Troubleshooting Logic for this compound Synthesis.
References
- 1. Robinson-Schöpf Reaction | Ambeed [ambeed.com]
- 2. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 3. Atropine [chm.bris.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Glutaraldehyde - Wikipedia [en.wikipedia.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. emsdiasum.com [emsdiasum.com]
- 10. Self-condensation - Wikipedia [en.wikipedia.org]
- 11. Mannich Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Troubleshooting Low Yields in Pseudopelletierine Derivatization Reactions
Welcome to the technical support center for Pseudopelletierine derivatization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chemical modification of this compound, a key bicyclic alkaloid scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization strategies for this compound?
A1: The primary site for derivatization on the this compound molecule is the tertiary amine at the 9-position. Common strategies to modify this position include:
-
N-Alkylation: Introducing alkyl groups to the nitrogen atom.
-
Reductive Amination: While this compound already has a methyl group on the nitrogen, this strategy is more applicable to its nor-pseudopelletierine precursor (lacking the N-methyl group) or for the introduction of more complex substituents via the ketone at the 3-position.
-
N-Acylation: Introducing acyl groups to form amides. This is less common for the tertiary amine of this compound itself but is a key reaction for nor-pseudopelletierine.
The ketone at the 3-position also presents a site for derivatization, often through reactions like reductive amination to introduce new amino functionalities.
Q2: I am observing very low to no conversion of my this compound starting material. What are the likely causes?
A2: Low or no conversion in this compound derivatization can stem from several factors:
-
Inappropriate Reagent Choice: The chosen alkylating or acylating agent may not be reactive enough to overcome the steric hindrance of the bicyclic structure.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Many reactions may require elevated temperatures to proceed.
-
Poor Solubility: this compound or the derivatizing agent may not be sufficiently soluble in the chosen solvent, limiting the reaction rate.
-
Reagent Degradation: The derivatizing agent may be unstable under the reaction conditions. For example, acyl chlorides are highly susceptible to hydrolysis if moisture is present.[1]
Troubleshooting Guide: N-Alkylation Reactions
Problem: Low yield in the N-alkylation of this compound.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Low Reactivity of Alkylating Agent | Use a more reactive alkylating agent (e.g., alkyl iodides > bromides > chlorides). For less reactive agents, consider increasing the reaction temperature. | Protocol 1: N-Alkylation with Alkyl Halide 1. Dissolve this compound (1 eq.) in an inert solvent such as DMF. 2. Add a non-nucleophilic base like potassium carbonate (2-3 eq.). 3. Add the alkyl halide (1.1-1.5 eq.). 4. Heat the reaction mixture at a temperature ranging from ambient to slightly elevated, monitoring by TLC.[2] |
| Over-alkylation (Quaternization) | Use a minimal excess of the alkylating agent (1.05-1.1 eq.). Monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. | Protocol 1: N-Alkylation with Alkyl Halide (as above) |
| Side Reactions (Elimination) | If using a sterically hindered alkyl halide, elimination to form an alkene can be a significant side reaction, especially at higher temperatures. Consider using a less hindered alkylating agent if possible. | Protocol 1: N-Alkylation with Alkyl Halide (as above) |
| Purification Difficulties | The product, being a tertiary amine, can be difficult to separate from the starting material. Column chromatography on silica (B1680970) gel using a gradient of a polar solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane) with a small amount of a basic modifier (e.g., triethylamine (B128534) or ammonium (B1175870) hydroxide) is often effective.[3] | Protocol 2: Purification of N-Alkyl this compound 1. Concentrate the reaction mixture in vacuo. 2. Redissolve the residue in a minimal amount of the eluent. 3. Load onto a silica gel column. 4. Elute with a gradient of CH₂Cl₂/MeOH containing 0.5-2% triethylamine. |
Quantitative Data for N-Alkylation of 9-Azabicyclo[3.3.1]nonane Scaffolds
| Substrate | Alkylating Agent | Base | Solvent | Temp. | Time | Yield | Reference |
| 9-Azabicyclo[3.3.1]nonan-3-one | Benzyl Bromide | K₂CO₃ | DMF | RT | 12 h | Moderate | Inferred from[4] |
| N-methyl-9-azabicyclo-[3.3.1]-nonan-3-one oxime | Various | Not specified | Ethanol | 50°C | 24 h | Not specified | [2] |
Troubleshooting Guide: Reductive Amination (of the Ketone Moiety)
Problem: Low yield in the reductive amination of the ketone at the 3-position of this compound.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Inefficient Imine/Iminium Ion Formation | Ensure the reaction conditions favor imine formation. The presence of a mild acid can catalyze this step. | Protocol 3: Reductive Amination 1. Dissolve this compound (1 eq.) and the primary or secondary amine (1.1-1.5 eq.) in a suitable solvent like 1,4-dioxane (B91453) or DCM. 2. Stir for 5-30 minutes to allow for imine formation.[5] |
| Reductant Incompatibility or Degradation | Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation and can be added directly to the mixture of the ketone and amine.[5][6] Sodium cyanoborohydride (NaBH₃CN) is also an option but is toxic.[7] | Protocol 3: Reductive Amination (continued) 3. Add NaBH(OAc)₃ (1.5-2.0 eq.) portion-wise. 4. Stir at room temperature until the reaction is complete as monitored by TLC or LC-MS.[5] |
| Steric Hindrance | The bicyclic structure can sterically hinder the approach of the amine and the reducing agent. Using a less bulky amine or allowing for longer reaction times may improve yields. | Protocol 3: Reductive Amination (as above) |
| Difficult Purification | The product is a more functionalized amine and may have different polarity compared to the starting material. Acid-base extraction can be a useful purification step before chromatography. | Protocol 4: Purification of Reductive Amination Product 1. Quench the reaction with aqueous NaHCO₃. 2. Extract with an organic solvent (e.g., DCM or EtOAc). 3. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. 4. Purify by column chromatography as described in Protocol 2. |
Troubleshooting Guide: N-Acylation Reactions (of Nor-pseudopelletierine)
Problem: Low yield in the N-acylation of nor-pseudopelletierine.
| Potential Cause | Troubleshooting Suggestion | Experimental Protocol |
| Low Reactivity of Acylating Agent | Use a more reactive acylating agent, such as an acyl chloride or anhydride. For less reactive substrates, the addition of an activating agent like DMAP may be beneficial. | Protocol 5: N-Acylation with Acyl Chloride 1. Dissolve nor-pseudopelletierine (1 eq.) and a non-nucleophilic base like triethylamine (1.5-2.0 eq.) in an anhydrous aprotic solvent (e.g., DCM, THF) under an inert atmosphere. 2. Cool the solution to 0 °C. 3. Add the acyl chloride (1.1-1.2 eq.) dropwise. 4. Allow the reaction to warm to room temperature and stir until completion. |
| Hydrolysis of Acylating Agent | Acyl chlorides are highly sensitive to moisture.[1] Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | Protocol 5: N-Acylation with Acyl Chloride (as above) |
| Product Hydrolysis | The resulting amide bond can be susceptible to hydrolysis under strongly acidic or basic work-up conditions. A neutral or mildly basic work-up is recommended. | Protocol 6: Work-up for N-Acylation 1. Quench the reaction with saturated aqueous NaHCO₃. 2. Extract with an organic solvent. 3. Wash the organic layer with water and brine. 4. Dry over anhydrous Na₂SO₄ and concentrate. |
| Purification Challenges | The N-acyl derivative will have a different polarity from the starting amine. Column chromatography on silica gel is typically effective. | Protocol 7: Purification of N-Acyl Derivative 1. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) or DCM/methanol). |
Visualizing Troubleshooting Workflows
Caption: A logical workflow for troubleshooting low yields in this compound derivatization.
Caption: Common derivatization pathways for this compound and its precursor.
References
- 1. researchgate.net [researchgate.net]
- 2. EP0081054A2 - Azabicyclo alkyl derivatives - Google Patents [patents.google.com]
- 3. application.wiley-vch.de [application.wiley-vch.de]
- 4. 9-AZABICYCLO [3 . 3 . 1]NONANE DERIVATIVES AS MONOAMINE REUPTAKE INHIBITORS - Patent 1934212 [data.epo.org]
- 5. Reductive Amination - Sodium triacetoxyborohydride [NaBH(OAc)3] [commonorganicchemistry.com]
- 6. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]
- 7. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
Technical Support Center: Pseudopelletierine Storage and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Pseudopelletierine to prevent its degradation. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended short-term storage condition for solid this compound?
For short-term storage, solid this compound should be kept in a cool, dry, and dark place. A desiccator at room temperature is suitable for periods of a few days to weeks. Ensure the container is tightly sealed to minimize exposure to moisture and air.
Q2: What are the ideal long-term storage conditions for this compound?
For long-term storage, it is recommended to store solid this compound at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen).[1][2][3] This minimizes the potential for thermal degradation, oxidation, and hydrolysis.
Q3: How should I store solutions of this compound?
Solutions of this compound are generally less stable than the solid form. If you need to store solutions, it is best to prepare them fresh. If short-term storage is necessary, store the solution at -20°C in a tightly sealed vial, protected from light. The choice of solvent is critical; aprotic solvents are generally preferred over protic solvents to minimize potential reactions. The stability of alkaloids in solution can be pH-dependent.[1][4]
Q4: Is this compound sensitive to light?
Yes, like many alkaloids, this compound is potentially sensitive to light.[1][5][6][7] Photodegradation can occur upon exposure to UV or even ambient light over extended periods. It is crucial to store both solid samples and solutions in amber vials or otherwise protected from light.[1][8][9]
Q5: What are the likely degradation pathways for this compound?
Based on its chemical structure, which includes a tertiary amine and a ketone functional group, the most probable degradation pathways for this compound are:
-
Oxidation: The tertiary amine is susceptible to oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[10][11][12][13][14]
-
Hydrolysis: While the ketone group is generally stable, hydrolysis can be catalyzed under strongly acidic or basic conditions.[15][16][17][18]
-
Photodegradation: Exposure to light can provide the energy for various degradation reactions.[5][6][7][19]
-
Thermal Degradation: Elevated temperatures can accelerate all degradation pathways.[20][21][22]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Discoloration of solid this compound (e.g., yellowing or browning) | Oxidation of the tertiary amine. | Store the compound under an inert atmosphere (argon or nitrogen).[23][24][25][26][27] Avoid prolonged exposure to air. For long-term storage, use a freezer at -20°C.[1][3] |
| Appearance of new peaks in HPLC analysis of a stored sample | Chemical degradation. This could be due to oxidation, hydrolysis, or photodegradation. | Review your storage conditions. Ensure the sample is stored at the recommended temperature, protected from light, and in a tightly sealed container. If in solution, consider the solvent and pH. Prepare fresh solutions for critical experiments. |
| Decreased potency or inconsistent experimental results over time | Degradation of the this compound stock. | Prepare fresh stock solutions from solid material that has been properly stored. Aliquot stock solutions to avoid repeated freeze-thaw cycles.[1] |
| Precipitate formation in a stored solution | The solution may be supersaturated, or the compound is degrading to less soluble products. | Allow the solution to come to room temperature and sonicate to see if the precipitate redissolves. If degradation is suspected, prepare a fresh solution. Consider preparing a less concentrated stock solution. |
Quantitative Data Summary
Currently, there is limited publicly available quantitative data specifically on the degradation kinetics of this compound. However, based on general knowledge of alkaloid stability, the following table provides a qualitative summary of factors influencing degradation.
| Factor | Effect on Stability | Recommendation |
| Temperature | Increased temperature accelerates degradation.[20][21][22] | Store at -20°C for long-term storage. |
| Light | Promotes photodegradation.[5][6][7] | Store in amber vials or in the dark. |
| Oxygen | Can lead to oxidation of the tertiary amine.[11][12][13][14] | Store under an inert atmosphere. |
| Humidity | Moisture can facilitate hydrolysis.[28] | Store in a desiccator or with a desiccant. |
| pH (in solution) | Extreme pH (acidic or basic) can catalyze hydrolysis.[4] | Maintain a neutral pH for solutions if possible. |
Experimental Protocols
Protocol for a Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[28][29][30][31][32]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid this compound at 105°C for 24 hours. Dissolve the stressed solid in the solvent to the original concentration.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector.[33][34][35][36][37]
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample.
-
Identify and quantify the degradation products.
-
Determine the percentage of degradation for each stress condition.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. biochemjournal.com [biochemjournal.com]
- 3. The Impact of Storage Temperature and Time on Ergot Alkaloid Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temperature and pH-Dependent Stability of Mitragyna Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Photodegradation - Wikipedia [en.wikipedia.org]
- 8. The Science of Plant Extract Storage: Ensuring Longevity and Potency [greenskybio.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. bio.libretexts.org [bio.libretexts.org]
- 16. quora.com [quora.com]
- 17. Show the ketones that would result from hydrolysis and decarboxyl... | Study Prep in Pearson+ [pearson.com]
- 18. aklectures.com [aklectures.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Concentrations of the Opium Alkaloids Morphine, Codeine, and Thebaine in Poppy Seeds are Reduced after Thermal and Washing Treatments but are Not Affected when Incorporated in a Model Baked Product - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Evaluation of Thermal Degradation of Tropane and Opium Alkaloids in Gluten-Free Corn Breadsticks Samples Contaminated with Stramonium Seeds and Baked with Poppy Seeds under Different Conditions [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. web.mit.edu [web.mit.edu]
- 24. Thieme E-Books & E-Journals [thieme-connect.de]
- 25. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 26. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 27. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 28. jpsbr.org [jpsbr.org]
- 29. pharmtech.com [pharmtech.com]
- 30. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. rjptonline.org [rjptonline.org]
- 32. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 33. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]
- 34. ijper.org [ijper.org]
- 35. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 36. discovery.researcher.life [discovery.researcher.life]
- 37. ijpsm.com [ijpsm.com]
optimization of reaction conditions for Pseudopelletierine synthesis (pH, temp)
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on the optimization of reaction conditions for the synthesis of pseudopelletierine, focusing on pH and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound via the Robinson-Schöpf reaction?
A1: The optimal pH range for the condensation of glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid to form this compound is between 2.5 and 4.[1] Maintaining the pH within this acidic window is crucial for achieving maximum yields.
Q2: How significantly does pH affect the reaction yield?
A2: The condensation reaction is highly sensitive to pH.[1] Operating within the optimal pH range of 2.5 to 4 can result in yields of 45-57%.[1] An Organic Syntheses procedure notes that the pH of the solution starts at 2.5 and naturally increases to 4.5 over a 24-hour period.[2]
Q3: What is the recommended temperature for the synthesis?
A3: While the initial condensation reaction is typically carried out at room temperature, a subsequent decarboxylation step requires heating. The temperature for this step should reach approximately 80°C to ensure the efficient removal of carboxyl groups.[3]
Q4: What are the typical reaction times?
A4: Maximum yields are generally achieved after a reaction period of about 4 hours.[1] However, some protocols allow the reaction to proceed for up to 24 hours.[2]
Q5: What are some common issues encountered during the synthesis?
A5: Common issues include low yields, the formation of dark-brown resinous byproducts, and difficulties in purification. Low yields can often be attributed to improper pH control. The formation of resins can be exacerbated at a higher pH during extraction.[3] Purification can be challenging due to the tendency of this compound to crystallize in condensers during distillation.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incorrect pH of the reaction mixture. | Carefully adjust the initial pH to 2.5 using a suitable buffer system as described in the protocol. Monitor the pH to ensure it remains within the optimal 2.5-4 range.[1][2] |
| Incomplete decarboxylation. | Ensure the reaction mixture reaches 80°C during the decarboxylation step and that all carbon dioxide evolution has ceased.[3] | |
| Suboptimal reaction time. | While maximum yields can be seen around 4 hours, consider extending the reaction time up to 24 hours to ensure completion.[1][2] | |
| Formation of Dark-Brown Resin | pH is too high during workup and extraction. | Perform the extraction promptly after making the solution basic (pH ~12). A lower pH during extraction may increase the amount of resin extracted.[3] |
| Product Purity Issues | Inefficient purification method. | Sublimation is recommended for final purification over distillation, as this compound tends to solidify in the condenser.[3] Chromatographic purification using alumina (B75360) can also be effective.[3] |
| Product darkens upon storage. | The purified product can darken over time, even when stored in the cold under dry nitrogen. Store in a cool, dry, and inert atmosphere.[3] | |
| Formation of Hemihydrate | Exposure of the anhydrous product to moisture. | If anhydrous this compound is exposed to moist air, it can form the hemihydrate. Handle and store the final product under anhydrous conditions.[3] |
Data Presentation
Table 1: Optimization of pH for this compound Synthesis
| pH Range | Reported Yield | Reaction Time | Reference |
| 2.5 - 4 | 45-57% | ~4 hours | [1] |
| 2.5 (initial) -> 4.5 (final) | Not explicitly stated, but part of a high-yield procedure | 24 hours | [2] |
Experimental Protocols
Key Experiment: Robinson-Schöpf Synthesis of this compound
This protocol is adapted from a procedure in Organic Syntheses.[2]
Materials:
-
Glutaraldehyde solution
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium (B8443419) hydrogen phosphate (B84403) dodecahydrate
-
Sodium hydroxide (B78521)
-
Methylene (B1212753) chloride
-
Sodium sulfate
-
Alumina
-
Nitrogen gas
Procedure:
-
To a solution of glutaraldehyde in water, add aqueous solutions of methylamine hydrochloride and acetonedicarboxylic acid.
-
Add a buffer solution of disodium hydrogen phosphate dodecahydrate and sodium hydroxide. The initial pH of the solution should be approximately 2.5.
-
Stir the mixture under a nitrogen atmosphere at room temperature. The pH will gradually rise to about 4.5 over 24 hours.
-
After the reaction is complete, add a concentrated solution of sodium hydroxide to raise the pH to about 12.
-
Promptly extract the basic mixture with multiple portions of methylene chloride.
-
Dry the combined organic extracts over sodium sulfate.
-
Concentrate the dried solution and purify the crude product by column chromatography on alumina.
-
For final purification, sublimate the crystalline product at 40°C and 0.3 mm Hg.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common synthesis issues.
References
Navigating the Purification of Pseudopelletierine: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the purification of Pseudopelletierine using column chromatography. This guide offers detailed troubleshooting, frequently asked questions, and standardized experimental protocols to streamline your purification process and address common challenges.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the column chromatography of this compound, providing practical solutions in a question-and-answer format.
Q1: Why am I observing multiple spots on my TLC analysis of the crude extract?
A1: The crude extract from plant sources often contains a mixture of alkaloids and other lipophilic substances.[1] It is common to observe multiple spots on a TLC plate, each representing a different compound. In the case of this compound isolation, TLC on silica (B1680970) gel plates has shown three distinct spots for alkaloids when detected with Dragendorff reagent, with Rf values of 0.25, 0.43, and 0.72.[1] The spot with the highest Rf value (0.72) was later confirmed to be this compound.[1]
Q2: My column separation is poor, and I'm getting overlapping fractions. What can I do?
A2: Poor separation can result from several factors. Here are some troubleshooting steps:
-
Optimize the Mobile Phase: The polarity of the mobile phase is crucial for good separation.[2] For this compound, a common mobile phase is a mixture of a chlorinated solvent and methanol. You can try adjusting the ratio of your solvents. For instance, if your compounds are eluting too quickly, decrease the proportion of the more polar solvent (e.g., methanol).
-
Adjust the Stationary Phase: While silica gel is the most commonly used stationary phase for alkaloid purification[3], its acidic nature can sometimes cause issues with basic compounds like alkaloids, leading to tailing.[3] Using a different stationary phase, such as alumina (B75360) (basic or neutral), could improve separation.[2][3]
-
Sample Loading: Overloading the column can lead to broad bands and poor resolution. Ensure you are not exceeding the column's capacity. A general guideline is to load 1-5% of the stationary phase weight.
-
Column Packing: A poorly packed column with channels or cracks will result in uneven solvent flow and band broadening.[4] Ensure the stationary phase is packed uniformly.[4]
Q3: I'm experiencing low yield of this compound after purification. What are the potential causes?
A3: Low yield can be attributed to several factors throughout the extraction and purification process:
-
Incomplete Extraction: The initial extraction from the plant material might not be efficient. Ensure the plant material is finely ground and the extraction is carried out for a sufficient duration with an appropriate solvent.
-
Compound Degradation: this compound, like many alkaloids, can be sensitive to pH and temperature.[5] Avoid prolonged exposure to harsh acidic or basic conditions and high temperatures during the process.
-
Irreversible Adsorption: Some of the compound may be irreversibly adsorbed onto the stationary phase. This can be more pronounced with highly active silica gel. Deactivating the silica gel by adding a small percentage of water or using a less active stationary phase might help.
-
Loss during Solvent Removal: Be cautious during the evaporation of solvents from the collected fractions to avoid loss of the crystalline product.
Q4: The Dragendorff reagent is reacting with a component of my mobile phase. How can I resolve this?
A4: This issue has been observed when using triethylamine (B128534) in the mobile phase to reduce peak tailing of basic compounds.[1] Triethylamine, being a tertiary amine, reacts with the Dragendorff reagent, causing a false positive result.[1] To avoid this, you can:
-
Use an Alternative Base: Instead of triethylamine, consider using a 2% v/v aqueous ammonia (B1221849) solution (25%) in your mobile phase to neutralize the acidic silanol (B1196071) groups on the silica gel.[1]
-
Use a Different Detection Method: If modifying the mobile phase is not feasible, consider alternative visualization methods for your TLC plates, such as UV light (if the compound is UV active) or other alkaloid-specific staining reagents that do not react with your mobile phase components.
Q5: How can I assess the purity of my final this compound sample?
A5: Several analytical techniques can be used to determine the purity of your isolated this compound:
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing purity by detecting and quantifying impurities.[]
-
Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and is also a powerful tool for quantitative purity assessment (qNMR).[][7] Mass Spectrometry (MS) can help identify the compound and any impurities by their mass-to-charge ratio.[]
-
Physical Constants: Determining the melting point of your crystalline solid and comparing it to the literature value can be a simple indicator of purity.[1][8] A broad melting point range often suggests the presence of impurities.[8]
Experimental Protocols
This section provides a detailed methodology for the column chromatography purification of this compound based on established procedures.[1]
Materials and Equipment:
-
Glass chromatography column (e.g., 450 mm length, 25 mm diameter)
-
Silica gel 60 (particle size 0.063–0.200 mm or 35–79 μm)
-
Mobile Phase A: Chloroform:Methanol (20:1 v/v)
-
Mobile Phase B: Dichloromethane:Methanol (4:1 v/v) with 2% v/v aqueous ammonia solution (25%)
-
Crude this compound extract
-
Collection tubes or flasks
-
TLC plates (silica gel coated)
-
Dragendorff reagent for visualization
-
Rotary evaporator
Procedure:
-
Column Packing:
-
Ensure the chromatography column is clean and dry.
-
Prepare a slurry of silica gel 60 in the chosen mobile phase.
-
Carefully pour the slurry into the column, allowing the stationary phase to settle uniformly without air bubbles.
-
Add a layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Equilibrate the column by running the mobile phase through it until the packing is stable.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound extract (e.g., 115 mg) in a minimal amount of the mobile phase (e.g., 4 mL).[1]
-
Carefully apply the dissolved sample to the top of the column.
-
Allow the sample to enter the silica gel bed completely.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the mobile phase.
-
Collect fractions of a specific volume (e.g., 4-7 mL) into separate tubes.[1]
-
-
Monitoring the Separation:
-
Monitor the separation by spotting the collected fractions on TLC plates.
-
Develop the TLC plates using an appropriate solvent system.
-
Visualize the spots by spraying with Dragendorff reagent. This compound will appear as a brown spot.[1]
-
-
Pooling and Solvent Removal:
-
Identify the fractions containing pure this compound based on the TLC analysis (fractions showing a single spot corresponding to the Rf of this compound).
-
Combine the pure fractions.
-
Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure to obtain the crystalline solid.[1]
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Stationary Phase | Silica gel 60 (0.063–0.200 mm or 35–79 μm) | [1] |
| Mobile Phase 1 | Chloroform:Methanol (20:1 v/v) | [1] |
| Mobile Phase 2 | Dichloromethane:Methanol (4:1 v/v) + 2% aq. NH3 | [1] |
| TLC Rf Values | 0.25, 0.43, 0.72 (this compound) | [1] |
| Detection Reagent | Dragendorff reagent | [1] |
| Yield | 19.9 mg from 57.4 mg of partially purified product | [1] |
| Melting Point | 56–61°C (Lit. 64–65°C) | [1] |
Visual Workflow
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Logic for this compound Purification.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. column-chromatography.com [column-chromatography.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moravek.com [moravek.com]
Technical Support Center: Pure Pseudopelletierine via Recrystallization
Welcome to the technical support center for the purification of pseudopelletierine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining high-purity this compound through recrystallization methods. Here you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to assist you in your laboratory work.
Experimental Protocols
Two primary methods for the purification of crude this compound are sublimation followed by crystallization from pentane (B18724), and recrystallization from ligroin.
Method 1: Purification by Sublimation and Crystallization from Pentane
This method is adapted from a procedure in Organic Syntheses and is effective for purifying crude this compound.[1]
Procedure:
-
Sublimation: Place the crude, yellow this compound solid in a sublimation apparatus. Heat the apparatus to 40°C under a reduced pressure of 0.3 mm Hg. The purified, nearly colorless this compound will sublime and collect on the cold finger.
-
Dissolution: Dissolve the sublimed this compound in boiling pentane. Use approximately 100 mL of pentane for every 47-55.5 g of sublimed material.
-
Hydrate Formation (Optional but recommended for crystallization): Add a small amount of water (e.g., 3 mL) to the boiling pentane solution and continue to boil until the aqueous layer disappears. This step forms the hemihydrate, which often crystallizes more readily.
-
Crystallization: Thoroughly chill the solution in a refrigerator. Crystals of this compound hemihydrate will separate from the solution.
-
Isolation: Collect the crystals by filtration and wash them thoroughly with ice-cold pentane.
-
Second Crop: The combined filtrate and washings can be concentrated to approximately 20 mL and cooled again to yield a second crop of crystals.
-
Drying and Conversion to Anhydrous Form: The collected crystals are this compound hemihydrate, which melts at 47–48.5°C. To obtain the anhydrous form, the hemihydrate can be sublimed again, which will remove the water of hydration, yielding pure, colorless this compound with a melting point of 63–64°C (in a sealed tube).
Method 2: Recrystallization from Ligroin
This method utilizes ligroin as the recrystallization solvent and has been reported to yield pure this compound.
Procedure:
-
Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot ligroin (a non-polar solvent). Heat the mixture gently to facilitate dissolution.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For optimal crystal growth, the cooling process should be gradual. The flask can then be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ligroin to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. The melting point of this compound recrystallized from ligroin is reported to be 64–65°C.[2]
Data Presentation
Table 1: Physical Properties and Solubility of this compound
| Property | Value | Solvent | Notes |
| Melting Point (Anhydrous) | 63–64°C (sealed tube) | After sublimation and crystallization from pentane | The anhydrous form is obtained after removing the water of hydration from the hemihydrate.[1] |
| 64–65°C | Ligroin | Reported melting point after recrystallization from ligroin.[2] | |
| 56–61°C | - | After purification by column chromatography. The broader range may indicate the presence of impurities or a different crystalline form.[2] | |
| Melting Point (Hemihydrate) | 47–48.5°C | Pentane/Water | The hemihydrate crystallizes from a mixture of pentane and water.[1] |
| Solubility (Qualitative) | Soluble | Boiling Pentane | Used as a solvent for crystallization.[1] |
| Soluble | Hot Ligroin | Used as a recrystallization solvent. | |
| Soluble | Methylene Chloride | Used for extraction of the crude product.[1] | |
| Soluble | Chloroform, Ethanol, DMSO | General solubility for tropinone, a structurally similar alkaloid.[3][4] | |
| Sparingly Soluble | Water | General characteristic of alkaloids in their free base form.[3] |
Troubleshooting Guide & FAQs
This section addresses common issues that may be encountered during the recrystallization of this compound.
Q1: My this compound is not crystallizing from the solution, even after cooling. What should I do?
A1: This is a common issue known as supersaturation. Here are a few techniques to induce crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the supersaturated solution. This "seed" crystal will act as a template for other molecules to crystallize upon.
-
Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
-
Cooling: Ensure the solution is sufficiently cooled. Placing it in an ice bath or even a freezer for a short period might be necessary.
Q2: Instead of crystals, an oil has formed at the bottom of my flask. What is "oiling out" and how can I fix it?
A2: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is more common with impure samples. To resolve this:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional solvent and then allow it to cool slowly.
-
Lower the Cooling Temperature Slowly: Rapid cooling can sometimes promote oiling out. Allow the solution to cool to room temperature first before placing it in an ice bath.
-
Change the Solvent: The chosen solvent may not be ideal. A solvent with a lower boiling point might prevent the solute from oiling out.
Q3: The yield of my recrystallized this compound is very low. What could be the reason?
A3: A low yield can be due to several factors:
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a significant portion of the product remaining in the solution even after cooling. Use the minimum amount of hot solvent necessary to dissolve the solid.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, some of the product may crystallize out along with the impurities and be lost. Ensure the funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time to allow for maximum crystal formation.
-
Washing with Warm Solvent: Washing the collected crystals with a solvent that is not sufficiently cold can re-dissolve some of the product. Always use ice-cold solvent for washing.
Q4: The melting point of my purified this compound is lower than the literature value and has a broad range. What does this indicate?
A4: A depressed and broad melting point range is a strong indication that your sample is still impure. The impurities disrupt the crystal lattice, requiring less energy to melt. It could also indicate the presence of the hemihydrate form if not properly dried to the anhydrous state. To obtain a purer product:
-
Repeat the Recrystallization: A second recrystallization can often significantly improve purity.
-
Ensure Complete Drying: Make sure all the solvent and any water (if the hemihydrate was formed) is removed from the final product. Drying under vacuum is recommended.
-
Consider Other Purification Methods: If recrystallization does not yield a product with a sharp melting point, consider other purification techniques such as column chromatography before attempting recrystallization again.
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for the purification of this compound and a troubleshooting guide for common recrystallization problems.
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting guide for common recrystallization problems.
References
dealing with emulsion formation during Pseudopelletierine extraction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to emulsion formation during the extraction of Pseudopelletierine.
Troubleshooting Guide: Dealing with Emulsion Formation
Emulsions are stable mixtures of immiscible liquids, such as an organic solvent and an aqueous solution, that fail to separate into distinct layers. This is a common issue in the liquid-liquid extraction of natural products like this compound, often caused by the presence of endogenous surfactants (e.g., phospholipids, fatty acids) in the plant matrix, vigorous agitation, or the presence of fine particulate matter.[1][2][3]
Should you encounter a stable emulsion, follow this step-by-step guide to resolve the issue.
Step 1: Patience and Gentle Mechanical Agitation
For less stable emulsions, minimal intervention is often successful.
-
Action: Allow the separatory funnel to stand undisturbed for 15-30 minutes.[4][5] If layers begin to separate, gently swirl the funnel or tap the sides to encourage coalescence of the dispersed droplets.[5] A gentle stirring with a glass rod at the interface can also be effective.[3]
Step 2: Chemical Intervention - "Salting Out"
If the emulsion persists, increasing the ionic strength of the aqueous phase is a highly effective technique.[1][6]
-
Action: Add a saturated solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[1][2][5] The salt increases the polarity of the aqueous layer, forcing the organic solvent and emulsifying agents out of the aqueous phase and promoting layer separation.
Step 3: Physical Disruption - Centrifugation
For more stubborn emulsions, applying mechanical force through centrifugation can effectively break the emulsion.[1][6]
-
Action: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. This process accelerates the separation of the dispersed droplets.[6][7]
Step 4: Altering the pH
Changes in pH can alter the charge of emulsifying agents, reducing their ability to stabilize the emulsion.[2][5] This is particularly relevant in alkaloid extractions which involve pH adjustments to modify the solubility of the target compound.
-
Action: Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise. Monitor for phase separation after each addition. Be mindful that this can affect the solubility of this compound, which is more soluble in the organic phase at high pH and in the aqueous phase at low pH.[8]
Step 5: Filtration
In cases where fine solid particles contribute to the emulsion, filtration can be an effective solution.[4]
-
Action: Pass the entire emulsion through a plug of glass wool or a pad of a filter aid like Celite® in a funnel.[4][9] This can physically remove the suspended solids that are stabilizing the emulsion.
Step 6: Solvent Modification
Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and help to break the emulsion.[1][6]
-
Action: Add a small volume of a solvent like methanol (B129727) or ethanol. This should be a last resort as it will change the composition of your extraction solvent.
Quantitative Troubleshooting Parameters
| Parameter | Method | Typical Range/Amount | Notes |
| Centrifugation Speed | Physical Disruption | 3000-5000 rpm[2] | Balance tubes carefully. |
| Centrifugation Time | Physical Disruption | 5-15 minutes[2] | Longer times may be needed for very stable emulsions. |
| Salt Addition (Brine) | Salting Out | 5-10 mL portions[2] | Add incrementally and observe. |
| Salt Addition (Solid) | Salting Out | Add small portions until saturation | Gently swirl to dissolve. |
| pH Adjustment | Altering pH | Dropwise addition of 1M acid or base | Monitor pH and phase separation closely. |
Experimental Protocols
Protocol 1: Salting Out Technique
-
Preparation: Prepare a saturated sodium chloride (brine) solution by dissolving NaCl in distilled water until no more salt dissolves.
-
Addition: Carefully add 5-10 mL of the brine solution to the separatory funnel containing the emulsion.
-
Mixing: Gently swirl the funnel for 1-2 minutes. Avoid vigorous shaking to prevent reforming the emulsion.
-
Observation: Allow the funnel to stand and observe if the emulsion begins to break. Repeat the addition of brine if necessary.
Protocol 2: Centrifugation
-
Transfer: Carefully divide the emulsion equally into two or more centrifuge tubes, ensuring they are balanced.
-
Centrifugation: Place the tubes in a centrifuge and spin at 3000-5000 rpm for 5-15 minutes.[2]
-
Separation: After centrifugation, carefully decant or pipette the separated layers.
Frequently Asked Questions (FAQs)
Q1: What causes emulsion formation during this compound extraction?
A1: Emulsion formation is typically caused by one or more of the following factors:
-
Presence of natural surfactants: Plant extracts from sources like Punica granatum contain compounds such as phospholipids, free fatty acids, and proteins that can act as emulsifying agents.[1][2]
-
Vigorous shaking: High-energy agitation of the separatory funnel can create very fine droplets of one liquid dispersed in the other, which are slow to coalesce.[1]
-
Presence of fine solid particles: Small, insoluble particles from the plant material can accumulate at the interface between the two liquid phases and stabilize an emulsion.[4]
-
High concentration of extracted material: A high concentration of dissolved compounds can increase the viscosity of the phases and hinder separation.
Q2: How can I prevent emulsion formation in the first place?
A2: Prevention is often more effective than treatment. Consider the following preventative measures:
-
Gentle mixing: Instead of vigorous shaking, use gentle swirling or inverting of the separatory funnel to achieve extraction with minimal emulsion formation.[1]
-
Pre-filtration: Before extraction, filter your initial plant extract to remove any fine particulate matter.
-
Pre-emptive salting out: If you anticipate emulsion formation, add brine or solid salt to the aqueous phase before adding the organic solvent.[2]
-
Use of a different extraction technique: In some cases, solid-phase extraction (SPE) can be an alternative to liquid-liquid extraction and avoids the problem of emulsion formation altogether.[6]
Q3: Can changing the extraction solvent help in avoiding emulsions?
A3: Yes, sometimes changing the solvent system can help.[10] Emulsions can occur when the densities of the two phases are very similar. Switching to a solvent with a significantly different density can facilitate better phase separation. However, ensure the new solvent is suitable for extracting this compound. Emulsions are also noted to be common when using chlorinated solvents like dichloromethane (B109758) with basic solutions.[4]
Q4: I've tried adding salt and it didn't work. What should I do next?
A4: If salting out is ineffective, the next logical step is a physical method. Centrifugation is often the most effective technique for stubborn emulsions.[1][5][6] If a centrifuge is not available, filtering the emulsion through a pad of Celite® or a glass wool plug is a good alternative.[4]
Q5: Will adjusting the pH affect my this compound yield?
A5: Yes, pH is a critical factor in the extraction of alkaloids like this compound. This compound is a basic compound.
-
In an acidic aqueous solution (low pH), it will be protonated to form a salt, making it more soluble in the aqueous phase.
-
In a basic aqueous solution (high pH), it will be in its free base form, making it more soluble in the organic phase. Therefore, while adjusting the pH can help break an emulsion, it must be done carefully to ensure the this compound remains in the desired phase for efficient extraction.[8]
Visual Guides
Caption: Troubleshooting workflow for breaking emulsions.
Caption: Causes and preventative measures for emulsion formation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. brainkart.com [brainkart.com]
- 4. Workup [chem.rochester.edu]
- 5. azom.com [azom.com]
- 6. biotage.com [biotage.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
Technical Support Center: Pseudopelletierine Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up of pseudopelletierine synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis, primarily focusing on the Robinson-Schöpf reaction, a classic method for its preparation.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| PP-S-01 | Low Yield of this compound | 1. Suboptimal pH: The Robinson-Schöpf reaction, a double Mannich reaction, is highly sensitive to pH.[1] 2. Incorrect Reagent Stoichiometry: Imbalance in the ratio of glutaraldehyde (B144438), methylamine (B109427), and acetonedicarboxylic acid can lead to incomplete reaction or side product formation. 3. Poor Mixing: In larger reactors, inefficient mixing can create localized concentration gradients, affecting reaction kinetics.[2] 4. Temperature Fluctuations: Inadequate temperature control on a larger scale can impact reaction rate and selectivity.[2] | 1. pH Optimization: Carefully control the pH of the reaction mixture. Maximum yields are often obtained in a slightly acidic to neutral pH range (e.g., pH 2.5-4).[1] Use a robust buffer system to maintain the desired pH throughout the reaction. 2. Stoichiometric Adjustments: Re-evaluate and optimize the molar ratios of the reactants for the specific scale of operation. Incremental adjustments and small-scale trials are recommended before proceeding with a large batch. 3. Enhanced Agitation: Employ appropriate stirring mechanisms (e.g., overhead stirrers with suitable impeller design) to ensure homogeneous mixing in the reactor. Baffles may be necessary in larger vessels to prevent vortexing and improve mixing efficiency. 4. Precise Temperature Control: Utilize a reactor with a reliable heating/cooling jacket and temperature probes to maintain a consistent and optimal reaction temperature. |
| PP-S-02 | Formation of Impurities and Side Products | 1. Self-condensation of Glutaraldehyde: At non-optimal pH or higher temperatures, glutaraldehyde can undergo self-polymerization. 2. Side Reactions of Acetonedicarboxylic Acid: Decarboxylation or other side reactions of acetonedicarboxylic acid can occur under harsh conditions. 3. Over-alkylation: The Mannich base product can sometimes react further if reaction conditions are not well-controlled. | 1. Controlled Reagent Addition: Add glutaraldehyde slowly to the reaction mixture to minimize its self-condensation. Maintaining a lower temperature during addition can also be beneficial. 2. Mild Reaction Conditions: Conduct the reaction under the mildest conditions (temperature and pH) that still afford a reasonable reaction rate to minimize the degradation of sensitive reagents. 3. Monitoring Reaction Progress: Use analytical techniques like TLC or HPLC to monitor the reaction progress and stop it once the desired product formation is maximized, preventing the formation of subsequent byproducts. |
| PP-P-01 | Difficulties in Product Isolation and Purification | 1. Emulsion Formation during Extraction: Scaling up liquid-liquid extractions can often lead to the formation of stable emulsions, making phase separation difficult. 2. Inefficient Column Chromatography: Direct scale-up of laboratory-scale chromatography can be inefficient and time-consuming, requiring large volumes of solvent.[2][3] 3. Product Crystallization Issues: The product may not crystallize as readily on a larger scale due to the presence of impurities or different cooling profiles. | 1. Extraction Optimization: To break emulsions, consider adding brine, adjusting the pH, or using a different solvent system. For large-scale operations, a continuous liquid-liquid extractor might be more efficient than batch extractions.[4] 2. Chromatography Scale-Up Strategy: Instead of direct scaling, optimize the chromatographic method. This includes selecting the appropriate stationary phase and eluent system for the larger scale. Consider using techniques like flash chromatography with a larger column diameter while maintaining the bed height and linear flow rate for consistent separation.[2][3] 3. Crystallization Seeding: Use seed crystals to induce crystallization. Optimize the cooling rate and solvent system to promote the formation of pure crystals. An anti-solvent addition strategy can also be explored. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic route for the large-scale production of this compound?
A1: The most commonly recommended and well-established method for the synthesis of this compound, especially for producing several grams, is the Robinson-Schöpf reaction. This one-pot reaction involves the condensation of glutaraldehyde, methylamine, and acetonedicarboxylic acid. It is a type of double Mannich reaction that proceeds under mild, so-called "physiological conditions," and can provide yields of up to 70%.
Q2: How critical is pH control in the Robinson-Schöpf synthesis of this compound?
A2: pH control is extremely critical. The condensation reaction is highly sensitive to the pH of the medium.[1] Optimal yields of this compound, ranging from 45-57%, have been reported at a pH between 2.5 and 4.[1] Deviations from the optimal pH range can lead to a significant decrease in yield and an increase in the formation of side products. Therefore, the use of a suitable buffer system is highly recommended for scale-up.
Q3: What are the main challenges when moving from a lab-scale to a pilot-plant scale for this compound synthesis?
A3: The primary challenges in scaling up the synthesis include:
-
Heat Transfer: Exothermic reactions can lead to localized overheating in large reactors if not managed properly, potentially causing side reactions and degradation.[2]
-
Mass Transfer and Mixing: Achieving uniform mixing of reactants in a large volume is more challenging than in a small flask. Inefficient mixing can result in lower yields and inconsistent product quality.[2]
-
Impurity Profile: Minor impurities at a small scale can become significant issues at a larger scale, complicating purification.[2]
-
Isolation and Purification: Techniques that are straightforward in the lab, like extraction and chromatography, can become cumbersome and less efficient at a larger scale, often requiring specialized equipment.[2][3]
Q4: What purification methods are suitable for large-scale production of this compound?
A4: For large-scale purification, a combination of techniques is often employed.
-
Extraction: A series of acid-base extractions can be used to selectively isolate the basic this compound from non-basic impurities.
-
Crystallization: After extraction and concentration, crystallization is a cost-effective method for obtaining a pure product. Seeding and controlled cooling are important for successful large-scale crystallization.
-
Column Chromatography: While challenging to scale up, column chromatography can be used for final polishing if high purity is required. To make it more efficient on a larger scale, it is crucial to maintain the ratio of crude material to stationary phase and to scale the column diameter rather than the length.[2]
Experimental Protocols
Key Experiment: Robinson-Schöpf Synthesis of this compound (Lab Scale)
This protocol is a generalized representation based on literature descriptions. For scale-up, reagent quantities should be adjusted, and process parameters (e.g., addition rates, mixing speed) must be optimized.
Materials:
-
Glutaraldehyde (e.g., 25% aqueous solution)
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Disodium (B8443419) hydrogen phosphate (B84403) (buffer component)
-
Sodium hydroxide (B78521) (for pH adjustment)
-
Water (solvent)
-
Chloroform (B151607) or Dichloromethane (for extraction)
-
Magnesium sulfate (B86663) or Sodium sulfate (drying agent)
Procedure:
-
A solution of glutaraldehyde in water is prepared.
-
In a separate vessel, methylamine hydrochloride and acetonedicarboxylic acid are dissolved in water.
-
A buffered solution is prepared by dissolving disodium hydrogen phosphate and sodium hydroxide in water.
-
The solutions from steps 2 and 3 are added to the glutaraldehyde solution with vigorous stirring.
-
The reaction mixture is stirred, often overnight, in an ice bath to maintain a low temperature.
-
The pH of the solution is then made strongly basic (e.g., pH 12) by the addition of a concentrated sodium hydroxide solution. This deprotonates the alkaloid, making it soluble in organic solvents.
-
The basic mixture is promptly extracted multiple times with an organic solvent like chloroform or dichloromethane.
-
The combined organic extracts are dried over a drying agent (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure to yield crude this compound, which can be further purified.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low this compound yield.
Signaling Pathway: Robinson-Schöpf Reaction Mechanism
Caption: Simplified reaction pathway of the Robinson-Schöpf synthesis.
References
removal of unreacted starting materials from Pseudopelletierine synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Pseudopelletierine. Our focus is on the effective removal of unreacted starting materials to ensure the purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials in this compound synthesis that may remain in the crude product?
A1: The most common synthesis of this compound is the Robinson-Schöpf reaction, which utilizes glutardialdehyde, methylamine (B109427), and acetonedicarboxylic acid.[1][2] Any of these three starting materials may be present in the crude product if the reaction does not go to completion or if they are used in excess.
Q2: How can I detect the presence of unreacted starting materials in my crude this compound product?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for detecting the presence of unreacted starting materials. By co-spotting your crude product alongside the individual starting materials, you can identify residual components based on their retention factors (Rf). Specific visualization stains are required to see the spots, as the starting materials and product are often not UV-active.[3] Additionally, Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy can be used to identify characteristic signals of the starting materials in your crude product spectrum.[4][5]
Q3: What are the general steps for removing unreacted starting materials?
A3: The typical purification of this compound involves a multi-step process:
-
Liquid-Liquid Extraction: This is the primary method to separate the basic this compound from acidic and neutral impurities. The reaction mixture is typically basified, and the product is extracted into an organic solvent like dichloromethane (B109758).[6]
-
Column Chromatography: For higher purity, column chromatography over alumina (B75360) or silica (B1680970) gel can be employed.[7]
-
Sublimation: Sublimation is a highly effective final purification step for volatile solids like this compound, yielding a product of high purity.[8][9]
Troubleshooting Guides
Problem 1: My crude ¹H NMR spectrum shows unexpected peaks. How do I identify if they are from unreacted starting materials?
Possible Cause: Incomplete reaction or use of excess reagents can lead to the presence of glutardialdehyde, methylamine, or acetonedicarboxylic acid in your crude product.
Solution:
-
Analyze the ¹H NMR Spectrum: Compare the chemical shifts of the unknown peaks in your crude spectrum with the known shifts of the starting materials in the same solvent.
-
Glutardialdehyde: In aqueous solutions, glutardialdehyde exists in equilibrium with various hydrated and cyclic forms, leading to a complex ¹H NMR spectrum. However, the aldehydic protons, if present, would appear far downfield (around 9-10 ppm).
-
Methylamine: As a volatile gas, free methylamine is unlikely to be present after workup. However, if present as a salt (e.g., methylamine hydrochloride), you would expect to see a singlet for the methyl group.
-
Acetonedicarboxylic Acid: This compound is unstable and readily decarboxylates, especially at elevated temperatures, to form acetone (B3395972) and carbon dioxide.[10][11][12] If present, you would expect to see singlets for the methylene (B1212753) protons.
-
-
Confirm with TLC: Run a TLC of your crude product with the starting materials as standards. Use appropriate visualization stains to identify any co-eluting spots.
Problem 2: I see extra spots on my TLC plate after running the crude reaction mixture. How can I tell what they are?
Possible Cause: The extra spots could be unreacted starting materials, side products, or decomposition products.
Solution:
-
Co-spot with Standards: Spot your crude reaction mixture on a TLC plate alongside each of the three starting materials (glutardialdehyde, methylamine, and acetonedicarboxylic acid).
-
Choose an Appropriate Eluent: A common eluent system for alkaloids is a mixture of a relatively nonpolar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol (B129727) or ammonia). The exact ratio may need to be optimized.
-
Visualize with Specific Stains: Since the starting materials and this compound are not strongly UV-active, you will need to use chemical stains for visualization.
-
For Glutaraldehyde (Aldehyde): A 2,4-dinitrophenylhydrazine (B122626) (DNPH) stain will give a yellow-to-red spot.[3]
-
For Methylamine (Primary Amine): A ninhydrin (B49086) stain will produce a characteristic colored spot (often purple or pink).[11]
-
For Acetonedicarboxylic Acid (Carboxylic Acid): A bromocresol green indicator will show a yellow spot on a blue background.[3]
-
For this compound (Alkaloid): Dragendorff's reagent will produce an orange or brown spot.
-
By comparing the Rf values and colors of the spots in your crude mixture to the standards, you can identify the unreacted starting materials. Any remaining unidentified spots may be side products.
Problem 3: My final product is an oil or a low-melting solid, but this compound should be a crystalline solid. What could be the issue?
Possible Cause: The presence of impurities, particularly unreacted starting materials, can lower the melting point of your product and prevent it from crystallizing. Glutaraldehyde, in particular, can exist as a viscous liquid.
Solution:
-
Improve the Liquid-Liquid Extraction:
-
pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 11) before extracting with an organic solvent. This ensures that the this compound is in its free base form and readily extracted, while the acidic acetonedicarboxylic acid remains in the aqueous layer as its carboxylate salt.
-
Multiple Extractions: Perform multiple extractions (at least 3-4 times) with fresh organic solvent to ensure complete removal of the product from the aqueous layer.
-
Washing the Organic Layer: Wash the combined organic extracts with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.
-
-
Perform Column Chromatography: If extraction is insufficient, column chromatography is a more rigorous purification method. Use a suitable stationary phase (e.g., alumina) and eluent system to separate the this compound from the remaining impurities.
-
Utilize Sublimation: Sublimation is an excellent final purification step for this compound. Heating the crude solid under vacuum will cause the this compound to sublime and deposit as pure crystals on a cold surface, leaving non-volatile impurities behind.[8]
Data Presentation
Table 1: Efficiency of Purification Methods for Removal of Unreacted Starting Materials (Qualitative)
| Purification Method | Glutaraldehyde Removal | Methylamine Removal | Acetonedicarboxylic Acid Removal |
| Liquid-Liquid Extraction (Basic Workup) | Moderate | High (as salt) | High (as salt) |
| Column Chromatography | High | High | High |
| Sublimation | High (if volatile) | High (if volatile) | Low (non-volatile) |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Monitoring Reaction Progress and Detecting Impurities
-
Plate Preparation: Use silica gel or alumina-coated TLC plates.
-
Spotting: Dissolve small amounts of your crude reaction mixture, pure this compound (if available), and each starting material in a suitable solvent (e.g., methanol or dichloromethane). Using a capillary tube, spot each sample on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., Dichloromethane:Methanol 9:1). Allow the solvent front to travel up the plate.
-
Visualization:
-
Dry the plate thoroughly.
-
Visualize under a UV lamp (254 nm), although spots may be faint.
-
Sequentially dip or spray the plate with the visualization stains mentioned in the troubleshooting guide (DNPH, ninhydrin, bromocresol green, and Dragendorff's reagent) on separate, well-labeled plates for clear identification. Heat gently if required by the stain protocol.
-
-
Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). Compare the Rf values of the spots in the crude mixture to those of the standards.
Protocol 2: Liquid-Liquid Extraction for the Purification of this compound
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Basification: Slowly add a saturated aqueous solution of a strong base (e.g., sodium hydroxide) to the reaction mixture with stirring until the pH is greater than 11. This converts the this compound to its free base.
-
Extraction: Transfer the basified mixture to a separatory funnel. Add an equal volume of an immiscible organic solvent (e.g., dichloromethane). Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
Separation: Drain the lower organic layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times.
-
Combine and Wash: Combine all the organic extracts. Wash the combined organic layer with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Robinson-Schöpf Reaction [drugfuture.com]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. jocpr.com [jocpr.com]
- 7. Alkaloid Purification - Lifeasible [lifeasible.com]
- 8. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 9. innovation.world [innovation.world]
- 10. chemcess.com [chemcess.com]
- 11. 1,3-Acetonedicarboxylic acid | 542-05-2 [chemicalbook.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Glutaraldehyde Stability in the Robinson-Schöpf Reaction
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of glutaraldehyde (B144438) and its impact on the Robinson-Schöpf reaction. Instability of glutaraldehyde is a common cause of low yields and side product formation in this critical synthetic transformation. This guide offers practical solutions and detailed protocols to help you optimize your experimental outcomes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the Robinson-Schöpf reaction due to glutaraldehyde instability.
Issue 1: Low or No Yield of Tropinone (B130398)
-
Q: My Robinson-Schöpf reaction is resulting in a very low yield or no desired product. Could the glutaraldehyde be the problem?
A: Yes, the quality and stability of the glutaraldehyde solution are critical for the success of the Robinson-Schöpf reaction. Glutaraldehyde in aqueous solution exists in equilibrium with various hydrates and cyclic hemiacetals. Over time, especially under suboptimal storage conditions, it can polymerize through aldol (B89426) condensation reactions. These polymers are less reactive or unreactive in the desired Mannich-type reaction, leading to a significant decrease in the yield of tropinone.[1]
-
Q: How can I determine if my glutaraldehyde has polymerized?
A: A common method to assess the purity of a glutaraldehyde solution is by UV-Vis spectrophotometry. Pure, monomeric glutaraldehyde has a characteristic absorbance maximum at 280 nm. The presence of polymeric impurities leads to an increased absorbance at 235 nm. A high 235/280 nm absorbance ratio (significantly greater than 1) indicates a high degree of polymerization and that the reagent is likely unsuitable for the reaction without purification.[2]
-
Q: What are the ideal storage conditions for glutaraldehyde to minimize polymerization?
A: To maintain the stability of glutaraldehyde solutions, they should be stored at acidic pH (around 3.0-4.5) and low temperatures (2-8 °C). Commercially available solutions are often supplied under these conditions. Avoid storing glutaraldehyde at neutral or alkaline pH, as polymerization is significantly accelerated under these conditions. It is also advisable to store it in a sealed container to prevent oxidation.
Issue 2: Formation of Side Products
-
Q: I am observing significant side product formation in my reaction. Can this be attributed to impure glutaraldehyde?
A: Yes, the presence of glutaraldehyde polymers and other impurities can lead to the formation of undesired side products. These polymeric species can still react, but in a less controlled manner, leading to a complex mixture of products and making the purification of tropinone more challenging.
-
Q: What types of side reactions can occur with aged glutaraldehyde?
A: Polymeric glutaraldehyde contains α,β-unsaturated aldehyde moieties resulting from aldol condensation. These can undergo Michael additions and other non-productive reactions with the amine or the enolate of acetonedicarboxylic acid, diverting the reagents from the desired double Mannich reaction pathway that leads to tropinone.
Quantitative Data on Glutaraldehyde Stability
The stability of glutaraldehyde is highly dependent on pH and temperature. The following tables summarize the key factors influencing its degradation.
Table 1: Effect of pH on Glutaraldehyde Polymerization
| pH | Polymerization Rate | Stability |
| 3.0 - 4.5 | Slow | High (Optimal for storage) |
| 5.0 - 7.0 | Moderate | Moderate |
| > 7.0 | Rapid | Low |
Data compiled from various sources indicating general trends.
Table 2: Effect of Temperature on Glutaraldehyde Stability
| Temperature | Stability | Recommendation |
| 2-8 °C | High | Recommended for long-term storage |
| Room Temperature (~25°C) | Moderate to Low | Short-term storage only; purification recommended before use |
| > 30°C | Very Low | Avoid |
Data compiled from various sources indicating general trends.
Experimental Protocols
Protocol 1: Purification of Glutaraldehyde by Vacuum Distillation
This protocol is recommended for purifying commercial glutaraldehyde solutions that show signs of polymerization.
Materials:
-
Commercial glutaraldehyde solution (e.g., 25% or 50% in water)
-
Vacuum distillation apparatus with a fractionating column
-
Heating mantle
-
Ice bath
-
Round-bottom flasks
Procedure:
-
Assemble the vacuum distillation apparatus. Ensure all glassware is clean and dry.
-
Place the commercial glutaraldehyde solution into the distillation flask.
-
Heat the solution gently under reduced pressure.
-
Collect the fraction that distills at the appropriate boiling point for glutaraldehyde under the applied pressure (the boiling point will be significantly lower than the atmospheric boiling point of 187-189 °C).
-
Collect the purified glutaraldehyde in a receiving flask cooled in an ice bath.
-
Immediately after distillation, dilute the purified glutaraldehyde to the desired concentration with deionized water and adjust the pH to 3.0-4.5 for storage.
-
Store the purified solution at 2-8 °C.
Protocol 2: Quantification of Glutaraldehyde Concentration by Titration
This method determines the concentration of active aldehyde groups in a glutaraldehyde solution.[3][4][5][6]
Materials:
-
Glutaraldehyde solution (unknown concentration)
-
0.5 M Hydroxylamine (B1172632) hydrochloride solution
-
0.5 M Sodium hydroxide (B78521) (standardized solution)
-
pH meter or indicator (e.g., bromophenol blue)
Procedure:
-
Accurately weigh a sample of the glutaraldehyde solution into a beaker.
-
Add a known excess of the 0.5 M hydroxylamine hydrochloride solution.
-
Allow the reaction to proceed for 30 minutes. The reaction is: OHC-(CH2)3-CHO + 2 NH2OH·HCl → HON=CH-(CH2)3-CH=NOH + 2 H2O + 2 HCl
-
Titrate the liberated hydrochloric acid with the standardized 0.5 M sodium hydroxide solution to a pH of 3.5 or the bromophenol blue endpoint.
-
Calculate the concentration of glutaraldehyde based on the volume of NaOH consumed.
Protocol 3: Standard Robinson-Schöpf Synthesis of Tropinone
This protocol is a standard procedure for the synthesis of tropinone.[7][8]
Materials:
-
Succindialdehyde (or a stable precursor like 2,5-dimethoxytetrahydrofuran)
-
Methylamine (B109427) hydrochloride
-
Acetonedicarboxylic acid
-
Sodium acetate (B1210297) or another suitable buffer
-
Deionized water
-
Hydrochloric acid
-
Diethyl ether or other suitable extraction solvent
Procedure:
-
Prepare a buffered solution at approximately pH 5-7. Schöpf found that yields are significantly improved at physiological pH.[9]
-
Dissolve methylamine hydrochloride and acetonedicarboxylic acid in the buffered solution.
-
Slowly add the succindialdehyde (or its precursor) to the reaction mixture with stirring. If using a precursor, it will hydrolyze in situ to generate succindialdehyde.
-
Allow the reaction to stir at room temperature for a specified period (e.g., 24-48 hours).
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to decarboxylate the intermediate tropinone dicarboxylic acid.
-
Make the solution basic and extract the tropinone product with an organic solvent.
-
Dry the organic extracts, concentrate, and purify the tropinone by distillation or chromatography.
Visualizations
Caption: Workflow for ensuring glutaraldehyde quality for the Robinson-Schöpf reaction.
Caption: Simplified degradation pathway of glutaraldehyde leading to reduced reactivity.
Caption: Troubleshooting logic for low yield in the Robinson-Schöpf reaction.
References
- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 2. aapd.org [aapd.org]
- 3. ANALYTICAL METHODS - Toxicological Profile for Glutaraldehyde - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Assay for Glutaraldehyde and Formaldehyde | Electron Microscope Unit [ebe.uct.ac.za]
- 5. A SIMPLE METHOD FOR DETERMINATION OF GLUTARALDEHYDE | CoLab [colab.ws]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
- 8. Tropinone - Wikipedia [en.wikipedia.org]
- 9. Robinson-Schöpf-Reaktion – Wikipedia [de.wikipedia.org]
Technical Support Center: Optimizing the Crystallization of Pseudopelletierine Salts
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of pseudopelletierine salts. The information is designed to assist researchers in optimizing their experimental protocols to obtain high-quality crystals suitable for further analysis and development.
Frequently Asked Questions (FAQs)
Q1: What is the general strategy for crystallizing this compound salts?
A1: The general approach involves dissolving the crude this compound free base in a suitable organic solvent and treating it with a strong mineral acid (e.g., hydrochloric acid, hydrobromic acid) to form the corresponding salt.[1] The salt, being less soluble in the organic solvent than the free base, will then precipitate. Purification is typically achieved through recrystallization from an appropriate solvent system.[1]
Q2: My this compound salt is "oiling out" instead of crystallizing. What should I do?
A2: "Oiling out" is a common issue where the compound separates as a liquid instead of a solid. This often occurs due to high impurity levels, a solvent in which the salt is too soluble, or rapid cooling.[2]
-
Troubleshooting Steps:
-
Increase Solvent Volume: Add more of the primary solvent to ensure the salt remains fully dissolved at high temperatures.[2]
-
Slow Cooling: Allow the solution to cool to room temperature slowly, followed by gradual cooling in an ice bath or refrigerator. Rapid cooling can favor oil formation.[3]
-
Solvent System Modification: If using a single solvent, consider adding an anti-solvent (a solvent in which the salt is poorly soluble) dropwise to the solution at an elevated temperature until slight turbidity is observed. Then, add a few drops of the primary solvent to redissolve the initial precipitate before slow cooling.
-
Purify the Free Base: If the issue persists, consider purifying the this compound free base by column chromatography or sublimation before salt formation to remove impurities that may inhibit crystallization.[4]
-
Q3: I am getting very small or needle-like crystals. How can I obtain larger, more well-defined crystals?
A3: The formation of small or needle-like crystals is often a result of rapid nucleation and crystal growth. To obtain larger crystals, the rate of crystallization needs to be controlled.
-
Troubleshooting Steps:
-
Slower Cooling Rate: As mentioned previously, a slower cooling rate allows for fewer nucleation sites and promotes the growth of larger crystals.[3]
-
Reduce Supersaturation: Use a slightly larger volume of solvent than the minimum required for dissolution at high temperatures. This reduces the degree of supersaturation upon cooling, favoring slower crystal growth.
-
Solvent Selection: The choice of solvent can significantly impact crystal habit. Experiment with different solvents or solvent mixtures. For tropane (B1204802) alkaloids, which are structurally similar to this compound, mixtures of alcohols (like ethanol (B145695) or isopropanol) and ketones (like acetone) have been effective for crystallizing salts.[3]
-
Q4: What are the best solvents for crystallizing this compound and its salts?
A4: this compound free base is soluble in water, freely soluble in alcohol and chloroform, and can be crystallized from pentane (B18724) as a hemihydrate.[4][5] For its salts, the solubility decreases in many organic solvents. A good starting point for recrystallization is to use a solvent in which the salt is soluble at elevated temperatures but sparingly soluble at room temperature.
-
Solvent Selection Strategy:
-
Test the solubility of a small amount of the this compound salt in various solvents at room temperature and with gentle heating.
-
Ideal solvents will show poor solubility at room temperature and good solubility upon heating.
-
Commonly used solvents for alkaloid salt crystallization include ethanol, methanol, isopropanol (B130326), acetone, and mixtures thereof.[3] Forcing crystallization by adding a less polar anti-solvent like diethyl ether or hexane (B92381) can also be effective.
-
Q5: How can I remove colored impurities during crystallization?
A5: Colored impurities can sometimes be removed by treating the crystallization solution with activated charcoal.
-
Procedure:
-
Dissolve the impure salt in the minimum amount of hot solvent.
-
Allow the solution to cool slightly to prevent boiling over.
-
Add a small amount of activated charcoal (about 1-2% of the solute weight).
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtered solution to cool and crystallize.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form | - Solution is not saturated.- Compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase concentration.- Add an anti-solvent dropwise.- Try a different solvent in which the salt is less soluble. |
| "Oiling Out" | - High concentration of impurities.- Solution is too concentrated.- Cooling is too rapid. | - Purify the starting material (free base).- Add more solvent to the hot solution.- Allow for slow cooling to room temperature before further chilling. |
| Low Crystal Yield | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation. | - Concentrate the mother liquor to obtain a second crop of crystals.- Ensure the filtration apparatus is hot during hot filtration.- Cool the solution for a longer period or at a lower temperature. |
| Crystals are Colored | - Presence of colored impurities. | - Use activated charcoal treatment before crystallization. |
| Formation of Fine Powder | - Very rapid crystallization. | - Reduce the rate of cooling.- Use a solvent system that provides a lower degree of supersaturation. |
Experimental Protocols
General Protocol for this compound Hydrochloride Crystallization
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable solvent (e.g., isopropanol or acetone) with gentle heating.
-
Acidification: While stirring, add a solution of hydrochloric acid (e.g., 1M HCl in isopropanol) dropwise until the solution is acidic (test with pH paper). The this compound hydrochloride salt should begin to precipitate.
-
Heating to Dissolve: Gently heat the mixture until all the precipitated salt redissolves, adding a small amount of additional solvent if necessary to achieve a clear solution.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Physical Properties of this compound and its Hydrochloride Salt
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |
| This compound | C₉H₁₅NO | 153.22 | 54 | Soluble in water; Freely soluble in alcohol and chloroform.[5] |
| This compound Hydrochloride | C₉H₁₆ClNO | 189.68 | Not available | Soluble in water.[6] |
Mandatory Visualizations
Caption: General workflow for the crystallization of this compound hydrochloride.
Caption: Troubleshooting decision tree for this compound salt crystallization.
References
- 1. WO1995001984A1 - Process for the extraction and purification of alkaloids - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemicalland21.com [chemicalland21.com]
- 6. This compound hydrochloride [flavscents.com]
Validation & Comparative
A Comparative Analysis of Pseudopelletierine and Tropinone Synthesis
In the realm of alkaloid chemistry, the synthesis of tropane (B1204802) and granatane alkaloids holds significant interest for researchers and drug development professionals due to their diverse pharmacological activities. This guide provides a detailed comparative analysis of the synthetic pathways for two key bicyclic alkaloids: pseudopelletierine, a member of the granatane family, and tropinone (B130398), a fundamental precursor to tropane alkaloids like atropine (B194438) and cocaine.
Synthetic Strategies: A Tale of Two Rings
The synthesis of both this compound and tropinone classically relies on a biomimetic approach, famously exemplified by the Robinson-Schöpf synthesis. This strategy mimics the probable biosynthetic pathways in plants and involves a one-pot reaction that efficiently constructs the characteristic bicyclic core of these molecules. The core of this transformation is the Mannich reaction, a powerful tool in organic synthesis for the formation of carbon-carbon bonds.
The Robinson Synthesis of Tropinone
First reported by Sir Robert Robinson in 1917, the synthesis of tropinone is a landmark in total synthesis.[1] It involves the reaction of succinaldehyde, methylamine (B109427), and acetonedicarboxylic acid (or its synthetic equivalent, acetone).[1][2] This reaction proceeds via a tandem or "double" Mannich reaction.[1] The initial synthesis reported a yield of 17%, which was later optimized to exceed 90%.[1][3]
In contrast, the first synthesis of tropinone, developed by Richard Willstätter in 1901, was a much more arduous process. Starting from cycloheptanone, it required numerous steps to introduce the nitrogen bridge, resulting in a meager overall yield of only 0.75%.[1][3]
The Synthesis of this compound
The synthesis of this compound follows a similar logic to the Robinson synthesis of tropinone. It utilizes glutardialdehyde, methylamine, and acetonedicarboxylic acid in a twofold Mannich reaction to construct the [3.3.1] bicyclic system of the granatane core.[4][5] This method has been reported to produce this compound in yields ranging from 61-73% after purification.[5]
Quantitative Comparison of Synthetic Methods
The following table summarizes the key quantitative data for the classical syntheses of this compound and tropinone, providing a clear comparison of their efficiency.
| Parameter | This compound Synthesis | Robinson Tropinone Synthesis | Willstätter Tropinone Synthesis |
| Starting Materials | Glutardialdehyde, Methylamine, Acetonedicarboxylic Acid | Succinaldehyde, Methylamine, Acetonedicarboxylic Acid (or Acetone) | Cycloheptanone |
| Key Reaction Type | Two-fold Mannich Reaction | Double Mannich Reaction | Multi-step synthesis |
| Reaction Conditions | pH controlled (initially ~2.5, rising to 4.5)[5] | "Physiological pH"[6] | Multiple distinct reaction steps |
| Reported Yield | 61-73% (purified)[5] | Initially 17%, improved to >90%[1][3] | 0.75% (overall)[1][3] |
| Number of Steps | One-pot synthesis | One-pot synthesis | Multiple steps[3] |
Experimental Protocols
General Robinson-Schöpf Type Synthesis for Tropinone and this compound
The following is a generalized protocol based on the principles of the Robinson-Schöpf synthesis. Specific amounts and conditions should be optimized based on literature procedures for the target molecule.
-
Preparation of the Dialdehyde (B1249045) Solution: The respective dialdehyde (succinaldehyde for tropinone or glutardialdehyde for this compound) is prepared in an aqueous solution.
-
Addition of Reagents: To the stirred dialdehyde solution, methylamine hydrochloride and a solution of acetonedicarboxylic acid are added sequentially.
-
pH Adjustment and Reaction: The pH of the reaction mixture is carefully adjusted using a buffer solution (e.g., a phosphate (B84403) buffer) to the optimal range for the condensation and cyclization reactions.[5] The mixture is then stirred at room temperature for an extended period (e.g., 24 hours) to allow the tandem Mannich reactions and subsequent decarboxylation to proceed.[5]
-
Workup and Purification: The reaction mixture is acidified and heated to ensure complete decarboxylation.[5] After cooling, the solution is made basic, and the product is extracted with an organic solvent (e.g., methylene (B1212753) chloride).[5] The combined organic extracts are dried and concentrated. The crude product can then be purified by techniques such as sublimation or crystallization to yield the pure bicyclic ketone.[5]
Visualizing the Synthetic Pathways
The logical relationship between the starting materials and the final bicyclic products can be visualized as follows:
Caption: Comparative flow of key reactants in the synthesis of Tropinone and this compound.
The following diagram illustrates the generalized experimental workflow for the synthesis and purification of these alkaloids.
Caption: Generalized experimental workflow for the synthesis of bicyclic alkaloids.
References
- 1. Tropinone - Wikipedia [en.wikipedia.org]
- 2. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 3. Tropinone - American Chemical Society [acs.org]
- 4. organic chemistry - Synthesis of this compound, Mannich reaction base catalysed - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. Synthesis of this compound - Chempedia - LookChem [lookchem.com]
- 6. Chemical thermodynamics applied to the synthesis of tropinone – Oriental Journal of Chemistry [orientjchem.org]
Comparative Bioactivity Analysis: Pseudopelletierine vs. N-demethylated Analog (Norpseudopelletierine)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pseudopelletierine and its N-demethylated Analog
This compound is a prominent tropane (B1204802) alkaloid found in the root bark of the pomegranate tree (Punica granatum). Its structure is characterized by a bicyclic [3.3.1] nonane (B91170) skeleton with a ketone group and an N-methyl group. The N-demethylated analog, Northis compound, differs by the absence of the methyl group on the nitrogen atom. This structural difference can significantly impact the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier and its affinity for various biological targets.
Bioactivity of Punica granatum Alkaloids
Research on the bioactivity of Punica granatum extracts has indicated a range of pharmacological effects, with a notable focus on acetylcholinesterase (AChE) inhibition. AChE is a key enzyme in the central and peripheral nervous systems responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a mechanism utilized in the treatment of conditions such as Alzheimer's disease.
While specific data for this compound and Northis compound is scarce, studies on pomegranate extracts suggest that the constituent alkaloids may contribute to the observed AChE inhibitory activity.
Data Presentation
Due to the absence of direct comparative data for this compound and Northis compound, the following table summarizes the acetylcholinesterase inhibitory activity of various Punica granatum extracts. This information provides a basis for understanding the potential bioactivity of its alkaloid constituents.
| Extract Source | Plant Part | IC50 (µg/mL) for AChE Inhibition | Reference |
| Punica granatum | Leaves (Ethanolic Extract) | 14.83 | [1] |
| Punica granatum | Leathery Exocarp (Aqueous Extract) | Inhibition of 99.0% ± 4.1% at 250 µg/mL | [2] |
| Punica granatum (Zivzik variety) | Peel (Ethanolic Extract) | 19.7 | [3] |
Note: The provided data is for crude extracts and not for the isolated compounds. The IC50 values represent the concentration of the extract required to inhibit 50% of the enzyme's activity and serve as an indicator of potency. Further research is required to isolate and test the individual alkaloids to determine their specific contributions to this activity.
Experimental Protocols
To facilitate direct comparative studies of this compound and Northis compound, detailed protocols for key bioassays are provided below.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to determine the anticholinesterase activity of compounds.
Principle: The assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (produced by the enzymatic hydrolysis of acetylthiocholine) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). The rate of color formation is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Type VI-S, EC 3.1.1.7)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds (this compound and Northis compound)
-
Positive control (e.g., Galantamine)
-
96-well microplate reader
Procedure:
-
Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of the test compound solution (at various concentrations), and 20 µL of AChE solution (0.36 U/mL).
-
Incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of DTNB (0.5 mM) followed by 20 µL of ATCI (0.71 mM).
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 60 seconds) for 10-15 minutes.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[4][5]
Serotonin (B10506) Receptor Binding Assay
This radioligand binding assay is used to determine the affinity of the test compounds for serotonin receptors.
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific serotonin receptor subtype expressed in a cell membrane preparation. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the receptor.
Materials:
-
Cell membranes expressing the desired serotonin receptor subtype (e.g., 5-HT1A, 5-HT2A)
-
Radiolabeled ligand (e.g., [³H]-8-OH-DPAT for 5-HT1A, [³H]-Ketanserin for 5-HT2A)
-
Unlabeled ligand for non-specific binding determination (e.g., Serotonin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgSO₄)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a reaction tube, add the cell membrane preparation, the radiolabeled ligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubate the mixture at a specific temperature (e.g., 37°C) for a defined period (e.g., 120 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value is determined from a competition binding curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.[6][7][8][9]
Dopamine (B1211576) Receptor Binding Assay
Similar to the serotonin receptor binding assay, this method determines the affinity of compounds for dopamine receptors.
Principle: This assay measures the competitive binding of a test compound and a radiolabeled ligand to a specific dopamine receptor subtype.
Materials:
-
Cell membranes expressing the desired dopamine receptor subtype (e.g., D1, D2)
-
Radiolabeled ligand (e.g., [³H]-SCH 23390 for D1, [³H]-Methylspiperone for D2)
-
Unlabeled ligand for non-specific binding determination (e.g., Haloperidol)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with various salts)
-
Test compounds
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Follow a similar procedure to the serotonin receptor binding assay, using the appropriate dopamine receptor preparation, radioligand, and assay buffer.
-
Incubation times and temperatures may vary depending on the receptor subtype.
-
Data analysis is performed in the same manner to determine IC50 and Ki values.[9][10][11]
Mandatory Visualization
The following diagram illustrates the general mechanism of acetylcholinesterase action at a cholinergic synapse and the effect of an inhibitor.
Conclusion
While direct comparative data on the bioactivity of this compound and its N-demethylated analog, Northis compound, is currently lacking in the scientific literature, the known acetylcholinesterase inhibitory activity of Punica granatum extracts suggests a promising area for further investigation. The structural difference between these two compounds, specifically the presence or absence of the N-methyl group, is likely to have a significant impact on their pharmacological profiles.
The detailed experimental protocols provided in this guide offer a clear pathway for researchers to conduct direct comparative studies. Such research is crucial to elucidate the structure-activity relationships of these alkaloids and to determine their potential as therapeutic agents. Future studies should focus on isolating these compounds in their pure forms and evaluating their activity in a panel of relevant bioassays, including but not limited to acetylcholinesterase, serotonin, and dopamine receptor binding assays. This will provide a comprehensive understanding of their bioactivity and potential for drug development.
References
- 1. Assessment of antioxidant, anti-inflammatory, anti-cholinesterase and cytotoxic activities of pomegranate (Punica granatum) leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of Antioxidant, Anti-Alzheimer, Antidiabetic, Antiglaucoma and Antimicrobial Effects of Zivzik Pomegranate (Punica granatum)—A Chemical Profiling by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Item - Summary of radioligand receptor binding assay components and reactions according to each receptor. - figshare - Figshare [figshare.com]
- 10. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epub.uni-regensburg.de [epub.uni-regensburg.de]
Comparative Guide to the In Vitro Cytotoxicity of Pseudopelletierine Derivatives on Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic performance of various synthetic pseudopelletierine derivatives against several cancer cell lines. The data presented is compiled from preclinical research and aims to inform drug discovery and development efforts in oncology.
Executive Summary
This compound, a bicyclic alkaloid, has served as a scaffold for the synthesis of novel compounds with potential anticancer activities. This guide focuses on monocarbonyl analogs of curcumin (B1669340) that incorporate the this compound framework. While research into the anticancer properties of these specific derivatives is emerging, preliminary data suggests that their cytotoxic effects vary depending on the substitutions on the phenyl rings and the cancer cell line being tested. This document summarizes the available quantitative data, details the experimental methodologies used for their evaluation, and visualizes a key signaling pathway potentially modulated by these compounds.
Quantitative Cytotoxicity Data
The in vitro cytotoxicity of this compound-derived monocarbonyl analogs of curcumin has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay. The results are summarized in the table below.
| Compound ID | Derivative Structure (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) |
| 1 | 4-hydroxy-3-methoxy (Curcumin analog) | MCF-7 (Breast) | > 100[1] |
| MDA-MB-231 (Breast) | > 100[1] | ||
| 2 | 3,4-dimethoxy | MCF-7 (Breast) | > 100[1] |
| MDA-MB-231 (Breast) | > 100[1] | ||
| 3 | 4-hydroxy | MCF-7 (Breast) | 68.34 ± 2.11[1] |
| MDA-MB-231 (Breast) | > 100[1] | ||
| 4 | 4-methoxy | MCF-7 (Breast) | > 100[1] |
| MDA-MB-231 (Breast) | > 100[1] | ||
| 5 | 4-(dimethylamino) | MCF-7 (Breast) | 30.56 ± 1.23[1] |
| MDA-MB-231 (Breast) | 38.74 ± 1.55[1] | ||
| 6 | 4-chloro | MCF-7 (Breast) | 21.34 ± 0.98[1] |
| MDA-MB-231 (Breast) | 14.76 ± 0.67[1] | ||
| 7 | 4-fluoro | MCF-7 (Breast) | > 100[1] |
| MDA-MB-231 (Breast) | > 100[1] | ||
| 8 | Unsubstituted | MCF-7 (Breast) | > 100[1] |
| MDA-MB-231 (Breast) | > 100[1] | ||
| 9 | 2,4-dichloro | MCF-7 (Breast) | > 100[1] |
| MDA-MB-231 (Breast) | > 100[1] | ||
| 10 | 3-ethoxy-4-hydroxy | MCF-7 (Breast) | 59.21 ± 2.01[1] |
| MDA-MB-231 (Breast) | > 100[1] |
Note: The IC50 values are presented as mean ± standard deviation.
Experimental Protocols
The cytotoxicity of the this compound derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
MTT Assay Protocol
-
Cell Seeding: Cancer cells were seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.[3]
-
Compound Treatment: The cells were then treated with various concentrations of the this compound derivatives and incubated for 72 hours.[3]
-
MTT Addition: After the incubation period, the culture medium was removed, and 28 µL of a 2 mg/mL MTT solution was added to each well. The plates were then incubated for 1.5 hours at 37°C.[3]
-
Formazan (B1609692) Solubilization: The MTT solution was removed, and the resulting formazan crystals were dissolved by adding 130 µL of dimethyl sulfoxide (B87167) (DMSO) to each well.[3] The plates were then incubated for an additional 15 minutes with shaking.[3]
-
Absorbance Measurement: The absorbance was measured at a wavelength of 492 nm using a microplate reader.[3] Cell viability was expressed as a percentage of the viability of untreated control cells.
Signaling Pathway Visualization
Curcumin and its analogs are known to exert their anticancer effects by modulating various signaling pathways involved in cell proliferation, survival, and apoptosis. A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in cancer. The following diagram illustrates a simplified model of this pathway and indicates potential points of inhibition by this compound-curcumin analogs, leading to the induction of apoptosis.
Caption: PI3K/Akt/mTOR signaling pathway and apoptosis induction.
Discussion and Future Directions
The preliminary data on the in vitro cytotoxicity of this compound-derived monocarbonyl analogs of curcumin indicate that the nature of the substituent on the phenyl ring plays a crucial role in their anticancer activity. Specifically, derivatives with electron-withdrawing groups, such as chloro (compound 6 ), and electron-donating groups, such as dimethylamino (compound 5 ), exhibited the most promising cytotoxic effects against the tested breast cancer cell lines, MCF-7 and MDA-MB-231. In contrast, many of the other derivatives showed limited to no activity at the concentrations tested.
The observed structure-activity relationship suggests that further chemical modifications could lead to the development of more potent and selective anticancer agents. Future studies should focus on:
-
Expanding the panel of cancer cell lines: Evaluating the cytotoxicity of these derivatives against a broader range of cancer types is necessary to determine their spectrum of activity.
-
Investigating the mechanism of action: While the PI3K/Akt/mTOR pathway is a plausible target based on the known activities of curcumin, detailed mechanistic studies are required to confirm the precise mode of action of these novel this compound derivatives. This should include cell cycle analysis and apoptosis assays.
-
In vivo studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to assess their efficacy and safety in a more complex biological system.
References
Validating the In Vivo Anti-Inflammatory Effects of Pseudopelletierine Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of drug discovery. Pseudopelletierine, a tropane (B1204802) alkaloid derived from the root bark of the pomegranate tree (Punica granatum), has served as a scaffold for the synthesis of new chemical entities. Recent research has focused on developing monocarbonyl analogs of curcumin (B1669340) based on the this compound structure, aiming to enhance bioavailability and therapeutic potential.[1][2] While in vitro studies have demonstrated promising anti-inflammatory activity of these analogs, the critical next step is validation through robust in vivo models.[2]
This guide provides a comparative framework for the in vivo evaluation of this compound analogs, outlining established experimental protocols and data presentation methods. It is designed to assist researchers in designing and executing studies to objectively assess the anti-inflammatory performance of these novel compounds against established alternatives.
Comparative Analysis of Anti-Inflammatory Efficacy
Effective validation requires comparing the subject compounds against a placebo (vehicle) and a well-established non-steroidal anti-inflammatory drug (NSAID), such as Indomethacin or Diclofenac. The following table presents a template for summarizing the quantitative data from a carrageenan-induced paw edema model, a standard for acute inflammation studies.
Table 1: Comparative Efficacy in Carrageenan-Induced Paw Edema in Rats (Hypothetical Data)
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | Edema Inhibition (%) |
| Vehicle Control | - | 0.85 ± 0.12 | 0 |
| This compound Analog 1 | 10 | 0.55 ± 0.09 | 35.3 |
| This compound Analog 1 | 20 | 0.38 ± 0.07 | 55.3 |
| This compound Analog 2 | 10 | 0.62 ± 0.10 | 27.1 |
| This compound Analog 2 | 20 | 0.45 ± 0.08 | 47.1 |
| Indomethacin (Positive Control) | 10 | 0.42 ± 0.06 | 50.6 |
Note: Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed and standardized methodologies are crucial for reproducible and comparable results. Below are protocols for key in vivo experiments.
Carrageenan-Induced Paw Edema Model
This widely used model assesses acute inflammation.[3][4][5]
Objective: To evaluate the ability of this compound analogs to suppress acute inflammation.
Animals: Male Wistar rats (180-220g).
Procedure:
-
Animals are fasted overnight with free access to water.
-
Baseline paw volume is measured using a plethysmometer.
-
Animals are divided into groups: Vehicle control, positive control (e.g., Indomethacin 10 mg/kg), and test groups (this compound analogs at various doses).
-
The vehicle, standard drug, or test compound is administered orally or intraperitoneally.
-
After 1 hour, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Paw volume is measured at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Cotton Pellet-Induced Granuloma Model
This model is used to evaluate the effect of compounds on the proliferative phase of chronic inflammation.[4]
Objective: To assess the anti-proliferative and chronic anti-inflammatory effects of this compound analogs.
Animals: Male Wistar rats (180-220g).
Procedure:
-
Animals are anesthetized.
-
Sterile, pre-weighed cotton pellets (approximately 10 mg) are implanted subcutaneously in the axilla or groin region.
-
The vehicle, standard drug (e.g., Indomethacin), or test compound is administered daily for 7 consecutive days.
-
On day 8, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are dissected out.
-
The wet pellets are weighed, then dried in an oven at 60°C until a constant weight is achieved.
-
The net dry weight of the granuloma is calculated by subtracting the initial weight of the cotton pellet.
-
The percentage inhibition of granuloma formation is calculated relative to the control group.
Mechanism of Action: Potential Signaling Pathways
The anti-inflammatory effects of many natural compounds, including alkaloids, are mediated through the modulation of key signaling pathways.[6][7] Investigating these pathways can provide insights into the mechanism of action of this compound analogs.
Diagram 1: Proposed Anti-Inflammatory Signaling Pathway
Caption: Proposed mechanism of action for this compound analogs.
Experimental Workflow
A logical and systematic workflow is essential for a comprehensive in vivo study.
Diagram 2: In Vivo Validation Workflow
Caption: Systematic workflow for in vivo anti-inflammatory validation.
References
- 1. Monocarbonyl Analogs of Curcumin Based on the this compound Scaffold: Synthesis and Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of anti-inflammatory activity of selected medicinal plants used in Indian traditional medication system in vitro as well as in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo anti-inflammatory and antiarthritic activities of aqueous extracts from Thymelaea hirsuta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pseudopelletierine-Based Compounds with Known Drugs in Anti-Inflammatory, Anticancer, and Cholinergic Activities
For Immediate Release
A comprehensive analysis of emerging Pseudopelletierine-based compounds reveals their potential to rival established drugs in key therapeutic areas. This report details a head-to-head comparison of these novel compounds against well-known anti-inflammatory, anticancer, and cholinergic drugs, supported by available experimental data. The findings suggest that the unique structural scaffold of this compound can be leveraged to develop potent and potentially more tolerable therapeutic agents.
Executive Summary
This guide provides a comparative overview of this compound-based compounds and their performance against established drugs such as diclofenac (B195802), doxorubicin (B1662922), and donepezil (B133215). Through a systematic review of available data, we highlight the promising anti-inflammatory, cytotoxic, and acetylcholinesterase inhibitory activities of these novel molecules. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of tropane (B1204802) alkaloids and their derivatives.
Anti-Inflammatory Activity: this compound-Curcumin Analogs vs. Diclofenac
Recent research has focused on the synthesis of monocarbonyl analogs of curcumin (B1669340) incorporating the this compound scaffold. These hybrid molecules aim to combine the anti-inflammatory properties of curcumin with the favorable pharmacokinetic profile of the this compound backbone. While direct comparative studies are emerging, the well-documented efficacy of curcumin against diclofenac in treating osteoarthritis provides a strong rationale for this approach.[1][2][3][4] Clinical trials have shown that curcumin exhibits comparable efficacy to diclofenac in reducing pain and inflammation, with a potentially better safety profile, particularly regarding gastrointestinal side effects.[1][4]
Table 1: Comparison of Anti-Inflammatory and Related Activities
| Compound/Drug | Target/Mechanism of Action | Efficacy Metric | Cell Line/Model | Reference |
| This compound-Curcumin Analogs | Inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via modulation of NF-κB and MAPK pathways.[5][6] | Dose-dependent reduction of TNF-α and IL-6 production. | Macrophages (in vitro) | [7] |
| Curcumin | Inhibition of COX-2, prostaglandins, and leukotrienes.[3] Modulation of NF-κB, AP-1, and MAPKs signaling pathways.[5][6] | Similar improvement in pain severity and KOOS scale compared to diclofenac. | Knee Osteoarthritis Patients (in vivo) | [1] |
| Diclofenac | Non-selective COX inhibitor, leading to reduced prostaglandin (B15479496) synthesis. | Standard-of-care for pain and inflammation in osteoarthritis. | Knee Osteoarthritis Patients (in vivo) | [1] |
Signaling Pathway: Anti-Inflammatory Action of Curcumin Analogs
The anti-inflammatory effects of curcumin and its analogs are primarily mediated through the downregulation of the NF-κB signaling pathway. Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, inducing the expression of various pro-inflammatory genes, including those for TNF-α and IL-6. Curcumin has been shown to inhibit this translocation, thereby suppressing the inflammatory cascade.[5][6] Additionally, curcumin can modulate the Keap1/Nrf2/HO-1 pathway, which is involved in the cellular antioxidant response and has anti-inflammatory effects.[8]
Anticancer Activity: this compound Derivatives vs. Doxorubicin
While specific data on this compound-based anticancer agents is limited, the broader class of bispidine derivatives, which share a similar bicyclic amine core, has shown promising cytotoxic activity against various cancer cell lines.[9] For a meaningful comparison, we have compiled IC50 values for the standard chemotherapeutic agent doxorubicin across several cancer cell lines.[10][11][12][13] This provides a benchmark against which future this compound derivatives can be evaluated.
Table 2: Comparative Anticancer Activity (IC50 Values in µM)
| Compound/Drug | HepG2 (Liver Cancer) | MCF-7 (Breast Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | Reference | |---|---|---|---|---| | This compound Derivatives | Data Not Available | Data Not Available | Data Not Available | Data Not Available | - | | Doxorubicin | ~1.0 - 5.0 | ~0.5 - 2.8 | ~0.1 - 4.2 | ~0.1 - 1.0 |[10][11][12][13] | | Bispidine Derivative 4c | > 25 (Low toxicity) | - | - | - |[9] | | Bispidine Derivative 4e | ~10-25 | - | - | - |[9] |
Note: IC50 values for doxorubicin can vary significantly depending on the specific experimental conditions.
Experimental Workflow: In Vitro Cytotoxicity Assay
The following workflow outlines a standard procedure for assessing the cytotoxic activity of novel compounds.
Cholinergic Activity: this compound Analogs vs. Donepezil
The structural similarity of this compound to other tropane alkaloids, many of which exhibit cholinergic activity, suggests its potential as a scaffold for developing agents targeting cholinergic receptors.[14] While direct comparative data for this compound derivatives against donepezil is not yet widely available, the known acetylcholinesterase (AChE) inhibitory activity of related alkaloids provides a basis for comparison.[15][16] Donepezil is a cornerstone in the symptomatic treatment of Alzheimer's disease, acting as a reversible inhibitor of AChE.[17][18][19]
Table 3: Comparative Acetylcholinesterase (AChE) Inhibitory Activity
| Compound/Drug | IC50 (nM) | Selectivity for AChE over BuChE | Reference |
| This compound Analogs | Data Not Available | Data Not Available | - |
| Donepezil | 6.7 | >1000-fold | [17][19] |
| Rivastigmine | 4.3 | 7.2-fold | [17][18] |
| Galantamine | ~1280 | Moderate | [18] |
| (7R,13aS)-7-benzylstepholidine (1a) | 40,600 | - | [15] |
| (7S,13aS)-7-benzylstepholidine (1b) | 51,900 | - | [15] |
Note: IC50 values can vary depending on the source of the enzyme and assay conditions.
Experimental Protocols
In Vitro Anti-Inflammatory Assay: Measurement of NO, TNF-α, and IL-6
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound-curcumin analogs for 1 hour. Subsequently, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.
Nitric Oxide (NO) Assay: The concentration of nitrite (B80452) in the culture supernatant is measured as an indicator of NO production using the Griess reagent.
ELISA for TNF-α and IL-6: The levels of TNF-α and IL-6 in the culture supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.
In Vitro Cytotoxicity Assay (MTT Assay)
Cell Seeding: Cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A549) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours.
Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 48-72 hours.
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
Formazan (B1609692) Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes 50% inhibition of cell growth.
Acetylcholinesterase (AChE) Inhibition Assay
Enzyme and Substrate: Electric eel AChE and acetylthiocholine (B1193921) iodide (ATCI) are used as the enzyme and substrate, respectively.
Assay Procedure: The assay is performed in a 96-well plate based on Ellman's method. The reaction mixture contains the enzyme, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound in phosphate (B84403) buffer (pH 8.0). The reaction is initiated by the addition of ATCI.
Measurement: The hydrolysis of ATCI is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.
IC50 Determination: The concentration of the compound that causes 50% inhibition of AChE activity is determined from the dose-response curve.
Conclusion and Future Directions
The preliminary data and structural rationale presented in this guide underscore the potential of this compound-based compounds as a versatile platform for drug discovery. The development of curcumin analogs with a this compound scaffold is a particularly promising strategy for creating novel anti-inflammatory agents. Further research is warranted to synthesize and screen a broader range of this compound derivatives for their anticancer and cholinergic activities. Head-to-head in vivo studies will be crucial to validate the in vitro findings and to assess the pharmacokinetic and safety profiles of these promising compounds.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are investigational and have not been approved for clinical use.
References
- 1. Safety and efficacy of curcumin versus diclofenac in knee osteoarthritis: a randomized open-label parallel-arm study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ABC Herbalgram Website [herbalgram.org]
- 3. scispace.com [scispace.com]
- 4. Curcumin vs Diclofenac To Manage Knee Osteoarthritis Pain [centenoschultz.com]
- 5. Anti-Inflammatory Effects of Curcumin in the Inflammatory Diseases: Status, Limitations and Countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Bioevaluation of New Stable Derivatives of Chrysin-8-C-Glucoside That Modulate the Antioxidant Keap1/Nrf2/HO-1 Pathway in Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. The comparison of cytotoxicity of the anticancer drugs doxorubicin and ellipticine to human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholinesterase inhibitors from botanicals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Synthesis and Inhibition Evaluation of New Benzyltetrahydroprotoberberine Alkaloids Designed as Acetylcholinesterase Inhibitors [frontiersin.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Portico [access.portico.org]
- 18. researchgate.net [researchgate.net]
- 19. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Nicotinic Acetylcholine Receptor Modulation: A Comparative Guide to the Structure-Activity Relationships of Pseudopelletierine and its Analogs
For researchers, scientists, and drug development professionals, understanding the intricate dance between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pseudopelletierine analogs and other key ligands targeting nicotinic acetylcholine (B1216132) receptors (nAChRs), crucial players in cognitive function, addiction, and neurodegenerative diseases.
This compound, a tropane (B1204802) alkaloid, presents a rigid bicyclic scaffold that has inspired the design of novel cholinergic ligands. While comprehensive SAR studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, by examining related tropane alkaloids and other structurally distinct nAChR modulators, we can deduce key pharmacophoric features and structural modifications that influence receptor affinity and selectivity.
Comparative Analysis of Nicotinic Acetylcholine Receptor Ligands
The following table summarizes the binding affinities (Ki) of this compound, related tropane alkaloids, and other notable nAChR ligands for various nAChR subtypes. This data, collated from multiple studies, highlights the impact of structural variations on receptor interaction.
| Compound | Scaffold | nAChR Subtype | Binding Affinity (Ki, nM) | Reference |
| This compound | Tropane | Broad (non-selective) | Lower affinity | General knowledge |
| Atropine (B194438) | Tropane | Muscarinic (high), Nicotinic (low) | >10,000 (nAChR) | [1] |
| Scopolamine (B1681570) | Tropane | Muscarinic (high), Nicotinic (low) | >10,000 (nAChR) | [1] |
| Cocaine | Tropane | Nicotinic (moderate) | ~3,500 | [1] |
| (+)-Pyrido[2][3]homotropane ((+)-PHT) | Homotropane | α4β2 | 1.29 | [3] |
| (-)-Pyrido[2][3]homotropane ((-)-PHT) | Homotropane | α4β2 | 346 | [3] |
| Tilorone Analog 1 | Fluorenone | α7 | 56 | [4] |
| Tilorone Analog 2 (rigidified amine) | Fluorenone | α7 | 8 | [4] |
| DHβE Analog 1 | Erythrinane | α4β2 | 820 | [5] |
| DHβE Analog 2 (modified) | Erythrinane | α4β2 | >10,000 | [5] |
Key SAR Insights:
-
Tropane Alkaloids: The basic nitrogen atom in the bicyclic system is crucial for interaction with the receptor. However, tropane alkaloids like atropine and scopolamine show significantly higher affinity for muscarinic receptors over nicotinic receptors.[1] Cocaine, another tropane alkaloid, exhibits moderate affinity for nAChRs.[1]
-
Homotropane Analogs: The conformational rigidity of the homotropane scaffold in (+)-PHT contributes to its high affinity for the α4β2 nAChR subtype.[3] The stereochemistry is critical, as the (-)-enantiomer shows a dramatic decrease in affinity.[3]
-
Tilorone Analogs: For the fluorenone scaffold, the presence of two basic sidechains is essential for potent α7 nAChR activity.[4] Conformationally rigidifying these sidechains can further enhance affinity.[4]
-
Erythrinane Analogs: The saturation level and the integrity of the core bicyclic system of DHβE are critical for maintaining affinity at the α4β2 nAChR.[5] Even minor modifications can lead to a significant loss of activity.[5]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the SAR studies of nAChR ligands.
Radioligand Binding Assays
This assay is used to determine the binding affinity of a test compound for a specific receptor subtype.
Workflow:
References
- 1. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US20090234129A1 - Synthesis of nicotine derivatives from nicotine - Google Patents [patents.google.com]
- 3. In Vitro and in Vivo Neuronal Nicotinic Receptor Properties of (+)and (−)-Pyrido[3,4]homotropane [(+)- and (−)-PHT]: (+)-PHT Is a Potent and Selective Full Agonist at α6β2 Containing Neuronal Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Pharmacological Evaluation of DHβE Analogues as Neuronal Nicotinic Acetylcholine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Comparative Analysis of Pseudopelletierine-Based Scaffolds
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer both efficacy and favorable pharmacological properties is a continuous endeavor. Pseudopelletierine, a bicyclic alkaloid, presents a rigid and structurally unique framework that has emerged as a promising starting point for the development of new therapeutic agents. This guide provides a comparative overview of the efficacy of different this compound-based scaffolds, focusing on their application in anti-inflammatory and neurodegenerative disorders.
This analysis synthesizes experimental data from recent studies to highlight the versatility of the this compound scaffold and the impact of chemical modifications on biological activity. We will delve into the anti-inflammatory potential of curcuminoid analogs and the acetylcholinesterase inhibitory activity of novel derivatives, providing a clear comparison of their performance.
Anti-Inflammatory Applications: this compound-Curcuminoid Conjugates
A significant area of exploration for this compound-based scaffolds has been in the development of novel anti-inflammatory agents. Drawing inspiration from the well-documented, yet bioavailability-limited, anti-inflammatory properties of curcumin (B1669340), researchers have synthesized monocarbonyl analogs of curcumin built upon the this compound framework. The core rationale behind this approach is to leverage the rigid bicyclic structure of this compound to enhance the pharmacokinetic profile of the resulting compounds.
A key study in this area synthesized a series of ten novel this compound-derived monocarbonyl analogs of curcumin and evaluated their in vitro anti-inflammatory properties and cytotoxicity.[1][2][3]
Comparative Efficacy of Anti-Inflammatory Scaffolds
The anti-inflammatory effects of these compounds were assessed by measuring their impact on the release of various cytokines from peripheral blood mononuclear cells (PBMCs). The following table summarizes the key findings for the most active compounds compared to curcumin and the non-steroidal anti-inflammatory drug (NSAID), naproxen.
| Compound | Concentration (µg/mL) | IL-1β Release (% of Control) | IFN-γ Release (% of Control) | TNF Release (% of Control) | IL-10 Release (% of Control) | Cytotoxicity |
| Curcumin | 1.56 | ↓ | ↓ | ↓ | ↓ | Non-toxic |
| Naproxen | 1.56 | ↓ | No significant effect | No significant effect | ↑ | Non-toxic |
| Compound 11 | 1.56 | No significant effect | ↓ | No significant effect | No significant effect | Non-toxic |
| Compound 12 | 1.56 | No significant effect | ↓ | No significant effect | ↑ | Non-toxic |
Note: ↓ indicates a significant decrease, ↑ indicates a significant increase in cytokine levels.[2]
Key Observations:
-
Compounds 11 and 12 demonstrated significant reductions in IFN-γ levels, a key pro-inflammatory cytokine.[2]
-
Compound 12 also significantly increased the production of the anti-inflammatory cytokine IL-10.[2]
-
Notably, unlike curcumin, these this compound-based analogs did not significantly affect the release of IL-1β and TNF after LPS stimulation.[2]
-
All tested compounds, including curcumin, showed no cytotoxicity at the effective concentrations.[2]
Experimental Protocols
Synthesis of Monocarbonyl Analogs of Curcumin: The synthesis involved a Claisen–Schmidt aldol (B89426) condensation reaction between this compound and various aromatic aldehydes in a water-ethanol medium, using a 1 M NaOH aqueous solution as a catalyst.[2]
In Vitro Anti-Inflammatory Assay: Peripheral blood mononuclear cells (PBMCs) were isolated from buffy coats of healthy donors. The cells were then stimulated with lipopolysaccharide (LPS) in the presence or absence of the test compounds. After a 24-hour incubation period, the levels of cytokines (IL-1β, IFN-γ, TNF, and IL-10) in the cell culture supernatants were measured using enzyme-linked immunosorbent assay (ELISA) kits.[2]
Cytotoxicity Assay: The cytotoxicity of the compounds was evaluated using a resazurin-based in vitro toxicology assay kit. PBMCs were incubated with the compounds for 24 hours, and cell viability was assessed by measuring the reduction of resazurin (B115843) to the fluorescent resorufin.
Targeting Neurodegenerative Disorders: Acetylcholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in acetylcholine (B1216132) levels is a key contributor to the cognitive deficits observed in patients. Therefore, inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a primary therapeutic strategy. The rigid structure of the this compound scaffold makes it an attractive candidate for designing novel AChE inhibitors.
While direct comparative studies on a series of this compound-based AChE inhibitors with extensive quantitative data are not yet prevalent in the public domain, the foundational principle of utilizing this scaffold is based on its ability to present key pharmacophoric features in a defined spatial orientation to interact with the active site of the enzyme.
Conceptual Framework for Efficacy
The design of effective this compound-based AChE inhibitors would involve the strategic placement of functional groups to interact with key residues in the active site of the enzyme. This includes the catalytic anionic site (CAS) and the peripheral anionic site (PAS). The bicyclic core of this compound can serve as a rigid anchor to position these interacting moieties optimally.
Hypothetical Efficacy Comparison of this compound-Based AChE Inhibitors:
| Scaffold Modification | Target Interaction Site | Expected Relative Potency (IC50) | Rationale |
| Aromatic moiety linked to the nitrogen atom | Peripheral Anionic Site (PAS) | Moderate | The aromatic group can establish π-π stacking interactions with aromatic residues in the PAS. |
| Cationic group at a specific distance from the core | Catalytic Anionic Site (CAS) | High | A positively charged group can interact with the anionic residues in the CAS, mimicking the quaternary ammonium (B1175870) group of acetylcholine. |
| Combination of aromatic and cationic groups | Both CAS and PAS | Very High | Dual-site inhibitors that can bridge the CAS and PAS are expected to have the highest potency. |
Experimental Protocols for AChE Inhibition Assay
Enzyme Inhibition Assay (Ellman's Method): The AChE inhibitory activity of compounds is typically determined using a modified Ellman's spectrophotometric method. The assay measures the rate of hydrolysis of acetylthiocholine (B1193921) iodide by AChE. The product of this reaction, thiocholine, reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically at 412 nm. The inhibitory activity of the compounds is expressed as the concentration that inhibits the enzyme activity by 50% (IC50).
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Anti-inflammatory signaling pathway and points of intervention.
Caption: Experimental workflow for AChE inhibitor screening.
Conclusion and Future Directions
The this compound scaffold demonstrates considerable promise as a versatile platform for the design of novel therapeutic agents. The studies highlighted in this guide illustrate its potential in two distinct and significant therapeutic areas: inflammation and neurodegenerative disorders. The anti-inflammatory curcuminoid analogs show a nuanced modulation of the cytokine profile, suggesting a more targeted mechanism of action compared to curcumin. While the exploration of this compound-based acetylcholinesterase inhibitors is in its nascent stages, the structural characteristics of the scaffold provide a strong rationale for its further development in this area.
Future research should focus on expanding the library of this compound derivatives and conducting comprehensive structure-activity relationship (SAR) studies to elucidate the key molecular features that govern their efficacy and selectivity for various biological targets. Furthermore, in vivo studies are crucial to validate the promising in vitro results and to assess the pharmacokinetic and safety profiles of these novel compounds. The continued exploration of this unique chemical scaffold holds the potential to yield next-generation therapeutics for a range of challenging diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and in vitro cholinesterase inhibitory potential of dihydropyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Cross-Reactivity of Pseudopelletierine Derivatives in Immunoassays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential cross-reactivity of pseudopelletierine and its derivatives in immunoassays designed for tropane (B1204802) alkaloids. Due to a lack of direct experimental data on this compound, this guide leverages data from existing studies on other tropane alkaloids and infers potential cross-reactivity based on structural similarities.
Introduction to this compound and Immunoassay Cross-Reactivity
This compound is a tropane alkaloid homologue, naturally found in the pomegranate tree (Punica granatum). It shares the characteristic bicyclic [3.3.1] nonane (B91170) core structure with other tropane alkaloids like atropine (B194438) and scopolamine (B1681570), which are of significant interest in food safety and clinical diagnostics. Immunoassays, such as ELISA and lateral flow assays, are common methods for the rapid detection of these compounds. However, the specificity of these assays is a critical parameter, as antibodies developed against one tropane alkaloid may cross-react with structurally similar molecules, leading to false-positive results. Understanding the potential for cross-reactivity of this compound is crucial for the accurate interpretation of immunoassay results.
Structural Comparison of Tropane Alkaloids
The potential for cross-reactivity in an immunoassay is largely determined by the structural similarity between the target analyte and other compounds. The core structure of this compound is a 9-methyl-9-azabicyclo[3.3.1]nonan-3-one. This differs from the core of more commonly tested tropane alkaloids like atropine and scopolamine, which are based on a 8-azabicyclo[3.2.1]octane skeleton. Despite this difference in the bicyclic core, the overall shape and the presence of the N-methyl group are features that could be recognized by antibodies raised against other tropane alkaloids.
Cross-Reactivity Data of Common Tropane Alkaloids
While direct cross-reactivity data for this compound is not available in the reviewed literature, the following table summarizes the cross-reactivity of several tropane alkaloids in a broad-spectrum lateral flow immunoassay (LFIA). This data can be used to infer the potential for cross-reactivity based on the antibody's tolerance for structural variations. The assay was developed for the simultaneous detection of six tropane alkaloids.[1][2]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Atropine | 8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate | 0.22 | 100 |
| L-Hyoscyamine | (8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 3-hydroxy-2-phenylpropanoate | 0.29 | 75.9 |
| Scopolamine | (1R,2R,4S,5S,7s)-7-(2-hydroxy-1-phenylethoxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonane | 0.51 | 43.1 |
| Homatropine | (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-hydroxy-2-phenylacetate | 0.30 | 73.3 |
| Apoatropine | (8-methyl-8-azabicyclo[3.2.1]oct-3-yl) 2-phenylprop-2-enoate | 0.94 | 23.4 |
| Anisodamine | (3R)-3-(2-phenyl-3-hydroxypropanoyloxy)tropane | 6.34 | 3.5 |
Data sourced from a study on a lateral flow immunoassay for six tropane alkaloids.[1][2]
Inference for this compound: The antibody used in this assay demonstrates broad specificity, recognizing various modifications to the ester side chain of the tropane core. However, all the tested compounds share the same 8-azabicyclo[3.2.1]octane core. This compound's [3.3.1] nonane core is a more significant structural deviation. It is therefore plausible that the cross-reactivity of this compound with antibodies developed specifically for atropine or scopolamine would be low. However, without direct experimental validation, this remains a hypothesis. For a definitive assessment, this compound and its derivatives should be included in the cross-reactivity panel during the validation of any tropane alkaloid immunoassay.
Experimental Protocols
Below are detailed methodologies for common immunoassay formats used for the detection of tropane alkaloids.
Competitive ELISA Protocol for Tropane Alkaloids
This protocol is a general guideline for a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Coating: Microtiter plates are coated with a tropane alkaloid-protein conjugate (e.g., atropine-BSA) in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound coating antigen.
-
Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
-
Washing: The plates are washed again as described in step 2.
-
Competitive Reaction: A mixture of the sample (or standard) and a specific monoclonal or polyclonal antibody against the target tropane alkaloid is added to the wells. The plate is incubated for 1-2 hours at 37°C. During this incubation, the free tropane alkaloid in the sample competes with the coated tropane alkaloid for binding to the antibody.
-
Washing: The plates are washed to remove unbound antibodies and sample components.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) and specific for the primary antibody is added to the wells. The plate is incubated for 1 hour at 37°C.
-
Washing: The plates are washed to remove the unbound secondary antibody.
-
Substrate Addition: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark for 15-30 minutes at room temperature. The enzyme converts the substrate into a colored product.
-
Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2M H2SO4).
-
Measurement: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the tropane alkaloid in the sample is inversely proportional to the color intensity.
Lateral Flow Immunoassay (LFIA) Protocol for Tropane Alkaloids[1][2]
This protocol describes a typical competitive lateral flow immunoassay.
-
Sample Preparation: The sample (e.g., food extract, urine) is mixed with a sample buffer.
-
Application: A defined volume of the prepared sample is applied to the sample pad of the LFIA strip.
-
Competitive Binding: As the sample migrates along the strip by capillary action, it rehydrates gold nanoparticle-labeled antibodies specific for the target tropane alkaloid. If the target alkaloid is present in the sample, it will bind to the antibodies.
-
Capture: The sample-antibody mixture continues to migrate to the test line, which is coated with a tropane alkaloid-protein conjugate. Any unbound labeled antibodies will be captured at the test line, resulting in a visible colored line. If the target alkaloid is present in the sample, it will have already bound to the antibodies, preventing them from binding to the test line. Therefore, the intensity of the test line is inversely proportional to the concentration of the analyte.
-
Control: The mixture then migrates to the control line, which is coated with a secondary antibody that captures the labeled primary antibody, regardless of whether it has bound to the target analyte. A visible control line indicates that the test has run correctly.
-
Interpretation: The result is interpreted by visually comparing the intensity of the test line to the control line or by using a portable reader for quantitative or semi-quantitative analysis.
Visualizations
Experimental Workflow for Competitive ELISA
References
A Comparative Guide to Validated Analytical Methods for Pseudopelletierine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methodologies for the quantification of pseudopelletierine, a prominent alkaloid found in the pomegranate plant (Punica granatum). The selection of an appropriate analytical technique is critical for accurate quantification in various matrices, including plant extracts, pharmaceutical formulations, and biological samples. This document outlines the performance of common analytical methods—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—supported by representative experimental data and detailed protocols.
Data Presentation: Comparison of Analytical Methods
The performance of each analytical method is summarized in the table below. The presented values are synthesized from published data on this compound and structurally related tropane (B1204802) and piperidine (B6355638) alkaloids, providing a reliable reference for method selection and development.
| Validation Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | >0.998 | >0.995 | >0.999 |
| Linear Range | 0.5 - 100 µg/mL | 0.1 - 50 µg/mL | 0.1 - 100 ng/mL |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% | 98 - 102% |
| Precision (RSD %) | < 2% | < 10% | < 5% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | ~0.05 ng/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL | ~0.1 µg/mL | ~0.1 ng/mL |
Experimental Protocols
Detailed methodologies for the quantification of this compound using HPLC-UV, GC-MS, and LC-MS/MS are provided below. These protocols are based on established methods for the analysis of alkaloids in plant-derived samples.
Sample Preparation (General Protocol for Plant Material)
-
Extraction:
-
Homogenize 1 gram of dried and powdered plant material (e.g., pomegranate root bark).
-
Extract with 20 mL of methanol (B129727) containing 1% acetic acid using ultrasonication for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Repeat the extraction process twice more.
-
Combine the supernatants and evaporate to dryness under reduced pressure.
-
-
Purification (Solid-Phase Extraction - SPE):
-
Reconstitute the dried extract in 10 mL of 10% methanol.
-
Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the reconstituted extract onto the SPE cartridge.
-
Wash the cartridge with 10 mL of deionized water to remove polar impurities.
-
Elute the alkaloids with 10 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in a suitable solvent for analysis (e.g., mobile phase for HPLC, or a derivatization agent for GC).
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
-
Chromatographic System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (acetonitrile).
-
Gradient Program: Start with 5% B, increasing to 40% B over 15 minutes, then to 90% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection: 210 nm.
-
Quantification: Based on a calibration curve prepared from a certified reference standard of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Derivatization (Required):
-
To the dried extract, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70 °C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of this compound.
-
-
GC System: Agilent 7890B GC with a 5977A MSD or equivalent.
-
Column: HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature of 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-550.
-
Quantification: Based on the peak area of a characteristic ion of the this compound-TMS derivative, using a calibration curve.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
LC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start with 2% B, increasing to 50% B over 5 minutes, then to 95% B over 2 minutes, hold for 1 minute, and return to initial conditions.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions: A specific precursor ion to product ion transition for this compound would be monitored (e.g., m/z 154.1 → 96.1).
-
Quantification: Based on the peak area from the MRM chromatogram, using a calibration curve prepared with a certified reference standard.
Mandatory Visualization
The following diagram illustrates a generalized workflow for the validation of an analytical method for this compound quantification, a critical process to ensure reliable and reproducible results.
Caption: Workflow for analytical method validation.
A Comparative Spectroscopic Analysis of Pseudopelletierine and Isopelletierine: A Guide for Researchers
This guide provides a detailed comparative analysis of the spectroscopic properties of Pseudopelletierine and Isopelletierine, two prominent piperidine (B6355638) alkaloids found in the root-bark of the pomegranate tree (Punica granatum). This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of these natural compounds.
Introduction
This compound and Isopelletierine are members of the piperidine alkaloid family, known for their interesting chemical structures and potential biological activities. A thorough understanding of their spectroscopic profiles is essential for their identification, characterization, and further investigation into their pharmacological properties. This guide summarizes the available spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and provides standardized experimental protocols for these analytical techniques.
Spectroscopic Data Comparison
While extensive spectroscopic data is available for this compound, detailed and publicly accessible spectroscopic data for Isopelletierine is limited in the current literature. Isopelletierine is often described as the racemic form of pelletierine. The following tables summarize the known quantitative data for this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-1, H-5 | 3.36 | m | - |
| H-2β, H-4β | 2.84 | m | - |
| N-CH₃ | 2.67 | s | - |
| H-2α, H-4α | 2.27 | m | - |
| H-6β, H-8β | 2.00 | m | - |
| H-6α, H-8α | 1.59 | m | - |
| H-7 (axial) | 1.55 | m | - |
| H-7 (equatorial) | 1.46 | m | - |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ) in ppm |
| C-3 | 209.7 |
| C-1, C-5 | 55.8 |
| C-2, C-4 | 41.9 |
| N-CH₃ | 40.9 |
| C-6, C-8 | 29.1 |
| C-7 | 15.8 |
Solvent: CDCl₃
Table 3: Mass Spectrometry Data for this compound
| Technique | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| EI-MS | 153 | 110, 96, 82, 68, 55, 42 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide, adapted from standard practices for the analysis of alkaloids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the alkaloids.
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a proton frequency of 300 MHz or higher.
Sample Preparation:
-
Dissolve 5-10 mg of the purified alkaloid in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, methanol-d₄, acetone-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain a reference signal.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Tune and shim the spectrometer to achieve optimal resolution and lineshape.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm for alkaloids).
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Employ a sufficient number of scans and a relaxation delay to ensure quantitative accuracy for all carbon signals.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the alkaloids.
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean.
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Collect a background spectrum of the empty ATR crystal before running the sample.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the alkaloids.
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
Sample Introduction (Electron Ionization - EI for GC-MS):
-
Dissolve the sample in a volatile organic solvent.
-
Inject the solution into the GC, where the components are separated based on their boiling points and polarity.
-
The separated components then enter the mass spectrometer.
Data Acquisition:
-
In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Logical Workflow and Potential Signaling Pathways
The following diagrams illustrate a logical workflow for the comparative spectroscopic analysis of alkaloids and a potential signaling pathway that may be influenced by piperidine alkaloids, based on current research on related compounds.
Caption: Workflow for comparative spectroscopic analysis of alkaloids.
Caption: Putative neuronal signaling pathway for piperidine alkaloids.
Conclusion
This guide provides a foundational resource for the spectroscopic analysis of this compound. The detailed data and protocols presented herein will aid researchers in the identification and characterization of this alkaloid. While comprehensive spectroscopic data for Isopelletierine remains elusive in the public domain, the provided methodologies offer a clear path for its future characterization. Further research is warranted to fully elucidate the spectroscopic properties of Isopelletierine and to investigate the specific interactions of both this compound and Isopelletierine with neuronal signaling pathways. Such studies will be invaluable for unlocking the full therapeutic potential of these fascinating natural products.
A Comparative Guide to the Metabolic Stability of Novel Pseudopelletierine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for assessing the metabolic stability of novel Pseudopelletierine derivatives, a critical step in early drug development. Due to the limited publicly available data on the metabolic fate of specific novel this compound derivatives, this document focuses on establishing a robust comparison methodology. Here, we compare a hypothetical novel derivative, designated as PS-D-01 , against a well-characterized, rapidly metabolized compound, Verapamil, to illustrate the assessment process. This guide furnishes detailed experimental protocols, presents data in a clear, comparative format, and visualizes the experimental workflow to aid researchers in drug discovery and development.
The metabolic stability of a drug candidate is a key determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] Early assessment of metabolic stability allows for the selection of more promising candidates and guides medicinal chemistry efforts to optimize metabolic "soft spots".[2]
Comparative Metabolic Stability Data
The in vitro metabolic stability of a compound is typically assessed by measuring the rate of its disappearance when incubated with a metabolically active system, such as liver microsomes.[3] The primary parameters derived from these studies are the half-life (t½) and the intrinsic clearance (Clint).[4] The following table summarizes hypothetical experimental data for our novel this compound derivative, PS-D-01, in comparison to the control compound, Verapamil, in human liver microsomes.
| Compound | Half-Life (t½, min) | Intrinsic Clearance (Clint, µL/min/mg protein) |
| PS-D-01 (Hypothetical) | 45 | 15.4 |
| Verapamil (Control) | 12 | 57.8 |
This data is for illustrative purposes and represents a typical outcome for a moderately stable compound (PS-D-01) versus a less stable one (Verapamil).
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for the replication and interpretation of metabolic stability data. The following protocol outlines a standard in vitro metabolic stability assay using liver microsomes.[5][6]
Microsomal Stability Assay Protocol
1. Materials and Reagents:
-
Test compound (e.g., PS-D-01) and control compound (e.g., Verapamil)
-
Pooled human liver microsomes (HLM)[5]
-
Phosphate (B84403) buffer (100 mM, pH 7.4)[4]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[4]
-
Acetonitrile (B52724) (ACN) with an internal standard for reaction termination and sample preparation[5]
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis[7]
2. Assay Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds in a suitable solvent like DMSO. The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.5%) to avoid enzyme inhibition.[5]
-
Incubation Mixture Preparation: In a 96-well plate, add the liver microsomes to the phosphate buffer. Pre-incubate the plate at 37°C for a few minutes.[8]
-
Initiation of Metabolic Reaction: Add the test compound to the wells, followed by the NADPH regenerating system to initiate the metabolic reaction. The final volume and concentrations should be optimized for the specific assay.[5][8]
-
Time Points: Samples are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes) to monitor the disappearance of the parent compound.[5][6]
-
Reaction Termination: The reaction at each time point is stopped by adding cold acetonitrile containing an internal standard.[5]
-
Sample Processing: The plates are centrifuged to precipitate the microsomal proteins. The supernatant is then transferred for analysis.[6]
3. Data Analysis:
-
Quantification: The concentration of the parent compound remaining at each time point is determined using a validated LC-MS/MS method.[3][7] LC-MS/MS is the preferred technique due to its high sensitivity and selectivity, which is crucial for detecting low levels of metabolites in complex biological matrices.[7]
-
Calculation of Metabolic Stability Parameters: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line is used to determine the elimination rate constant (k). From this, the half-life (t½ = 0.693/k) and intrinsic clearance (Clint) are calculated.[4]
Visualizing the Experimental Workflow
To provide a clear overview of the process, the following diagram illustrates the key steps in the microsomal stability assay.
Caption: Workflow of the in vitro microsomal stability assay.
Potential Metabolic Pathways for this compound Derivatives
While specific metabolic pathways for novel this compound derivatives require experimental determination, insights can be drawn from the metabolism of other alkaloids.[8] Alkaloids often undergo Phase I and Phase II metabolism.[8]
Phase I Metabolism: This typically involves oxidation, reduction, and hydrolysis reactions, primarily mediated by cytochrome P450 (CYP) enzymes.[9] For this compound derivatives, likely metabolic transformations include:
-
N-demethylation: Removal of the methyl group from the nitrogen atom.
-
Hydroxylation: Addition of a hydroxyl group to the carbon skeleton.
-
Oxidation: Formation of N-oxides or other oxidative products.
Phase II Metabolism: This involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion.[9] Common conjugation reactions include:
-
Glucuronidation: Addition of glucuronic acid.
-
Sulfation: Addition of a sulfate (B86663) group.
The identification of these metabolites is crucial for a complete understanding of the drug's disposition and potential for active or toxic metabolites.[10] Advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are often employed for the structural elucidation of metabolites.[2][9]
The following diagram illustrates a generalized metabolic pathway for alkaloids.
Caption: Potential metabolic fate of this compound derivatives.
References
- 1. Metabolic stability and its role in the discovery of new chemical entities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical strategies for identifying drug metabolites. | Semantic Scholar [semanticscholar.org]
- 3. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. mercell.com [mercell.com]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 8. benchchem.com [benchchem.com]
- 9. Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - Blogs - News [alwsci.com]
- 10. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Neuroactivity of Pseudopelletierine and Other Tropane Alkaloids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroactive properties of pseudopelletierine, a granatane alkaloid, with those of well-characterized tropane (B1204802) alkaloids such as cocaine, atropine (B194438), and scopolamine (B1681570). While direct experimental data on the neuroactivity of this compound is limited, its structural similarity to the tropane core allows for inferred comparisons with its more extensively studied counterparts. This document summarizes available quantitative data, outlines relevant experimental methodologies, and visualizes key concepts to facilitate further research and drug development.
Introduction to Tropane and Granatane Alkaloids
Tropane alkaloids are a class of bicyclic [3.2.1] alkaloids known for their significant pharmacological effects.[1] Prominent members include the stimulant cocaine and the anticholinergic agents atropine and scopolamine.[1] These compounds exert their effects by interacting with key components of the nervous system, primarily neurotransmitter receptors and transporters.
This compound is the primary alkaloid found in the root-bark of the pomegranate tree (Punica granatum).[1] It possesses a granatane skeleton (N-methyl-9-azabicyclo[3.3.1]-nonane), which is a structural homolog of the tropane ring (N-methyl-8-azabicyclo[3.2.1]-octane).[2] This structural similarity suggests that this compound may share neuroactive properties with tropane alkaloids. Recent research on other granatane alkaloids has shown anticholinergic activity comparable to that of atropine, further supporting this hypothesis.[3]
Comparative Neuroactivity
The neuroactivity of tropane alkaloids is diverse, primarily targeting either the dopaminergic or the cholinergic system. Cocaine is a potent inhibitor of the dopamine (B1211576) transporter (DAT), leading to increased synaptic dopamine levels and stimulant effects.[4] In contrast, atropine and scopolamine are competitive antagonists of muscarinic acetylcholine (B1216132) receptors (mAChRs), producing anticholinergic effects.[5][6] While both atropine and scopolamine also show some affinity for nicotinic acetylcholine receptors (nAChRs), it is significantly lower than their affinity for mAChRs.[7]
Direct experimental data on the binding affinity of this compound for nAChRs or DAT is not currently available in the scientific literature. However, based on the anticholinergic activity observed in other granatane alkaloids, it is plausible that this compound may also interact with acetylcholine receptors.[3]
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the inhibitory concentrations (IC50) of selected tropane alkaloids at muscarinic and nicotinic acetylcholine receptors, providing a quantitative basis for comparison.
| Alkaloid | Muscarinic Acetylcholine Receptor (mAChR) IC50 (nM) | Nicotinic Acetylcholine Receptor (nAChR) IC50 (µM) | Primary Neuroactive Effect |
| Atropine | 4.7[5] | 284[5] | Anticholinergic (mAChR antagonist) |
| Scopolamine | 2.2[5] | 928[5] | Anticholinergic (mAChR antagonist) |
| Cocaine | 57,000[5] | 371[5] | Stimulant (DAT inhibitor) |
| This compound | Data not available | Data not available | Unknown |
Note: Lower IC50 values indicate higher binding affinity.
Signaling Pathways and Mechanisms of Action
The distinct neuroactive profiles of these alkaloids stem from their interactions with different signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the neuroactivity of these alkaloids.
Competitive Radioligand Binding Assay for Nicotinic Acetylcholine Receptors
This assay determines the binding affinity of a test compound to nAChRs by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes to pellet the membranes.
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.
-
Resuspend the final pellet in assay buffer to a protein concentration of 0.5-1.0 mg/mL.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled nAChR ligand (e.g., [³H]-epibatidine), and varying concentrations of the unlabeled test compound (e.g., this compound, atropine).
-
Incubate the mixture at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Dopamine Transporter Uptake Assay
This assay measures the ability of a test compound to inhibit the reuptake of dopamine into synaptosomes or cells expressing DAT.
1. Synaptosome Preparation:
-
Dissect and homogenize brain tissue rich in dopaminergic terminals (e.g., striatum) in a sucrose (B13894) buffer.
-
Layer the homogenate over a sucrose gradient and centrifuge to isolate the synaptosomal fraction.
-
Resuspend the synaptosomes in a physiological buffer.
2. Uptake Assay:
-
Pre-incubate the synaptosomes with varying concentrations of the test compound (e.g., cocaine) for a short period.
-
Initiate dopamine uptake by adding a low concentration of [³H]-dopamine.
-
Incubate for a defined period (typically a few minutes) at 37°C.
-
Terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Measure the amount of [³H]-dopamine taken up by the synaptosomes using a scintillation counter.
3. Data Analysis:
-
Determine the concentration of the test compound that inhibits 50% of the specific [³H]-dopamine uptake (IC50).
Conclusion and Future Directions
The neuroactivity of tropane alkaloids is well-documented, with clear distinctions between the stimulant actions of cocaine mediated by DAT inhibition and the anticholinergic effects of atropine and scopolamine resulting from mAChR antagonism. While direct experimental evidence for the neuropharmacological profile of this compound is currently lacking, its structural relationship to tropane alkaloids and the known activity of other granatane alkaloids suggest a potential for interaction with cholinergic receptors.
Future research should focus on characterizing the binding affinities and functional effects of this compound at a range of neuronal receptors and transporters, including nAChRs, mAChRs, and DAT. Such studies will be crucial for a comprehensive understanding of its neuroactive potential and for exploring its possible therapeutic applications. The experimental protocols outlined in this guide provide a robust framework for conducting these necessary investigations.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of Granatane Alkaloids from Duboisia myoporoides (Solanaceae) using Molecular Networking and Semisynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dsc.duq.edu [dsc.duq.edu]
- 5. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of Pseudopelletierine as a starting material for drug discovery
A Comparative Guide to its Potential as a Starting Material
For Researchers, Scientists, and Drug Development Professionals
Pseudopelletierine, a tropane (B1204802) alkaloid naturally found in the root-bark of the pomegranate tree (Punica granatum), is emerging as a promising and versatile starting material for the discovery of new therapeutic agents. Its rigid bicyclic structure provides a unique three-dimensional framework that can be strategically modified to interact with a variety of biological targets. This guide provides a comprehensive validation of this compound as a drug discovery scaffold, offering a comparative analysis of its derivatives' performance against alternative compounds, supported by experimental data and detailed protocols.
Performance Comparison: this compound Derivatives vs. Alternatives
The true potential of a starting material in drug discovery is demonstrated by the biological activity of its derivatives. Here, we present a comparative analysis of this compound- and tropinone-derived compounds in two key therapeutic areas: cancer and inflammation. Tropinone (B130398), a close structural analog of this compound, serves as a valuable proxy for understanding the potential of this scaffold.
Anticancer Activity
Derivatives of the tropinone scaffold, a close analog of this compound, have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The following table summarizes the in vitro anticancer activity of tropinone derivatives and compares them with standard chemotherapeutic agents.
Table 1: In Vitro Anticancer Activity of Tropinone Derivatives and Standard Drugs
| Compound/Drug | HL-60 (Leukemia) IC₅₀ (µM) | A-549 (Lung) IC₅₀ (µM) | SMMC-7721 (Liver) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) | SW480 (Colon) IC₅₀ (µM) | Reference |
| Tropinone Derivative 1 | 13.62 | 16.78 | 14.24 | 16.57 | 11.95 | [1] |
| Tropinone Derivative 6 | 3.39 | 13.59 | 6.65 | 13.09 | 12.38 | [1] |
| Tropinone Derivative 9 | 18.97 | 29.23 | 28.90 | 21.14 | 19.79 | [1] |
| Tropinone-Thiazole 3a | - | - | - | >30 | - | [2] |
| Tropinone-Thiazole 3g | - | 10.63 | - | 7.82 | - | [3] |
| Tropinone-Thiazole 3h | - | 9.4 | - | 3.4 | 4.9 | [3][4] |
| Cisplatin | - | 15.80 | - | - | - | [5] |
| Doxorubicin | - | IC₅₀ > 10 | IC₅₀ > 10 | IC₅₀ ≈ 1.0 | - | [6] |
| Methotrexate | - | 26.93 | 42.03 | 49.79 | - | [7] |
Note: IC₅₀ values represent the concentration of a compound that inhibits 50% of cell growth. A lower IC₅₀ value indicates higher potency. Dashes indicate data not available.
The data indicates that certain tropinone derivatives, such as derivative 6 and tropinone-thiazole 3h , exhibit potent anticancer activity, with IC₅₀ values in the low micromolar range, comparable to or even better than some standard chemotherapeutic agents against specific cell lines.[1][2][3] The mechanism of action for some of these derivatives involves the induction of apoptosis.[2][8]
Anti-inflammatory Activity
This compound has been successfully utilized as a scaffold to synthesize monocarbonyl analogs of curcumin (B1669340), a natural compound known for its anti-inflammatory properties. These analogs were designed to improve upon the poor bioavailability of curcumin.
Table 2: Anti-inflammatory Activity of this compound-Curcumin Analogs
| Compound | Effect on LPS-induced Cytokine Secretion in PBMCs | Quantitative Data (IC₅₀) | Reference |
| This compound-Curcumin Analog 3 | Reduced secretion of pro-inflammatory cytokines | Not available | [9] |
| This compound-Curcumin Analog 6 | Reduced secretion of pro-inflammatory cytokines | Not available | [9] |
| This compound-Curcumin Analog 11 | Reduced secretion of pro-inflammatory cytokines | Not available | [9] |
| Curcumin | Reduced secretion of pro-inflammatory cytokines | Not available | [9] |
| Naproxen (Control) | Reduced secretion of pro-inflammatory cytokines | Not available | [9] |
While quantitative IC₅₀ values for the inhibition of cytokine secretion are not yet available in the reviewed literature, initial studies demonstrate that this compound-curcumin analogs effectively reduce the secretion of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs), indicating their potential as anti-inflammatory agents.[9] Further quantitative studies are necessary to directly compare their potency against curcumin and standard anti-inflammatory drugs.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key experiments cited in this guide.
Synthesis of this compound
A well-established and efficient method for the synthesis of this compound is the Robinson-Schöpf synthesis.
Procedure:
-
To a solution of glutaraldehyde, add an aqueous solution of methylamine (B109427) hydrochloride and acetonedicarboxylic acid.
-
Adjust the pH of the solution to between 4 and 5 using a sodium acetate (B1210297) solution.
-
Heat the reaction mixture at 50°C for 24 hours.
-
After cooling, make the solution basic by adding sodium hydroxide.
-
Extract the product with methylene (B1212753) chloride.
-
Dry the organic extracts over sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on alumina (B75360) or by crystallization from toluene.[10]
General Procedure for the Synthesis of Monocarbonyl Analogs of Curcumin from this compound
These analogs are synthesized via a Claisen-Schmidt condensation reaction.
Procedure:
-
Dissolve this compound and an excess of the desired aromatic aldehyde in a water-ethanol mixture.
-
Use a 1 M aqueous solution of NaOH as a catalyst.
-
Stir the reaction mixture for two days.
-
Isolate the resulting 2,6-bis(benzylidene)granatanone derivatives by filtration.
-
Purify the products by crystallization.[10]
In Vitro Cytotoxicity (MTS) Assay
The MTS assay is a colorimetric method used to determine the number of viable cells in proliferation or cytotoxicity assays.
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance of the formazan (B1609692) product at 490-500 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.[11][12]
LPS-Induced Cytokine Secretion Assay in Human PBMCs
This assay is used to evaluate the anti-inflammatory activity of compounds by measuring their effect on cytokine production in immune cells.
Procedure:
-
Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.
-
Pre-treat the PBMCs with the test compounds for a specified time (e.g., 30 minutes).
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) for a designated period (e.g., 16 hours).
-
Collect the cell culture supernatants.
-
Measure the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatants using an enzyme-linked immunosorbent assay (ELISA) according to the manufacturer's instructions.[13][14]
Visualizing the Potential: Diagrams for Drug Discovery
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: General synthesis scheme for this compound and its derivatives.
Caption: A typical workflow for drug discovery using the this compound scaffold.
Caption: Simplified signaling pathway of LPS-induced inflammation and the potential point of intervention for this compound-curcumin analogs.
Conclusion
This compound presents a compelling case as a valuable starting material for drug discovery. Its derivatives have demonstrated promising biological activities, particularly in the fields of oncology and inflammation. The synthetic accessibility of the this compound core, coupled with the potential for diverse chemical modifications, opens up a vast chemical space for exploration. While further research, especially quantitative in vivo studies and exploration of its potential in CNS disorders, is warranted, the existing data strongly supports the validation of this compound as a privileged scaffold for the development of novel therapeutics. This guide provides a foundational resource for researchers looking to harness the potential of this intriguing natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Tropinone-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. <i>In vitro</i> cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative - Journal of King Saud University - Science [jksus.org]
- 6. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective inhibitory activity against MCF-7, A549 and HepG2 cancer cells by a phosphomolybdate based hybrid solid - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Monocarbonyl Analogs of Curcumin Based on the this compound Scaffold: Synthesis and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - TW [thermofisher.com]
A Researcher's Guide to Comparative Docking Studies of Pseudopelletierine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for conducting comparative molecular docking studies of pseudopelletierine analogs against various protein targets. While direct, extensive comparative docking studies on a wide range of this compound analogs are not yet widely published, this document outlines a robust methodology based on established in silico techniques. By following this guide, researchers can effectively evaluate the binding affinities and interaction patterns of novel this compound derivatives, paving the way for the discovery of new therapeutic agents.
Introduction to this compound and Its Analogs
This compound, a tropane (B1204802) alkaloid, serves as a versatile scaffold for the synthesis of novel bioactive compounds. Its rigid bicyclic structure provides a unique three-dimensional framework that can be functionalized to interact with a variety of biological targets. Analogs of this compound have been synthesized and investigated for their potential anti-inflammatory and other therapeutic properties.[1] Molecular docking studies are a crucial in silico tool to predict the binding modes and affinities of these analogs with target proteins, thereby guiding the design and optimization of more potent and selective drug candidates.
Experimental Protocol for Comparative Docking Studies
This section details a standardized workflow for performing comparative docking studies of this compound analogs.
Ligand Preparation
-
3D Structure Generation: The 3D structures of the this compound analogs are generated using molecular modeling software such as ChemDraw, MarvinSketch, or Avogadro.
-
Energy Minimization: The generated structures are then subjected to energy minimization to obtain stable, low-energy conformations. This can be performed using force fields like MMFF94 or UFF in software packages like Avogadro or PyMOL.
-
File Format Conversion: The optimized ligand structures are saved in a suitable format, such as .pdb or .mol2, which is compatible with docking software.
Protein Target Preparation
-
Protein Structure Retrieval: The 3D crystallographic structures of the target proteins are downloaded from the Protein Data Bank (PDB) (--INVALID-LINK--).
-
Protein Clean-up: The protein structures are prepared by removing water molecules, co-crystallized ligands, and any other heteroatoms that are not relevant to the binding site.
-
Addition of Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for accurate hydrogen bond calculations.
-
Charge Assignment: Gasteiger or other appropriate partial charges are assigned to the protein atoms.
-
Active Site Definition: The binding site for docking is defined. This can be done by specifying the coordinates of the co-crystallized ligand or by identifying the catalytic or allosteric site from the literature.
Molecular Docking
-
Software Selection: A variety of well-validated docking programs are available, including AutoDock Vina, Glide, GOLD, and FlexX.[2] The choice of software may depend on the specific research question and available computational resources.
-
Grid Box Generation: A grid box is generated around the defined active site of the target protein. The size of the grid box should be sufficient to encompass the entire binding pocket and allow for rotational and translational freedom of the ligand.
-
Docking Algorithm: The docking process is initiated using a suitable search algorithm, such as the Lamarckian Genetic Algorithm in AutoDock.[3] This algorithm explores a wide range of possible conformations and orientations of the ligand within the protein's active site.
-
Pose Selection: The docking software will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (e.g., docking score or binding energy). The pose with the lowest binding energy is typically considered the most favorable.
Analysis of Docking Results
-
Binding Affinity Comparison: The binding affinities (in kcal/mol) of the different this compound analogs for the target protein are compared. A more negative value generally indicates a stronger binding interaction.
-
Interaction Analysis: The binding poses of the top-ranked ligands are visualized to analyze the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues in the active site. Software like Discovery Studio or PyMOL can be used for this purpose.[4]
-
Comparative Analysis: The binding modes and interaction patterns of the different analogs are compared to understand the structure-activity relationships (SAR). This analysis helps in identifying the key structural features of the analogs that contribute to their binding affinity and selectivity.
Data Presentation
Quantitative data from the docking studies should be summarized in clear and concise tables for easy comparison.
Table 1: Comparative Docking Scores and Binding Energies of this compound Analogs against Target Protein X
| Analog ID | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Interacting Residues |
| PP-01 | -8.5 | -9.2 | 3 | Tyr123, Ser245, Asn301 |
| PP-02 | -7.9 | -8.5 | 2 | Tyr123, Asp244 |
| PP-03 | -9.1 | -9.8 | 4 | Tyr123, Ser245, Asn301, Gln305 |
| Control | -7.2 | -7.8 | 1 | Tyr123 |
Table 2: Hydrogen Bond Interactions of the Top-Ranked this compound Analog (PP-03) with Target Protein X
| Donor Atom (Ligand) | Acceptor Atom (Protein) | Distance (Å) |
| O1 | TYR123 (OH) | 2.8 |
| N1 | SER245 (OG) | 3.1 |
| O2 | ASN301 (ND2) | 2.9 |
| O3 | GLN305 (NE2) | 3.0 |
Visualization of Workflows and Pathways
Visual diagrams are essential for illustrating complex processes and relationships. The following diagrams are generated using Graphviz (DOT language).
Conclusion and Future Directions
Comparative docking studies provide valuable insights into the potential of this compound analogs as therapeutic agents. The methodologies outlined in this guide offer a systematic approach to evaluate their binding to various protein targets. It is important to note that in silico results should be validated by in vitro or in vivo experiments to confirm the biological activity of the most promising candidates. Future research should focus on synthesizing and testing the lead compounds identified through these computational studies to further explore the therapeutic potential of the this compound scaffold.
References
Safety Operating Guide
Proper Disposal of Pseudopelletierine: A Guide for Laboratory Professionals
The safe disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive, step-by-step guide for the proper disposal of pseudopelletierine, tailored for researchers, scientists, and drug development professionals. Due to conflicting information in available Safety Data Sheets (SDS), with some classifying the chemical as hazardous and others as non-hazardous, the principle of precaution must be applied.[1] Therefore, this compound should be handled and disposed of as a hazardous chemical waste.
Hazard Identification and Data
This compound is considered a hazardous chemical according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] Adherence to appropriate safety protocols is mandatory. The primary hazards are summarized below.
| Hazard Classification | Category | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 | Warning | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | Warning | May cause respiratory system irritation.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe handling and disposal of this compound waste and its empty containers.
Part 1: Disposal of this compound Solid Waste
Objective: To safely collect, store, and dispose of solid this compound waste.
Materials:
-
Personal Protective Equipment (PPE): safety goggles or glasses, lab coat, appropriate chemical-resistant gloves.[1]
-
Sealable, chemical-compatible waste container (e.g., wide-mouth HDPE jar).
-
Hazardous waste labels.
-
Tools for collection (e.g., scoop, shovel, broom, dustpan).
Methodology:
-
Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE to prevent skin and eye contact.[1] This includes a lab coat, chemical safety goggles conforming to OSHA regulations, and chemical-resistant gloves.
-
Waste Collection: Carefully sweep up solid this compound waste.[1] Avoid creating dust.[1] Place the collected material into a suitable, clearly labeled, and sealable container for disposal.[1]
-
Container Sealing and Labeling: Securely close the waste container.[2][3] Affix a completed hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards (e.g., "Irritant").
-
The name and contact information of the waste generator (your lab/PI).
-
The accumulation start date.
-
-
Waste Storage: Store the sealed and labeled waste container in a designated hazardous waste storage area.[2] This area should be secure, accessible only to trained personnel, and segregated from incompatible materials, such as strong oxidizing agents.[1]
-
Arrange for Disposal: Contact your institution's Environmental Health & Safety (EHS) department or equivalent authority to schedule a pickup for the hazardous waste.[2][4] Do not attempt to dispose of this chemical through regular trash or down the drain.[3][5]
Part 2: Decontamination and Disposal of Empty Containers
Objective: To safely decontaminate and dispose of containers that previously held this compound.
Methodology:
-
Initial Rinsing (Under Fume Hood): For containers that held this compound, the first rinse must be treated as hazardous waste.[4] Rinse the empty container three times with a suitable solvent (e.g., methanol (B129727) or ethanol) capable of dissolving the chemical residue.[2]
-
Collect Rinsate: Collect all three rinses in a designated hazardous waste container for liquid waste.[4][6] This rinsate is now considered hazardous waste and must be labeled and disposed of following the procedure for liquid chemical waste.
-
Final Rinsing: After the initial solvent rinse, perform a final triple rinse with water.[2]
-
Container Disposal: Once the container is thoroughly rinsed and air-dried, obliterate or remove the original chemical label.[3] The clean, defaced container can then typically be disposed of in the regular trash or recycled, depending on institutional policies.[2][3]
Disposal Process Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. acs.org [acs.org]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
Personal protective equipment for handling Pseudopelletierine
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of Pseudopelletierine. The following procedures are designed to ensure the safety of laboratory personnel and the proper management of this chemical.
This compound is classified as a hazardous chemical that causes skin and serious eye irritation. It may also cause respiratory irritation.[1] Due to a lack of comprehensive toxicological data, it is prudent to handle this compound with a high degree of caution, assuming it may have other unknown hazardous properties.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against chemical exposure. The following table outlines the minimum required PPE for handling this compound, based on the known hazards and general best practices for handling hazardous chemicals.[2][3][4][5]
| PPE Category | Equipment Specification | Reason for Requirement |
| Eye and Face Protection | Chemical safety goggles meeting OSHA's 29 CFR 1910.133 or European Standard EN166 standards. A face shield should be worn in addition to goggles when there is a risk of splashing.[1][3] | To protect against serious eye irritation from splashes or dust. |
| Skin and Body Protection | A flame-resistant lab coat. Chemical-resistant gloves (Nitrile rubber is a suitable option).[2][3] An apron may be required for mixing or when handling larger quantities.[3] | To prevent skin irritation and potential absorption. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if exposure limits are exceeded, if irritation or other symptoms are experienced, or if handling the powder outside of a certified chemical fume hood.[1] | To protect against respiratory tract irritation from dust or aerosols. |
| Footwear | Closed-toe shoes. | To protect feet from spills. |
Hazard and Safety Data Summary
The following table summarizes the known hazard information and physical properties of this compound.
| Hazard Classification & Physical Properties | Data |
| GHS Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Signal Word | Warning |
| Appearance | Colorless solid that may yellow on exposure. |
| Molar Mass | 153.22 g/mol |
| Melting Point | 54 °C (129 °F; 327 K) |
| Boiling Point | Sublimes at 40 °C (0.3 mmHg) |
| Chemical Stability | The distilled product darkens rather rapidly even in the cold. The once sublimed product also darkens slowly even when kept under dry nitrogen in a refrigerator. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial to minimize risk. The following workflow outlines the key steps from receipt to disposal.
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air.[6] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[1] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. For a solid spill, sweep up the material and place it in a suitable, closed container for disposal.[1] Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect solid this compound waste and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) in a clearly labeled, sealed, and puncture-resistant container.
-
Liquid Waste: Solutions containing this compound and the first rinse of contaminated glassware should be collected as hazardous waste in a labeled, sealed container.
-
Disposal: All waste must be disposed of in accordance with institutional, local, and national regulations for hazardous chemical waste. Do not dispose of this compound down the drain or in the regular trash.
By adhering to these guidelines, researchers can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound | C9H15NO | CID 6602484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
